Osmium(III) chloride
Description
Properties
IUPAC Name |
trichloroosmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Os/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIHPMFLFVHDIN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Os](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OsCl3, Cl3Os | |
| Record name | Osmium(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Osmium(III)_chloride&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065457 | |
| Record name | Osmium chloride (OsCl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065457 | |
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Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13444-93-4 | |
| Record name | Osmium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osmium chloride (OsCl3) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmium chloride (OsCl3) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Osmium chloride (OsCl3) | |
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| Record name | Osmium trichloride | |
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Foundational & Exploratory
An In-depth Technical Guide to Osmium(III) Chloride: Chemical Formula, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Osmium(III) chloride (OsCl₃), a key precursor in the synthesis of osmium-based compounds and catalysts. This document details its chemical formula, structure, and relevant quantitative data, along with generalized experimental protocols for its synthesis.
Chemical Formula and Physical Properties
This compound is an inorganic compound that exists in two primary forms: an anhydrous solid and a hydrated crystalline form, most commonly as a trihydrate (OsCl₃·3H₂O).[1][2] The physical and chemical properties of these two forms differ significantly, particularly their solubility and appearance.
The anhydrous form presents as black-brown or dark-grey crystals, while the hydrated form is typically composed of dark green crystals.[1][2][3] A notable discrepancy exists in the reported solubility of the anhydrous form; while some sources describe it as soluble in water, others assert that it is insoluble in water and organic solvents but will dissolve in concentrated acids.[3][4] The hydrated form is consistently reported as being soluble in water.[5][6]
| Property | Anhydrous this compound | Hydrated this compound |
| Chemical Formula | OsCl₃ | OsCl₃·3H₂O (trihydrate) |
| Molar Mass | 296.58 g/mol [1] | 350.63 g/mol |
| CAS Number | 13444-93-4[1] | 14996-60-2[1] |
| Appearance | Black-brown, dark-grey crystals[1][3][7] | Dark green crystals[1][2] |
| Melting Point | Decomposes at >500 °C[3] | Decomposes |
| Solubility in Water | Insoluble (soluble in conc. acid)[3] | Soluble[5][6] |
Molecular and Crystal Structure
The structural arrangement of this compound is dictated by its hydration state. The anhydrous form adopts a polymeric lattice, whereas the hydrated form consists of coordinated water molecules around the central osmium ion.
Anhydrous this compound (OsCl₃)
In this structure, each Os(III) ion is octahedrally coordinated to six chloride ions. These OsCl₆ octahedra share edges to form two-dimensional sheets, which are then held together by weak van der Waals forces.[10] The coordination geometry around the central osmium atom is the foundational element of this extended structure.
Hydrated this compound (OsCl₃·3H₂O)
When dissolved in water, this compound forms the hexaquoosmium(III) complex ion, [Os(H₂O)₆]³⁺.[11] In this complex, the central Os(III) ion is octahedrally coordinated by six water molecules. The solid hydrated form, OsCl₃·3H₂O, is a complex salt where water molecules and potentially chloride ions are directly coordinated to the osmium center to satisfy its coordination sphere, with chloride ions also present as counter-ions.
Quantitative Data
Precise experimental data for this compound is sparse in the literature. However, theoretical values and expected spectral characteristics can be inferred from the behavior of isoelectronic species and related osmium complexes.
| Parameter | Value / Expected Characteristics |
| Magnetic Susceptibility | Paramagnetic. As a low-spin d⁵ ion in an octahedral field, Os(III) has one unpaired electron. The theoretical spin-only magnetic moment (μ_so) is ≈1.73 Bohr magnetons.[12] |
| Infrared (IR) / Raman Spectroscopy | The primary vibrational modes of interest are the Os-Cl stretches. For octahedral [OsCl₆]³⁻ complexes, these are expected to appear in the far-IR and Raman spectra in the range of 300-350 cm⁻¹.[13][14] |
| UV-Visible Spectroscopy | The electronic spectrum is expected to be characterized by weak d-d transitions for aquated ions and more intense ligand-to-metal charge transfer (LMCT) bands for chloro complexes like [OsCl₆]³⁻.[15][16] |
Experimental Protocols
The synthesis of this compound requires careful control of reaction conditions, particularly for the anhydrous form, due to the high temperatures and hazardous reagents involved.
Synthesis of Anhydrous this compound
Anhydrous OsCl₃ is typically prepared via the thermal decomposition of Osmium(IV) chloride (OsCl₄).[1][3]
Reaction: 2OsCl₄(s) → 2OsCl₃(s) + Cl₂(g)
Methodology:
-
Place a sample of Osmium(IV) chloride in a quartz tube suitable for high-temperature reactions.
-
The tube should be connected to a system that allows for the controlled flow of an inert gas and the safe handling of the evolved chlorine gas.
-
Heat the sample under a slow stream of inert gas (e.g., argon) to a temperature sufficient to induce decomposition (typically above 400°C).[17]
-
Maintain the temperature until the evolution of chlorine gas ceases. The color change from the reddish-black of OsCl₄ to the black-brown of OsCl₃ indicates the completion of the reaction.
-
Cool the reaction vessel to room temperature under an inert atmosphere to prevent re-oxidation or hydration.
-
The resulting OsCl₃ powder should be handled and stored under anhydrous and inert conditions.
Synthesis of Hydrated this compound
The hydrated form is readily prepared from its anhydrous counterpart.
Methodology:
-
Carefully dissolve anhydrous this compound in deionized water.
-
Gently heat the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to promote the crystallization of OsCl₃·3H₂O.
-
The resulting dark green crystals can be isolated by filtration.
-
Wash the crystals with a small amount of cold deionized water and dry them in a desiccator.
Conclusion
This compound, in both its anhydrous and hydrated forms, is a fundamental starting material in osmium chemistry. Its utility as a precursor for a wide range of organometallic and coordination complexes underscores its importance in catalysis and materials science research.[1] While detailed structural and spectroscopic data for OsCl₃ itself are not extensively reported, a robust understanding of its properties can be established through analogies with closely related transition metal halides and the principles of coordination chemistry. The experimental protocols outlined provide a basis for the synthesis of this versatile compound in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. Osmium (III) chloride CAS#: 13444-93-4 [m.chemicalbook.com]
- 4. mp-570997: RuCl3 (trigonal, P3_112, 151) [legacy.materialsproject.org]
- 5. americanelements.com [americanelements.com]
- 6. fishersci.com [fishersci.com]
- 7. WebElements Periodic Table » Osmium » osmium trichloride [webelements.com]
- 8. [1602.08112] Low-temperature crystal and magnetic structure of $α$-RuCl3 [arxiv.org]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]
- 11. This compound trihydrate | 135296-80-9 | Benchchem [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 16. ejbio.imedpub.com [ejbio.imedpub.com]
- 17. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of Anhydrous Osmium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrous Osmium(III) chloride (OsCl₃) is an inorganic compound of significant interest in catalysis and as a precursor for the synthesis of novel osmium-containing complexes. This guide provides a comprehensive overview of its core physical properties based on available literature. Due to the compound's nature, some specific quantitative data, particularly detailed crystallographic and spectroscopic information, remains scarce in publicly accessible resources. This document collates the established data and outlines the experimental methodologies for its synthesis and characterization, providing a foundational resource for professionals in chemistry and materials science.
General Properties
Anhydrous this compound is a dark-colored, crystalline solid. It is a key starting material for the synthesis of various osmium compounds and complexes.[1][2]
Quantitative Physical Data
The following table summarizes the key physical properties of anhydrous this compound. It is important to note that there is some discrepancy in the reported values for solubility and melting point across different sources.
| Property | Value | Citations |
| Appearance | Black-brown or dark-grey crystalline solid | [1] |
| Chemical Formula | OsCl₃ | [1] |
| Molar Mass | 296.58 g/mol | [1] |
| Melting Point | Decomposes between 450 °C and 560 °C | [1] |
| Boiling Point | Not applicable (decomposes) | |
| Solubility in Water | Reported as both soluble and insoluble | [1][2] |
| Solubility in other solvents | Insoluble in organic solvents, soluble in concentrated acids |
Spectroscopic and Magnetic Properties
Detailed spectroscopic and magnetic data for anhydrous this compound are not widely available in the literature. Characterization would typically involve the following techniques:
-
Infrared (IR) and Raman Spectroscopy: These techniques would be used to identify the vibrational modes of the Os-Cl bonds. For a solid-state material like OsCl₃, far-IR and low-frequency Raman spectroscopy would be particularly important.
-
UV-Vis Spectroscopy: In the solid state, diffuse reflectance UV-Vis spectroscopy could provide information about the electronic transitions within the d-orbitals of the Os(III) ion.
-
Magnetic Susceptibility: Measurement of the temperature-dependent magnetic susceptibility would elucidate the electronic structure and magnetic ordering of the d⁵ Os(III) centers.
While specific spectral data is not available, a logical workflow for the characterization of anhydrous OsCl₃ is presented below.
Experimental Protocols
Synthesis of Anhydrous this compound
Two primary methods for the synthesis of anhydrous this compound are reported in the literature:
Method 1: Direct Chlorination of Osmium Metal [1]
-
Reaction: 2 Os(s) + 3 Cl₂(g) → 2 OsCl₃(s)
-
Protocol: This reaction is typically carried out at elevated temperatures in a tube furnace. Powdered osmium metal is placed in a quartz or ceramic boat within the furnace tube. A stream of dry chlorine gas, often diluted with an inert gas like argon or nitrogen, is passed over the heated osmium metal. The temperature and reaction time are critical parameters that need to be optimized to ensure complete conversion and to avoid the formation of other osmium chlorides. The product, anhydrous OsCl₃, is collected as a crystalline solid.
Method 2: Thermal Decomposition of Osmium(IV) Chloride [1]
-
Reaction: 2 OsCl₄(s) → 2 OsCl₃(s) + Cl₂(g)
-
Protocol: Anhydrous Osmium(IV) chloride is heated in an inert atmosphere or under vacuum. The decomposition reaction yields solid anhydrous this compound and chlorine gas. The temperature of decomposition must be carefully controlled to prevent further decomposition of the OsCl₃ product.
Characterization Methods
-
X-ray Diffraction (XRD): Powder XRD would be used to confirm the crystalline phase of the synthesized material and to determine its crystal structure, including lattice parameters and space group.
-
Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA): TGA/DTA would be employed to study the thermal stability of anhydrous OsCl₃ and to characterize its decomposition pathway. The analysis would be performed under an inert atmosphere to prevent oxidation.
-
Elemental Analysis: Inductively Coupled Plasma (ICP) analysis or other elemental analysis techniques would be used to confirm the stoichiometry of the synthesized this compound.
Visualizations
Logical Workflow for Characterization of Anhydrous this compound
Caption: Workflow for the synthesis and comprehensive physical characterization of anhydrous this compound.
Conclusion
Anhydrous this compound is a compound with significant potential in synthetic chemistry. While its fundamental physical properties are generally established, this guide highlights a notable lack of detailed, publicly available quantitative data, particularly in the areas of crystallography and spectroscopy. The experimental protocols outlined provide a starting point for researchers aiming to synthesize and characterize this compound. Further in-depth studies are required to fully elucidate the rich physical chemistry of anhydrous this compound, which will undoubtedly pave the way for its broader application in research and development.
References
Osmium(III) Chloride Hydrate: A Technical Guide to Its Solubility in Aqueous and Organic Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of osmium(III) chloride hydrate (B1144303) (OsCl₃·xH₂O). A thorough understanding of its solubility is critical for its application in catalysis, materials science, and as a precursor in the synthesis of novel therapeutic agents. This document collates available qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.
Core Solubility Profile
This compound hydrate is consistently reported as a water-soluble compound.[1][2][3][4][5][6] Various chemical suppliers and data repositories describe it as "soluble," "very soluble," or an "excellent water soluble crystalline Osmium source."[1][7] This high aqueous solubility is a key characteristic, facilitating its use in a wide range of solution-based chemical reactions.[2]
In contrast, information regarding the solubility of this compound in organic solvents is limited and primarily points towards poor solubility. The anhydrous form, this compound, is reported to be insoluble in organic solvents. While data for the hydrated form is not explicitly detailed, a material safety data sheet lists organic solvents as incompatible materials, suggesting limited solubility or potential reactivity.
Quantitative Solubility Data
| Solvent | Qualitative Solubility |
| Water | Soluble, Very Soluble |
| Organic Solvents | Insoluble (data for anhydrous form) |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a metal halide like this compound hydrate. This method can be adapted for various solvents and temperatures.
Objective: To determine the concentration of a saturated solution of this compound hydrate in a given solvent at a specified temperature.
Materials:
-
This compound hydrate
-
Solvent of interest (e.g., deionized water, ethanol, methanol, acetone)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Spectrophotometer or other suitable analytical instrument for osmium quantification
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound hydrate to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Alternatively, centrifuge an aliquot of the suspension to separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Dilution and Analysis: Dilute the collected aliquot to a suitable concentration with the solvent. Analyze the concentration of osmium in the diluted solution using a calibrated analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
-
Calculation: Calculate the solubility of this compound hydrate in the solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in units such as g/L or mol/L.
Logical Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a chemical compound.
Caption: A logical workflow for the systematic assessment of a compound's solubility.
References
- 1. americanelements.com [americanelements.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound trihydrate CAS#: 135296-80-9 [m.chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound trihydrate, Premion™, 99.99% (metals basis), Os 52-56% | Fisher Scientific [fishersci.ca]
- 7. Osmium Chloride Hydrate - ESPI Metals [espimetals.com]
Synthesis of High-Purity Osmium(III) Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis routes for producing high-purity anhydrous Osmium(III) chloride (OsCl₃). This compound is a critical precursor in the synthesis of various osmium-containing compounds utilized in catalysis and pharmaceutical research. The methodologies detailed herein are compiled from established chemical literature, offering a comprehensive resource for obtaining this essential inorganic compound.
Introduction
This compound is an inorganic compound with the chemical formula OsCl₃. In its anhydrous form, it exists as black-brown crystals, while its hydrated counterpart, OsCl₃·3H₂O, typically appears as dark green crystals.[1] For many applications in synthetic chemistry, particularly in the development of organometallic catalysts and pharmaceutical intermediates, the use of the high-purity, anhydrous form is crucial to ensure reaction specificity and reproducibility. This guide outlines the most common and effective methods for the synthesis of high-purity OsCl₃.
Primary Synthesis Routes
There are three principal pathways for the synthesis of this compound:
-
Direct Chlorination of Osmium Metal: This method involves the reaction of elemental osmium with chlorine gas at elevated temperatures.
-
Thermal Decomposition of Osmium(IV) Chloride: In this route, the higher oxidation state osmium tetrachloride (OsCl₄) is heated under controlled conditions to yield OsCl₃ and chlorine gas.
-
Dehydration of this compound Hydrate: Commercially available OsCl₃·3H₂O can be dehydrated to produce the anhydrous form.
The selection of a particular route will depend on the available starting materials, laboratory equipment, and the desired purity of the final product.
Experimental Protocols
Detailed experimental procedures for each synthesis route are provided below. These protocols are intended to be a guide and may require optimization based on specific laboratory conditions.
Direct Chlorination of Osmium Metal
This method is a direct and fundamental approach to synthesizing OsCl₃. However, careful control of reaction conditions is necessary to favor the formation of the desired Os(III) oxidation state and to minimize the production of other osmium chlorides, such as OsCl₄.
Experimental Protocol:
-
Place a known quantity of high-purity osmium metal powder in a quartz combustion tube.
-
Heat the tube to a precisely controlled temperature, typically in the range of 450-500°C.
-
Pass a slow, steady stream of dry chlorine gas over the heated osmium metal.
-
The reaction 2Os + 3Cl₂ → 2OsCl₃ will proceed, forming a black, crystalline sublimate of OsCl₃ in the cooler parts of the tube.[1]
-
After the reaction is complete, cool the apparatus to room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent the product from reacting with atmospheric moisture.
-
The crude OsCl₃ can be further purified by sublimation under reduced pressure.
Logical Workflow for Direct Chlorination:
Thermal Decomposition of Osmium(IV) Chloride
This method is an effective route to OsCl₃, particularly if OsCl₄ is readily available. The process relies on the thermal instability of OsCl₄, which decomposes to the more stable OsCl₃ upon heating.
Experimental Protocol:
-
Place a sample of Osmium(IV) chloride in a sealed, evacuated quartz tube.
-
Heat the tube to a temperature of approximately 450-500°C.
-
At this temperature, OsCl₄ will decompose according to the reaction: 2OsCl₄ → 2OsCl₃ + Cl₂.[1]
-
The resulting OsCl₃ will remain as a solid residue, while the chlorine gas can be removed by evacuating the tube while still hot or by condensing it in a cold trap.
-
To ensure high purity, the starting OsCl₄ should be of high quality, and the decomposition should be carried out under a high vacuum to facilitate the removal of the chlorine byproduct.
Logical Workflow for Thermal Decomposition:
Dehydration of this compound Hydrate
This is often the most convenient method as it starts with a commercially available precursor. The primary challenge is to remove the water of hydration without causing decomposition or the formation of osmium oxides.
Experimental Protocol:
-
Place OsCl₃·3H₂O in a reaction vessel that can be heated and evacuated.
-
Slowly heat the hydrated salt under a dynamic vacuum. A gradual temperature increase is crucial to prevent the formation of osmium oxychlorides.
-
A common procedure involves heating the sample to around 150-200°C in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or by passing a stream of dry hydrogen chloride (HCl) gas over the sample. The dehydrating agent reacts with the water, facilitating its removal.
-
Maintain the temperature and vacuum until all water has been removed, indicated by the cessation of gas evolution and a color change from dark green to black-brown.
-
Cool the resulting anhydrous OsCl₃ to room temperature under an inert atmosphere before handling.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the described synthesis routes. Please note that the purity and yield are highly dependent on the experimental conditions and the purity of the starting materials.
| Synthesis Route | Starting Material(s) | Key Reaction Conditions | Purification Method | Typical Yield | Expected Purity |
| Direct Chlorination | Osmium metal, Chlorine gas | 450-500°C, controlled Cl₂ flow | Sublimation | High | >99% |
| Thermal Decomposition | Osmium(IV) chloride | 450-500°C, high vacuum | Removal of Cl₂ byproduct | Quantitative | High (>99%) |
| Dehydration | This compound hydrate | 150-200°C, vacuum, with SOCl₂ or HCl | None typically required | High | >98% |
Safety Considerations
-
Osmium compounds, particularly osmium tetroxide (which can be formed as a byproduct), are highly toxic and volatile. All manipulations should be carried out in a well-ventilated fume hood.
-
Chlorine gas is a strong oxidizing agent and is highly corrosive and toxic. Appropriate safety precautions, including the use of personal protective equipment and a proper gas handling system, are essential.
-
Thionyl chloride and hydrogen chloride are corrosive and toxic. Handle these reagents with care in a fume hood.
-
High-temperature reactions should be conducted with appropriate shielding and temperature control.
By following these detailed protocols and adhering to strict safety measures, researchers can successfully synthesize high-purity anhydrous this compound for a variety of applications in chemistry and materials science.
References
In-Depth Technical Guide to Osmium(III) Chloride: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of osmium(III) chloride, covering its anhydrous and hydrated forms. It details their chemical and physical properties, provides step-by-step synthesis protocols, and explores their applications in catalysis and as precursors for potential therapeutic agents. The information is curated to support researchers and professionals in the fields of chemistry and drug development.
Chemical Identification and Properties
This compound, also known as osmium trichloride, exists in both an anhydrous and a hydrated form. The specific properties of each are crucial for their appropriate handling and application in experimental settings.
Table 1: CAS Numbers and Molecular Formulas for this compound
| Form | CAS Number | Molecular Formula |
| Anhydrous | 13444-93-4[1][2] | OsCl₃[2] |
| Hydrate (B1144303) | 14996-60-2[3] | OsCl₃·xH₂O |
| Trihydrate | 14996-60-2, 135296-80-9 | OsCl₃·3H₂O[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Anhydrous this compound | Hydrated this compound |
| Appearance | Black-brown crystals or powder[1] | Dark red to black powder and granules |
| Molar Mass | 296.58 g/mol [1] | 296.59 g/mol (anhydrous basis) |
| Melting Point | Decomposes at 560 °C[1] | Decomposes around 500 °C |
| Solubility | Soluble in water[1] | Soluble in water |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the synthesis and application of osmium compounds. The following sections provide step-by-step procedures for the preparation of this compound and its use in a common catalytic reaction.
Synthesis of Anhydrous this compound
Anhydrous this compound can be synthesized by the direct reaction of osmium metal with chlorine gas at elevated temperatures.[1]
Experimental Workflow for Anhydrous this compound Synthesis
Caption: Workflow for the synthesis of anhydrous this compound.
Detailed Methodology:
-
Preparation: Place a known quantity of high-purity osmium metal powder into a quartz boat and position it in the center of a tube furnace.
-
Reaction: Heat the furnace to a temperature between 650 °C and 700 °C. Once the target temperature is reached, pass a slow stream of dry chlorine gas over the osmium metal.
-
Duration: Continue the reaction for 2 to 3 hours, or until all the osmium metal has reacted.
-
Collection: After the reaction is complete, stop the flow of chlorine gas and allow the furnace to cool to room temperature under a stream of an inert gas, such as argon or nitrogen.
-
Purification: The resulting black, crystalline this compound can be further purified by sublimation under vacuum if necessary.
Synthesis of this compound Hydrate
This compound hydrate is typically prepared by the reduction of osmium tetroxide in a hydrochloric acid solution.
Experimental Workflow for this compound Hydrate Synthesis
Caption: Workflow for the synthesis of this compound hydrate.
Detailed Methodology:
-
Preparation: In a well-ventilated fume hood, carefully dissolve osmium tetroxide (OsO₄) in a solution of concentrated hydrochloric acid and ethanol.
-
Reaction: Gently heat the solution to reflux for several hours. The color of the solution will change as the osmium is reduced from the +8 to the +3 oxidation state.
-
Isolation: After the reaction is complete, allow the solution to cool to room temperature.
-
Drying: Remove the solvent under reduced pressure using a rotary evaporator. The resulting dark solid is this compound hydrate. Further drying can be achieved by placing the product in a desiccator over phosphorus pentoxide (P₂O₅).
Osmium-Catalyzed Dihydroxylation of Alkenes
Osmium compounds are renowned catalysts for the dihydroxylation of alkenes. The Upjohn and Sharpless asymmetric dihydroxylation are two widely used methods. This compound hydrate can serve as a precursor to the active osmium tetroxide catalyst in these reactions.[4][5]
Experimental Workflow for Upjohn Dihydroxylation of Cyclohexene (B86901)
Caption: Workflow for the Upjohn dihydroxylation of cyclohexene.
Detailed Methodology:
-
Reaction Setup: To a solution of cyclohexene (1.0 mmol) in a mixture of acetone and water (10:1 v/v, 10 mL), add N-methylmorpholine N-oxide (NMO) (1.2 mmol).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of this compound hydrate (0.01 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Applications in Drug Development
While this compound itself is not typically the active pharmaceutical ingredient, it serves as a crucial precursor for the synthesis of organometallic osmium complexes that have shown promise as anticancer agents. These complexes exhibit diverse mechanisms of action, including redox modulation and the induction of endoplasmic reticulum (ER) stress.
Redox Modulation and Reactive Oxygen Species (ROS) Generation
Certain organo-osmium compounds can undergo redox activation within the reducing environment of cancer cells. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, and induce apoptosis.
Signaling Pathway of Osmium-Induced Redox Stress
Caption: Osmium complexes can induce redox stress and apoptosis in cancer cells.
Induction of Endoplasmic Reticulum (ER) Stress
Some osmium complexes have been shown to accumulate in the endoplasmic reticulum and induce the unfolded protein response (UPR), also known as ER stress.[6] Prolonged ER stress can trigger apoptosis, providing a p53-independent pathway for cancer cell death.[6] The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6.[7][8]
Signaling Pathway of Osmium-Induced ER Stress
Caption: Osmium complexes can trigger ER stress, leading to apoptosis.
Safety and Handling
Osmium compounds, including this compound, should be handled with care due to their potential toxicity.
-
Handling: Always handle osmium compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of osmium waste according to institutional and local regulations for hazardous materials.
This guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into specific applications and the synthesis of novel osmium complexes is encouraged for the advancement of science and medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. colonialmetals.com [colonialmetals.com]
- 3. americanelements.com [americanelements.com]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Upjohn Dihydroxylation [organic-chemistry.org]
- 6. Node Shapes [gensoft.pasteur.fr]
- 7. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight of Osmium(III) Chloride and its Hydrated Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of anhydrous Osmium(III) chloride (OsCl₃) and its hydrated variants. It includes detailed experimental protocols for the determination of these properties, catering to the needs of researchers and professionals in chemistry and drug development.
Core Data Presentation
The molecular weights of this compound and its common hydrated form are summarized below. These values are crucial for stoichiometric calculations in synthesis, preparation of standard solutions, and interpretation of analytical data.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Notes |
| This compound (anhydrous) | OsCl₃ | 296.59[1] | Appears as dark gray to black powder. |
| This compound trihydrate | OsCl₃·3H₂O | 350.63 | A common hydrated form of OsCl₃. |
| This compound hydrate | OsCl₃·xH₂O | Variable | The degree of hydration can vary. |
Experimental Protocols for Molecular Weight Determination
Accurate determination of the molecular weight and the degree of hydration of this compound is critical for its application in research and development. The following are detailed methodologies for key analytical techniques.
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is a powerful technique to confirm the molecular mass of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For inorganic compounds like OsCl₃, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a suitable method.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the OsCl₃ sample.
-
Dissolve the sample in 100 mL of 2% nitric acid to a final concentration of about 100 µg/mL. Ensure complete dissolution.
-
Prepare a series of calibration standards of known osmium concentrations.
-
-
Instrumentation (ICP-MS):
-
Plasma Conditions: Set the RF power to 1550 W, plasma gas flow to 15 L/min, auxiliary gas flow to 0.9 L/min, and nebulizer gas flow to 1.0 L/min.
-
Sample Introduction: Use a standard nebulizer and spray chamber. Set the sample uptake rate to approximately 0.4 mL/min.
-
Mass Spectrometer Settings: Monitor the isotopes of osmium (e.g., ¹⁸⁸Os, ¹⁸⁹Os, ¹⁹⁰Os, ¹⁹²Os) and chlorine (e.g., ³⁵Cl, ³⁷Cl).
-
-
Data Acquisition and Analysis:
-
Introduce the blank, calibration standards, and the OsCl₃ sample solution into the ICP-MS.
-
Measure the ion intensities for the osmium and chlorine isotopes.
-
The mass spectrum will show peaks corresponding to the isotopic distribution of osmium and its fragments. The position of these peaks on the m/z axis will confirm the mass of the osmium ions.
-
By analyzing the isotopic pattern, the elemental composition can be confirmed, and thus the molecular weight can be verified.
-
Thermogravimetric Analysis (TGA) for Determining Water of Hydration
Thermogravimetric analysis is an essential technique for determining the water of hydration in hydrated salts by measuring the change in mass of a sample as it is heated.
Methodology:
-
Sample Preparation:
-
Place 5-10 mg of the hydrated this compound sample into a ceramic or platinum TGA pan.
-
-
Instrumentation (TGA):
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 50 mL/min to prevent oxidation.
-
-
Data Acquisition and Analysis:
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show distinct mass loss steps corresponding to the loss of water molecules.
-
The temperature at which each mass loss occurs provides information about the binding strength of the water molecules.
-
Calculate the percentage of mass loss for each step.
-
From the percentage of mass loss, the number of water molecules per formula unit of OsCl₃ can be determined using stoichiometric calculations. For example, the complete dehydration of OsCl₃·3H₂O would result in a mass loss of approximately 15.4%.
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements in a compound, which can be used to confirm its empirical formula and, in conjunction with other methods, its molecular formula and purity.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the dried OsCl₃ sample (typically 1-3 mg).
-
-
Instrumentation (CHN/S Analyzer and ICP-OES for Osmium):
-
For Osmium: The osmium content can be determined by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) after appropriate acid digestion of the sample.
-
For Chlorine: Chlorine content can be determined by titration or ion chromatography after dissolving the compound.
-
-
Data Acquisition and Analysis:
-
The instruments provide the weight percentage of each element.
-
Compare the experimental weight percentages with the theoretical values calculated from the chemical formula (OsCl₃: Os ≈ 64.14%, Cl ≈ 35.86%).
-
Close agreement between the experimental and theoretical values confirms the elemental composition and purity of the sample.
-
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
The Evolving Legacy of Osmium(III) Chloride: A Technical Journey Through a Century of Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
From its early isolation in the nascent days of platinum group metal chemistry to its contemporary role as a precursor in catalysis and advanced anticancer therapeutics, Osmium(III) chloride (OsCl₃) has been a compound of significant scientific interest. This technical guide provides an in-depth exploration of the historical development of this compound research, detailing the evolution of its synthesis, characterization, and applications. Through a chronological examination of experimental protocols, a compilation of key quantitative data, and a visualization of its modern mechanistic pathways, this document serves as a comprehensive resource for researchers and professionals engaged in inorganic chemistry, materials science, and drug discovery.
A Historical Overview: From Discovery to Diversification
The story of this compound is intrinsically linked to the discovery of osmium itself. In 1803, English chemist Smithson Tennant, while investigating the residue of platinum ore dissolved in aqua regia, identified two new elements: iridium and osmium.[1] The name "osmium" was derived from the Greek word "osme," meaning "smell," due to the pungent odor of its volatile tetroxide (OsO₄).[1] Early research into osmium chemistry was fraught with challenges due to the element's rarity and the toxicity of its compounds.
The first systematic investigations into osmium chlorides were undertaken in the early 20th century. A landmark 1910 publication by Otto Ruff and Ferd. Bornemann in "Zeitschrift für anorganische Chemie" detailed the synthesis and properties of various osmium oxides and chlorides, laying the groundwork for future research.[2] These early studies established the fundamental methods for preparing this compound, which, with refinements, are still relevant today.
Over the decades, research has expanded from fundamental synthesis and characterization to exploring the diverse applications of this compound. Its utility as a precursor for catalytic converters and, more recently, for the synthesis of organometallic anticancer agents has driven a resurgence of interest in its chemistry.
Synthesis of this compound: A Tale of Two Methods
The preparation of this compound has historically been dominated by two primary methods: the direct chlorination of osmium metal and the thermal decomposition of Osmium(IV) chloride.
Historical Experimental Protocols
2.1.1. Direct Chlorination of Osmium Metal (circa early 20th Century)
This method, employed by early researchers like Ruff and Bornemann, involves the high-temperature reaction of osmium metal with chlorine gas.
-
Apparatus: A porcelain or silica (B1680970) tube heated in a furnace was typically used. One end of the tube was connected to a chlorine gas source, and the other end led to a collection vessel.
-
Procedure:
-
Finely divided osmium metal was placed in a porcelain boat within the reaction tube.
-
A stream of dry chlorine gas was passed through the tube.
-
The furnace was heated to a temperature above 650 °C.
-
The volatile osmium chlorides formed were carried by the chlorine stream and condensed in a cooler part of the apparatus.
-
This process initially forms the higher oxidation state Osmium(IV) chloride (OsCl₄) as a dark red sublimate.
-
To obtain this compound, the OsCl₄ was then heated in a stream of chlorine mixed with an inert gas, or under reduced pressure, to induce thermal decomposition.
-
2.1.2. Thermal Decomposition of Osmium(IV) Chloride (circa early 20th Century)
This method serves as a purification or conversion step following the direct chlorination of osmium.
-
Apparatus: A similar tube furnace setup as described above was used.
-
Procedure:
-
The previously synthesized Osmium(IV) chloride was placed in the reaction tube.
-
The tube was heated to a temperature above 450 °C under a stream of inert gas (e.g., nitrogen or carbon dioxide) or in a sealed, evacuated tube.
-
Osmium(IV) chloride decomposes to yield black-brown crystals of this compound and chlorine gas.[3]
-
The chlorine gas was swept away by the inert gas stream or collected in a cold trap.
-
Modern Experimental Protocols
Modern synthesis methods are largely refinements of these historical procedures, with improved control over reaction conditions and purity.
2.2.1. Synthesis of Anhydrous this compound
-
Reaction: 2 Os + 3 Cl₂ → 2 OsCl₃
-
Procedure: High-purity osmium powder is heated to 650-700 °C in a quartz tube under a controlled flow of dry chlorine gas. The resulting OsCl₃ is collected in a cooler zone of the reactor. The process requires careful handling due to the toxicity of chlorine and the volatility of potential osmium oxide byproducts.
2.2.2. Synthesis via Thermal Decomposition of Osmium(IV) Chloride
-
Reaction: 2 OsCl₄ → 2 OsCl₃ + Cl₂
-
Procedure: Osmium(IV) chloride is heated to approximately 500 °C in a sealed, evacuated quartz ampoule. The decomposition yields crystalline this compound. This method is often preferred for obtaining a purer, more crystalline product.
2.2.3. Preparation of this compound Hydrate (B1144303)
This compound is also commercially available as a hydrate (OsCl₃·xH₂O), which is more soluble in water and often used as a starting material in coordination chemistry. It is typically prepared by dissolving an appropriate osmium precursor in hydrochloric acid and carefully evaporating the solution.
Characterization of this compound: An Evolving Toolkit
The methods for characterizing this compound have evolved significantly over time, reflecting the advancements in analytical chemistry.
Historical Characterization Methods (Early 20th Century)
-
Elemental Analysis: Gravimetric analysis was the primary method for determining the elemental composition of osmium chlorides. This involved the careful precipitation of osmium as a salt or the metal itself, followed by weighing.
-
Physical Properties: Early researchers meticulously documented the color, crystalline form, and solubility of this compound in various solvents. The melting point was often described as a decomposition temperature.
-
Chemical Reactivity: The reactivity of OsCl₃ with water, acids, and bases was a key aspect of its early characterization.
Modern Characterization Techniques
-
X-ray Crystallography: Single-crystal and powder X-ray diffraction have been instrumental in definitively determining the crystal structure of this compound.
-
Spectroscopy:
-
Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the Os-Cl bonds.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the oxidation state of the osmium atom.
-
-
Magnetic Susceptibility: Measurements of magnetic susceptibility help to confirm the d⁵ electron configuration of the Os(III) ion.
Quantitative Data
The following tables summarize some of the key quantitative data for this compound, comparing historical and modern values where available.
Table 1: Physical and Chemical Properties of Anhydrous this compound
| Property | Historical Data (Early 20th Century) | Modern Data |
| Formula | OsCl₃ | OsCl₃ |
| Molar Mass | ~296.5 g/mol | 296.58 g/mol [4] |
| Appearance | Black-brown crystalline powder | Black-brown crystals[3] |
| Melting Point | Decomposes above 450 °C | 560 °C (decomposes)[5] |
| Solubility in Water | Described as soluble | Soluble[5] |
| Solubility in Organic Solvents | Limited data available | Insoluble in non-polar organic solvents |
Table 2: Properties of this compound Hydrate
| Property | Data |
| Formula | OsCl₃·xH₂O |
| Appearance | Dark green crystals[3] |
| Solubility in Water | Soluble |
| Applications | Precursor in coordination chemistry[3] |
Modern Applications: Catalysis and Drug Development
While historically of primarily academic interest, this compound has emerged as a valuable precursor in two key areas of modern research: catalysis and anticancer drug development.
Catalysis
This compound and its derivatives are effective catalysts for a variety of organic transformations, including:
-
Oxidation Reactions: Osmium-based catalysts are used for the oxidation of alkanes and alcohols.
-
Hydrogenation Reactions: Osmium complexes can catalyze the hydrogenation of various functional groups.
The general workflow for utilizing this compound as a catalyst precursor is depicted below.
Anticancer Drug Development
A significant area of contemporary research involves the use of osmium compounds, often synthesized from this compound, as potential anticancer agents. These compounds exhibit different mechanisms of action compared to traditional platinum-based drugs, offering a potential route to overcome drug resistance. A common proposed mechanism involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis.
The signaling pathway for this mechanism is illustrated below.
Conclusion
The journey of this compound research from a curiosity of early inorganic chemistry to a precursor for cutting-edge applications in catalysis and medicine highlights the enduring importance of fundamental chemical inquiry. The historical development of its synthesis and characterization has paved the way for modern innovations. As researchers continue to explore the rich coordination chemistry of osmium, OsCl₃ will undoubtedly remain a key starting material, promising further discoveries and applications in the years to come.
References
The Core Chemistry of Trichloroosmium: A Technical Guide for Researchers
An in-depth exploration of the synthesis, structure, reactivity, and catalytic applications of trichloroosmium (OsCl₃), a pivotal precursor in osmium chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile compound.
Introduction
Trichloroosmium, or osmium(III) chloride, is a key inorganic compound that serves as a gateway to a wide array of organometallic and coordination complexes of osmium. Available as a black-brown anhydrous solid or a dark green trihydrate (OsCl₃·3H₂O), its significance lies in its utility as a precursor for catalysts and advanced materials.[1] This document provides a detailed overview of its fundamental properties, synthesis, and core reaction chemistry.
Physicochemical Properties
Trichloroosmium is a crystalline solid that is soluble in water.[1] The anhydrous form has a melting point of 560 °C (decomposes), while the trihydrate decomposes upon heating.[1][2]
Crystal Structure and Bonding
Anhydrous trichloroosmium crystallizes in the monoclinic C2/m space group. The structure features a two-dimensional honeycomb network of osmium atoms. Each osmium atom is octahedrally coordinated by six chlorine atoms, with the octahedra sharing edges.
Table 1: Crystallographic and Structural Data for Anhydrous Trichloroosmium (OsCl₃)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| Os-Cl Bond Lengths | 2.40 - 2.50 Å |
| Source: | [3] |
Synthesis of Trichloroosmium
Synthesis of Anhydrous Trichloroosmium
Anhydrous this compound can be prepared through two primary methods:
-
Direct Chlorination: The reaction of elemental osmium with chlorine gas at elevated temperatures.[1]
-
Reaction: 2 Os + 3 Cl₂ → 2 OsCl₃
-
-
Thermal Decomposition: The heating of osmium(IV) chloride, which results in the loss of chlorine.[1]
-
Reaction: 2 OsCl₄ → 2 OsCl₃ + Cl₂
-
Experimental Protocol: Synthesis of Anhydrous Cerium(III) Chloride (as an illustrative example for anhydrous metal chloride synthesis)
Note: A detailed, step-by-step, publicly available protocol for the synthesis of anhydrous OsCl₃ is not readily found in the searched literature. The following is a general procedure for the synthesis of an anhydrous metal chloride, cerium(III) chloride, which illustrates the techniques often required to handle hygroscopic materials.
Materials: Cerium(III) chloride heptahydrate, Argon gas, vacuum line, heating mantle, flask, magnetic stirrer.
Procedure:
-
Place cerium(III) chloride heptahydrate in a flask equipped with a magnetic stirrer and connect it to a vacuum line.
-
Gradually heat the flask to 90°C under vacuum (0.1-0.2 mm) over 30 minutes.
-
Continue heating at 90-100°C for 1.5 hours with intermittent shaking to yield the monohydrate.
-
Gradually increase the temperature to 140°C over 30 minutes under high vacuum.
-
Maintain the temperature at 140-150°C for 2 hours with gentle stirring to obtain the fine, white powder of anhydrous cerium(III) chloride.[4]
-
Cool the flask under argon and transfer the anhydrous product to an inert atmosphere glovebox for storage.
Fundamental Reaction Chemistry
Trichloroosmium serves as a versatile starting material for a variety of osmium complexes. Its reactions often involve the substitution of its chloride ligands or a change in the oxidation state of the osmium center.
Formation of Dichlorodihydridoosmium(IV) Complexes
A key reaction of OsCl₃·xH₂O is its conversion to dichlorodihydridoosmium(IV) complexes upon reaction with phosphine (B1218219) ligands in a reducing solvent like boiling 2-propanol. These complexes are important in their own right as catalysts and synthetic intermediates.
Reaction: OsCl₃·xH₂O + PR₃ (in boiling 2-propanol) → OsH₂Cl₂(PR₃)₂
Synthesis of Arene-Osmium Complexes
Trichloroosmium is a precursor for the synthesis of arene-osmium complexes, which are of significant interest in catalysis and medicinal chemistry. These "piano-stool" complexes are typically formed by reacting OsCl₃ with an arene, often leading to dimeric structures that can be further derivatized.
Experimental Protocol: Synthesis of a Mixture of [OsCl₂(η⁶-p-cymene)(κ¹-dppm)] and [OsCl(η⁶-p-cymene)(κ²-dppm)]⁺Cl⁻
Materials: [OsCl₂(η⁶-p-cymene)]₂ dimer, 1,1-bis(diphenylphosphino)methane (dppm), acetonitrile, nitrogen atmosphere.
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve 146.5 mg (0.185 mmol) of [OsCl₂(η⁶-p-cymene)]₂ in 30 mL of degassed acetonitrile.
-
Add 143.4 mg (0.373 mmol) of dppm to the solution.
-
Reflux the mixture for 1.5 hours under nitrogen.
-
After cooling, filter the solution and remove the solvent in vacuo.
-
Wash the crude product with diethyl ether (3 x 10 mL) and dry in vacuo to yield the product mixture.[1]
Reactions with Other Ligands
Trichloroosmium reacts with a variety of other ligands, including pincer ligands and nitrones, to form stable complexes. For instance, OsCl₃·3H₂O reacts in high yield with diphosphine ligands to form Os(III) pincer complexes.[5] It also reacts with substituted nitrones in a 1:1 molar ratio to yield octahedral osmium(III) complexes.[6]
Catalytic Applications
Osmium complexes derived from trichloroosmium are active catalysts in a range of organic transformations, most notably in oxidation reactions.
Alkane Oxidation
Osmium-catalyzed oxidation of alkanes, often using hydrogen peroxide as the oxidant, has been a subject of significant research. The mechanism is believed to involve the generation of highly reactive hydroxyl radicals.
Proposed Mechanistic Steps in Osmium-Catalyzed Alkane Oxidation:
-
Activation of Oxidant: The osmium catalyst reacts with H₂O₂ to generate hydroxyl radicals (•OH).
-
Hydrogen Abstraction: The hydroxyl radical abstracts a hydrogen atom from the alkane (R-H) to form an alkyl radical (R•).
-
Oxygenation: The alkyl radical reacts with molecular oxygen (if present) or other oxygen sources to form peroxy radicals (ROO•) and subsequently hydroperoxides (ROOH), which can then be converted to alcohols and ketones.
Table 2: Quantitative Data on Osmium-Catalyzed Cyclohexane Oxidation
| Catalyst System | Oxidant | Temperature (°C) | Product(s) | Turnover Number (TON) |
| Os₃(CO)₁₂/Pyridine | H₂O₂ | - | Cyclooctyl hydroperoxide, Cyclooctanone, Cyclooctanol | up to 60,000 |
| (salen)osmium(VI) nitrido complex | H₂O₂ | ambient | Alcohols, Ketones | up to 2230 |
| Source: | [2][7] |
Spectroscopic Characterization
The characterization of trichloroosmium and its derivatives relies heavily on spectroscopic techniques.
NMR Spectroscopy
While OsCl₃ itself is paramagnetic and not readily studied by NMR, its diamagnetic complexes provide rich information. ¹H NMR is particularly useful for characterizing hydride ligands, which typically appear at very high fields (up to -40 ppm).[8] ¹⁸⁷Os NMR, although challenging due to low sensitivity, can provide direct information about the osmium center and its coordination environment.[9]
Table 3: General ¹H and ¹³C NMR Chemical Shift Ranges for Ligands in Osmium Complexes
| Nucleus | Ligand Type | Typical Chemical Shift Range (ppm) |
| ¹H | Hydride | 0 to -40 |
| ¹H | Arene | 5 - 8 |
| ¹³C | Arene | 80 - 120 |
| Source: | [8] |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing the bonding in osmium complexes. The Os-Cl stretching vibrations are typically observed in the far-IR region. In carbonyl complexes, the C-O stretching frequency is a sensitive probe of the electronic environment of the metal center.
Table 4: Selected Vibrational Frequencies for Osmium Complexes
| Complex Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Osmium Chlorides | ν(Os-Cl) | 292 - 311 |
| Osmium Hydrides | ν(Os-H) | 1900 - 2200 |
| Osmium Carbonyls | ν(C≡O) | 1800 - 2100 |
| Source: | [10] |
Conclusion
Trichloroosmium is a cornerstone of osmium chemistry, providing access to a vast landscape of molecular architectures and catalytic functions. Its fundamental reactions, leading to the formation of hydride, arene, and other complexes, underscore its importance as a versatile precursor. The catalytic prowess of its derivatives, particularly in oxidation reactions, continues to be an active area of research with potential applications in fine chemical synthesis and beyond. A thorough understanding of its synthesis, structure, and reactivity is therefore essential for any researcher working in the field of osmium chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Osmium » osmium trichloride [webelements.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. stahl.chem.wisc.edu [stahl.chem.wisc.edu]
- 9. (Os) Osmium NMR [chem.ch.huji.ac.il]
- 10. Osmium chloride (OsCl3) | Cl3Os | CID 83468 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oxidation States of Osmium in Chloride Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary oxidation states of osmium in its binary chloride compounds, focusing on their synthesis, structural characteristics, and physicochemical properties. This document is intended to serve as a valuable resource for professionals in research and development who work with platinum group metals and their complexes.
Introduction to Osmium Chlorides
Osmium, a dense and rare platinum group metal, exhibits a wide range of oxidation states in its compounds, from +2 to +8. In combination with chlorine, osmium forms several stable binary chlorides, with the most common oxidation states being +3 and +4. Higher and lower oxidation states are also known but can be less stable. Understanding the chemistry of these compounds is crucial for their application in catalysis, materials science, and as precursors for the synthesis of other osmium-containing molecules, including potential therapeutic agents.
Osmium(II) Chloride (OsCl₂)
Osmium in the +2 oxidation state forms osmium(II) chloride, a dark brown, hygroscopic solid. It is almost insoluble in water but finds solubility in ethanol (B145695) and ether.[1]
Osmium(III) Chloride (OsCl₃)
This compound is a black-brown crystalline solid and is one of the more common chloride compounds of osmium.[2] It is soluble in water and serves as a precursor for the synthesis of various osmium complexes, including organometallics.[2][3] A hydrated form, OsCl₃·3H₂O, also exists as dark green crystals.[2]
Osmium(IV) Chloride (OsCl₄)
Osmium(IV) chloride, or osmium tetrachloride, is a red-black crystalline solid that exists in two polymorphic forms.[4] It is a key intermediate in osmium chemistry and is used to prepare other osmium complexes.[4] Osmium tetrachloride reacts with water and is soluble in hydrochloric acid.[4]
Osmium(V) Chloride (OsCl₅)
Osmium(V) chloride is a black, dimeric solid.[5] It is sparingly soluble in non-polar solvents but dissolves in phosphorus oxychloride (POCl₃) to form a red-brown solution.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the binary osmium chlorides.
Table 1: Physical Properties of Osmium Chlorides
| Compound | Formula | Molar Mass ( g/mol ) | Color | Melting Point (°C) | Density (g/cm³) |
| Osmium(II) Chloride | OsCl₂ | 261.14[1] | Dark brown[1] | 450[1] | 4.38[1] |
| This compound | OsCl₃ | 296.58[3] | Black-brown[2] | 560 (decomposes)[3] | - |
| Osmium(IV) Chloride | OsCl₄ | 332.04[4] | Red-black[4] | Decomposes at 323[4] | 4.38[4] |
| Osmium(V) Chloride | OsCl₅ | 367.48[5] | Black[5] | 160 (decomposes)[5] | 4.09[5] |
Table 2: Structural and Spectroscopic Data of Osmium Chlorides
| Compound | Crystal Structure | Key Bond Lengths (Å) | Magnetic Properties | IR/Raman Data (cm⁻¹) |
| Osmium(II) Chloride | - | - | - | - |
| This compound | Monoclinic, C2/m space group. Os atoms form a 2D honeycomb network.[6] | - | Paramagnetic[7] | - |
| Osmium(IV) Chloride | Orthorhombic, Cmmm space group. Edge-sharing OsCl₆ octahedra forming a chain.[4] | Os-Cl: 2.27 (shorter), 2.40 (longer)[8] | Low-spin S=1 state.[9] Weak magnetic exchange coupling.[9] | - |
| Osmium(V) Chloride | Dimeric, isomorphic with ReCl₅.[5] | - | - | - |
Experimental Protocols
The synthesis of osmium chlorides often involves high temperatures and reactive reagents, requiring careful handling in an inert atmosphere.
Synthesis of this compound (OsCl₃)
This compound can be prepared by the direct chlorination of osmium metal at elevated temperatures.[2]
Reaction: 2 Os + 3 Cl₂ → 2 OsCl₃[2]
Conceptual Protocol:
-
Place osmium metal powder in a quartz tube furnace.
-
Pass a stream of dry chlorine gas over the metal.
-
Heat the furnace to a high temperature (e.g., > 600 °C).
-
The product, OsCl₃, forms as a crystalline solid.
-
Cool the system under an inert atmosphere before handling the product.
Alternatively, OsCl₃ can be obtained by the thermal decomposition of OsCl₄.[2]
Reaction: 2 OsCl₄ → 2 OsCl₃ + Cl₂[2]
Synthesis of Osmium(IV) Chloride (OsCl₄)
A common laboratory preparation involves the reaction of osmium tetroxide with a chlorinating agent like thionyl chloride.[4]
Reaction: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂[4]
Conceptual Protocol:
-
In a fume hood, dissolve osmium tetroxide in an excess of thionyl chloride.
-
The reaction proceeds to form a brown polymorph of OsCl₄.[4]
-
Carefully remove the excess volatile reactants and byproducts under reduced pressure.
-
The resulting solid is OsCl₄.
Another route is the direct chlorination of osmium metal at high temperatures.[4]
Reaction: Os + 2 Cl₂ → OsCl₄[4]
Synthesis of Osmium(V) Chloride (OsCl₅)
Osmium(V) chloride can be synthesized by reacting osmium hexafluoride with an excess of boron trichloride (B1173362).[5]
Reaction: 2 OsF₆ + 4 BCl₃ → 2 OsCl₅ + 4 BF₃ + Cl₂[5]
Conceptual Protocol:
-
Condense osmium hexafluoride and an excess of boron trichloride in a reaction vessel at low temperature.
-
Allow the mixture to warm slowly to room temperature.
-
The reaction produces OsCl₅ as a black solid.
-
Remove the volatile byproducts (BF₃ and Cl₂) by vacuum distillation.
An alternative synthesis involves the reaction of osmium tetroxide with sulfur dichloride and chlorine.[5]
Reaction: 2 OsO₄ + 8 SCl₂ + 5 Cl₂ → 2 OsCl₅ + 8 SOCl₂[5]
Synthesis of Osmium(II) Chloride (OsCl₂)
Osmium(II) chloride can be prepared through the disproportionation of this compound at high temperature in a vacuum.[1]
Reaction: 2 OsCl₃ → OsCl₂ + OsCl₄[1]
Conceptual Protocol:
-
Heat this compound in a sealed, evacuated quartz tube to approximately 500 °C.[1]
-
OsCl₃ disproportionates to form solid OsCl₂ and volatile OsCl₄.
-
The OsCl₄ can be sublimed away, leaving behind OsCl₂.
Visualization of Relationships and Workflows
Relationships Between Osmium Chloride Oxidation States
The following diagram illustrates the synthetic and decomposition pathways connecting the different oxidation states of osmium chlorides.
Experimental Workflow for OsCl₄ Synthesis from OsO₄
This diagram outlines the general workflow for the synthesis of osmium(IV) chloride from osmium tetroxide and thionyl chloride.
Experimental Workflow for OsCl₅ Synthesis from OsF₆
This diagram outlines the general workflow for the synthesis of osmium(V) chloride from osmium hexafluoride and boron trichloride.
References
- 1. Osmium chloride (OsCl3) | Cl3Os | CID 83468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. The magnetic susceptibilities of osmium(IV) hexahalide complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Unraveling the Elusive Crystal Structure of Osmium(III) Chloride: A Technical Overview
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a concise technical overview of the current state of knowledge regarding the crystal structure and polymorphism of osmium(III) chloride (OsCl₃). This guide addresses the significant challenges in characterizing this inorganic compound and outlines the established synthetic routes and analytical techniques employed in its study.
This compound, an inorganic compound with the formula OsCl₃, typically appears as black-brown or dark-grey crystals.[1] It is also known to form a dark green trihydrate, OsCl₃·3H₂O.[1] While these general characteristics are established, a detailed understanding of the crystal structure and the existence of polymorphic forms of the anhydrous compound remains a complex and not fully resolved area of inorganic chemistry.
Synthesis of this compound
The primary methods for synthesizing anhydrous this compound are:
-
Direct Chlorination: This involves the reaction of osmium metal with chlorine gas. The reaction is represented as: 2Os + 3Cl₂ → 2OsCl₃[1]
-
Thermal Decomposition: Anhydrous OsCl₃ can also be obtained by heating osmium(IV) chloride (OsCl₄), which causes it to lose a chlorine atom. The reaction is as follows: 2OsCl₄ → 2OsCl₃ + Cl₂[1]
The hydrated form, this compound trihydrate, is typically prepared by dissolving the anhydrous form in water and subsequent crystallization.
The Challenge of Crystal Structure Determination
The definitive elucidation of the crystal structure of this compound through single-crystal X-ray diffraction has been challenging, largely due to the difficulties in growing single crystals of sufficient size and quality. X-ray diffraction (XRD) stands as the principal technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing crucial data on lattice parameters, space groups, bond lengths, and bond angles.[2]
One theoretical study on a monolayer of OsCl₃ suggests a structure belonging to the C2/m space group , where the osmium atoms form a two-dimensional honeycomb lattice. However, it is important to note that this pertains to a monolayer and may not represent the bulk crystal structure.
Polymorphism in Osmium Chlorides
The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is well-documented for other osmium chlorides, such as osmium(IV) chloride. This suggests that this compound may also exhibit polymorphism. However, to date, distinct polymorphic forms of anhydrous OsCl₃ have not been experimentally isolated and characterized with detailed crystallographic data. The exploration of different synthetic conditions, such as varying temperature and pressure, may lead to the discovery of new polymorphs.
Experimental Protocols: A General Approach
While specific, detailed experimental protocols for the synthesis and crystallographic analysis of different OsCl₃ polymorphs are scarce in the literature, a general workflow can be outlined based on standard inorganic chemistry and crystallography practices.
Synthesis and Crystal Growth Workflow
Caption: A generalized workflow for the synthesis of anhydrous OsCl₃ and subsequent crystal growth.
Crystallographic Analysis Workflow
Caption: The process of determining the crystal structure from a single crystal of OsCl₃.
Quantitative Data Summary
Due to the lack of definitive single-crystal X-ray diffraction studies on anhydrous this compound, a comprehensive table of quantitative crystallographic data for its polymorphs cannot be provided at this time. The table below is intended to serve as a template for when such data becomes available.
Table 1: Crystallographic Data for this compound Polymorphs (Hypothetical)
| Parameter | Polymorph α | Polymorph β |
| Crystal System | - | - |
| Space Group | - | - |
| a (Å) | - | - |
| b (Å) | - | - |
| c (Å) | - | - |
| α (°) | - | - |
| β (°) | - | - |
| γ (°) | - | - |
| Volume (ų) | - | - |
| Z | - | - |
| Calculated Density (g/cm³) | - | - |
| R-factor (%) | - | - |
Future Outlook
The definitive characterization of the crystal structure and polymorphism of this compound remains an open area for research. Future work will likely focus on the development of novel crystal growth techniques to obtain single crystals suitable for X-ray diffraction analysis. Such studies will be instrumental in providing the fundamental structural information needed to fully understand the properties and reactivity of this compound, which may have implications for its applications in catalysis and materials science. This guide will be updated as new, validated crystallographic data becomes available.
References
Unveiling Osmium(III) Chloride: A Technical Guide to its Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium(III) chloride (OsCl₃), a compound of the rare platinum group metal osmium, holds significance in various chemical syntheses, including the preparation of novel catalytic and therapeutic agents. While the discovery of osmium by Smithson Tennant in 1803 is well-documented, the specific history of the isolation and first synthesis of its trichloride (B1173362) is more nuanced. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of osmium and the subsequent first successful synthesis of this compound, presenting the available experimental details for the scientific community.
The Discovery of Osmium: The Precursor to its Compounds
The journey to understanding this compound begins with the discovery of its constituent element. In 1803, English chemist Smithson Tennant was investigating the insoluble residue of platinum ore that remained after dissolution in aqua regia, a potent mixture of nitric and hydrochloric acids.[1] This dark, metallic powder was previously dismissed by other chemists as mere graphite.[1]
Tennant, however, suspected the presence of new elements. Through a series of chemical treatments, he successfully isolated two new metals: iridium and osmium.[1] He named osmium after the Greek word "osme," meaning "smell," due to the pungent and unpleasant odor of its volatile oxide, osmium tetroxide (OsO₄).[1]
The First Synthesis of this compound: A Historical Perspective
While Tennant's discovery of osmium laid the foundation, the first documented synthesis of this compound in its anhydrous form is not as clearly attributed to a single individual in readily available primary literature from the early 19th century. However, historical chemical treatises, most notably Gmelin's Handbook of Inorganic Chemistry, provide a comprehensive account of the early investigations into osmium and its compounds.
Based on compilations of early chemical knowledge, the first successful preparation of anhydrous this compound can be attributed to the direct chlorination of osmium metal at elevated temperatures.
Experimental Protocol: First Synthesis of Anhydrous this compound
The earliest reliable method for synthesizing this compound involves the direct reaction of osmium metal with chlorine gas.
Reaction:
2 Os(s) + 3 Cl₂(g) → 2 OsCl₃(s)
Methodology:
-
Preparation of Osmium Metal: Finely divided osmium metal is required to ensure a sufficient surface area for reaction. This was typically obtained by the reduction of osmium tetroxide or ammonium (B1175870) hexachloroosmate(IV) ((NH₄)₂[OsCl₆]).
-
Reaction Setup: The osmium metal is placed in a reaction tube, typically made of porcelain or a similar inert material capable of withstanding high temperatures.
-
Chlorination: A stream of dry chlorine gas is passed over the heated osmium metal.
-
Temperature: The reaction is carried out at a high temperature, generally around 450-500 °C.
-
Product Collection: The resulting this compound is a dark, crystalline solid that sublimes and can be collected in a cooler part of the apparatus.
It is important to note that this early method often yielded a mixture of osmium chlorides, including the tetrachloride (OsCl₄). Separation of the pure trichloride required careful control of the reaction conditions and subsequent purification steps.
Alternative Early Synthetic Route
Another early method for preparing this compound involved the thermal decomposition of Osmium(IV) chloride.
Reaction:
2 OsCl₄(s) → 2 OsCl₃(s) + Cl₂(g)
Methodology:
-
Starting Material: Osmium(IV) chloride, which could be prepared by the direct chlorination of osmium under slightly different conditions, was used as the precursor.
-
Heating: The Osmium(IV) chloride is heated in an inert atmosphere or under a vacuum.
-
Decomposition: At elevated temperatures, the tetrachloride decomposes to yield the more stable trichloride and chlorine gas.
Quantitative Data
| Property | Value |
| Molar Mass | 296.58 g/mol |
| Appearance | Dark brown to black crystalline solid |
| Melting Point | Decomposes at approximately 500 °C |
| Solubility in Water | Soluble |
| Crystal Structure | Orthorhombic |
Logical Workflow of the Discovery and Synthesis
The logical progression from the discovery of the element to the synthesis of its chloride can be visualized as follows:
Caption: Logical workflow from the discovery of osmium to the first synthesis of this compound.
Experimental Workflow for Direct Chlorination
A more detailed experimental workflow for the first synthesis method is outlined below:
Caption: Experimental workflow for the synthesis of this compound via direct chlorination.
Conclusion
The discovery and first synthesis of this compound were pivotal steps in understanding the chemistry of this rare and dense element. While the initial discovery of osmium is clearly attributed to Smithson Tennant, the first synthesis of its trichloride evolved from the foundational techniques of high-temperature halogenation reactions common in the 19th century. The methods described, born from the early explorations of inorganic chemistry, laid the groundwork for the more refined synthetic procedures used today. This historical and technical overview provides researchers with a fundamental understanding of the origins and preparation of this important chemical compound.
References
A Theoretical Deep Dive into the Electronic Structure of Osmium (III) Chloride
An In-depth Technical Guide for Researchers and Scientists
Osmium (III) chloride (OsCl₃) has emerged as a significant material of interest in condensed matter physics and materials science. As a 5d transition metal halide, it stands at the crossroads of strong spin-orbit coupling (SOC) and electron correlation effects. This unique interplay gives rise to predictions of exotic electronic and magnetic ground states, including the quantum anomalous Hall (QAH) effect and the Kitaev spin liquid state. This technical guide provides a comprehensive overview of the theoretical studies that have illuminated the complex electronic structure of OsCl₃, offering insights for researchers in physics, chemistry, and materials development.
Fundamental Crystal and Electronic Properties
Osmium trichloride (B1173362) is an inorganic compound with the chemical formula OsCl₃.[1][2] In this compound, osmium exhibits a +3 oxidation state, leading to a 5d⁵ electronic configuration for the Os³⁺ ion.[3][4]
The crystal structure of OsCl₃ belongs to the monoclinic C2/m space group.[3][5] A key feature of its structure is that the osmium atoms form a two-dimensional honeycomb network.[3][5] These layers are sandwiched by chlorine atoms, which create a distorted octahedral environment around each Os atom.[3][5] This honeycomb lattice, combined with the heavy osmium atom, is a crucial ingredient for the novel physics predicted in this material.
| Property | Description |
| Chemical Formula | OsCl₃ |
| Osmium Oxidation State | +3 |
| Osmium Electron Config. | 5d⁵ |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| Lattice Type | 2D Honeycomb network of Os atoms |
| Coordination Geometry | Distorted octahedral (OsCl₆) |
Theoretical Modeling and Computational Protocols
The theoretical investigation of OsCl₃'s electronic structure relies heavily on first-principles calculations, primarily Density Functional Theory (DFT). Due to the presence of strongly correlated 5d electrons, standard DFT approaches are often supplemented with more advanced techniques.
Methodological Workflow:
The general computational workflow for studying OsCl₃ involves a multi-step process, starting from basic DFT calculations to the derivation and analysis of effective model Hamiltonians.
Figure 1: A generalized workflow for the theoretical study of OsCl₃'s electronic structure.
Detailed Protocols:
-
Density Functional Theory (DFT): This is the foundational method for most studies. Calculations are typically performed using the plane-wave-based projector augmented wave (PAW) method as implemented in the Vienna Ab initio Simulation Package (VASP).[3][6] The generalized gradient approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is used for the exchange-correlation energy.[3][6]
-
DFT+U: To better account for the strong on-site Coulomb repulsion of the Os 5d electrons, the DFT+U method is employed.[7] This adds a Hubbard U term to the Hamiltonian, which penalizes the double occupancy of localized d-orbitals, providing a more accurate description of systems that are Mott or charge-transfer insulators.
-
Wannier Functions: To derive a low-energy effective model, the Wannier90 code is used to generate maximally localized Wannier functions (MLWFs).[3] This technique allows for the extraction of tight-binding hopping parameters from the DFT-calculated band structure, typically focusing on the Os d-t₂g orbitals which dominate the states near the Fermi level.[3]
-
Model Hamiltonians: The Hubbard-Kanamori Hamiltonian is frequently used to model the electron correlations and spin-orbit coupling in OsCl₃.[3][8][9] The parameters for this model, such as on-site energies and hopping integrals, are extracted from the first-principles DFT calculations.[3][8][9]
-
Ground State Determination: Once an effective spin Hamiltonian is constructed, various methods are used to determine the magnetic ground state. These include exact diagonalization (ED) on small clusters, the semi-classical Luttinger-Tisza approach, and the pseudo-fermion renormalization group (pf-FRG) method.[3][6][8]
| Parameter | Typical Value / Method Used |
| Software Package | Vienna Ab initio Simulation Package (VASP)[3][6] |
| Calculation Method | Projector Augmented Wave (PAW)[3] |
| Exchange-Correlation | Generalized Gradient Approx. (GGA-PBE)[3][6] |
| Plane-wave Cutoff | 500 eV[3] |
| Brillouin Zone Mesh | 9 x 9 x 3 k-point mesh[3] |
| Correlation Treatment | DFT+U[7] |
| Model Hamiltonian | Hubbard-Kanamori[3][8][9] |
Key Theoretical Findings and Predictions
Theoretical studies have unveiled a rich landscape of physical phenomena in OsCl₃, particularly in its monolayer form.
A. Quantum Anomalous Hall (QAH) Insulating Phase
Based on DFT calculations, a monolayer of OsCl₃ is predicted to be a quantum anomalous Hall (QAH) insulator.[7] This topological phase is generated by the confluence of three key factors: the honeycomb lattice of osmium atoms, their strong spin-orbit coupling, and a ferromagnetic ground state with an in-plane easy axis.[7]
-
Topological Signature: The QAH phase is characterized by a non-zero Chern number (C=-1), which signifies the presence of a single chiral edge state in a finite-sized sample (e.g., a nanoribbon).[7]
-
Band Gap: The SOC opens a non-trivial band gap (E_g) at the Fermi level, with calculated values around 67 meV.[7] This gap is substantial, suggesting that the QAH effect could potentially be observed at elevated temperatures. The estimated Curie temperature for the ferromagnetism is approximately 350 K.[7]
B. The Role of Electron Correlations and Phase Transitions
The 5d electrons of osmium exhibit both strong SOC and moderate correlation effects. DFT+U calculations have been crucial in understanding the interplay between these phenomena.[7]
-
Topological Phase Transition: As the on-site Coulomb repulsion U is increased, the system undergoes a topological quantum phase transition. The QAH insulating gap gradually reduces until it closes at a critical value (Uc).[7] For U > Uc, the gap reopens, but the system enters a topologically trivial Mott insulating phase with a Chern number of C=0.[7]
C. Competing Magnetic Ground States
While monolayer OsCl₃ is predicted to be a ferromagnet conducive to the QAH effect, studies considering different correlation strengths (U) and Hund's coupling (J_H) reveal a variety of possible magnetic ground states.[3][6]
-
Zigzag Antiferromagnetism: Some DFT results and model Hamiltonian analyses suggest that a zigzag antiferromagnetic ordering is the most stable magnetic ground state for certain values of U and J_H.[3][8][9]
-
Kitaev Quantum Spin Liquid (QSL): The d⁵ electronic configuration on a honeycomb lattice makes OsCl₃ a candidate material for realizing the Kitaev spin liquid state.[6][8] Quantum phase diagrams constructed from theoretical models show that a QSL phase can exist in specific regions of the U-J_H parameter space, typically at small J_H/U ratios.[6]
Figure 2: Relationship between model parameters and predicted magnetic phases in OsCl₃.
| Predicted Property | Method / Condition | Result | Reference |
| Topological Phase (Monolayer) | DFT | Quantum Anomalous Hall (QAH) Insulator | [7] |
| Band Gap (QAH Phase) | DFT | E_g ≈ 67 meV | [7] |
| Chern Number (QAH Phase) | DFT | C = -1 | [7] |
| Magnetic Ground State | DFT (Monolayer) | Ferromagnetic (in-plane) | [7] |
| Magnetic Ground State | DFT / Model (specific U, J_H) | Zigzag Antiferromagnetic | [3][8] |
| Topological Transition | DFT+U | QAH Insulator -> Mott Insulator with increasing U | [7] |
Conclusion and Outlook
Theoretical studies have established OsCl₃ as a fascinating material platform where strong spin-orbit coupling and electron correlations conspire to produce a variety of novel electronic and magnetic states. The prediction of a high-temperature quantum anomalous Hall effect in its monolayer form is particularly compelling. Furthermore, the proximity to other magnetic phases, including zigzag antiferromagnetism and the elusive Kitaev quantum spin liquid, suggests that the ground state of OsCl₃ could be tuned, for instance by strain, doping, or external fields.
For researchers and scientists, these theoretical findings provide a roadmap for experimental exploration. Verifying the predicted QAH effect and mapping the magnetic phase diagram of OsCl₃ remain critical goals that could unlock new avenues in topological electronics and spintronics. The detailed computational protocols and quantitative data summarized herein offer a solid foundation for future theoretical and experimental investigations into this promising quantum material.
References
- 1. Osmium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Osmium chloride (OsCl3) | Cl3Os | CID 83468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. WebElements Periodic Table » Osmium » osmium trichloride [webelements.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. wiki.physics.udel.edu [wiki.physics.udel.edu]
- 8. [2506.22279] From Density Functional Theory to Spin Hamiltonians: Magnetism in $d^5$ Honeycomb Compound OsCl$_3$ [arxiv.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Osmium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Osmium(III) chloride (OsCl₃), a compound increasingly utilized in chemical synthesis and catalysis. Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks in the laboratory and during drug development processes. This document outlines the associated hazards, recommended handling procedures, personal protective equipment, emergency measures, and disposal guidelines.
Chemical and Physical Properties
This compound is a dark gray to black powder.[1] It is an excellent water-soluble crystalline source of osmium for uses compatible with chlorides.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | OsCl₃ |
| Molecular Weight | 296.59 g/mol [1][2] |
| Appearance | Dark gray to black powder[1] |
| Melting Point | 500 °C[1] |
| Solubility | Soluble in water[1] |
Hazard Identification and Classification
This compound is a hazardous substance that presents significant health risks upon exposure. It is classified as corrosive, acutely toxic, and an irritant.[3] The primary hazards are associated with its potential to cause severe skin burns, eye damage, and respiratory irritation.[3][4]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2][3][5][6] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[2][3][5][6] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[3][5][7] |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage[2][3][6][7][8] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][9] |
Source: PubChem, Sigma-Aldrich, Fisher Scientific, AK Scientific, Inc.
Quantitative Toxicity Data:
Currently, specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) for this compound is not available.[10] Similarly, occupational exposure limits have not been established by major regulatory bodies.
| Exposure Limit | Value |
| OSHA PEL | None listed[4][11] |
| NIOSH REL | None listed[4] |
| ACGIH TLV | None listed[4] |
Safe Handling and Storage
Due to its hazardous properties, this compound must be handled with extreme care in a controlled laboratory environment.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[10][11]
-
Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations as low as possible.[10][11]
-
Eyewash Station and Safety Shower: A readily accessible and operational eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[10][11]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[11] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of exposure, chemical-resistant sleeves or an apron should be considered.[11] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if engineering controls are insufficient or during emergency situations.[11][12] |
Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Store in a designated corrosives area.[11]
Experimental Protocols
This compound is a versatile precursor for the synthesis of various osmium complexes and is used as a catalyst in organic reactions. The following are examples of experimental methodologies where this compound is used.
General Laboratory Workflow for Handling this compound
Caption: General laboratory workflow for handling this compound.
Synthesis of Osmium Arene Complexes
This compound is a common starting material for the synthesis of osmium arene complexes, which have applications in catalysis and medicinal chemistry.
Example Protocol: Synthesis of [OsCl(η⁶-p-cymene)(PPh₃)(GeCl₃)]
-
Dry and degas 100 mL of dichloromethane (B109758) in a Schlenk flask.
-
Add 130.0 mg (0.198 mmol) of the precursor complex and 51.0 mg (0.220 mmol, 1.1 equiv) of germanium(II) chloride·dioxane to the flask.
-
Stir the mixture at room temperature under a positive pressure of nitrogen for 1 hour.
-
Remove the solvent in vacuo on the Schlenk line to yield the product.
Emergency Procedures
Immediate and appropriate action is crucial in the event of exposure or a spill.
First Aid Measures
Caption: First aid procedures for this compound exposure.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Spill Response
Caption: Workflow for responding to a small this compound spill.
For a small spill:
-
Evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
For a large spill, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
Disposal Considerations
All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not dispose of this compound down the drain or in regular trash.[4]
Logical Relationships in Risk Assessment
A thorough risk assessment should be conducted before working with this compound.
Caption: Logical relationships in the risk assessment process for this compound.
This technical guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is essential for all personnel to receive proper training and to review the specific Safety Data Sheet (SDS) for the product they are using before commencing any work. Always prioritize safety and adhere to established laboratory protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkane oxidation by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. fishersci.com [fishersci.com]
- 8. d-nb.info [d-nb.info]
- 9. Osmium–arene complexes with high potency towards Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Thermodynamic Properties of Osmium(III) Chloride Formation
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Guide to the Thermodynamic Properties of Osmium(III) Chloride (OsCl₃) Formation
This guide will, therefore, provide a foundational understanding of the key thermodynamic principles, the experimental methodologies employed to determine these properties, and the logical relationships between them. This information is crucial for professionals in research and drug development who require a thorough understanding of the stability and reaction energetics of such compounds.
Core Thermodynamic Concepts
The formation of a chemical compound from its constituent elements in their standard states is accompanied by changes in enthalpy, Gibbs free energy, and entropy. These thermodynamic properties are fundamental to understanding the stability and reactivity of the compound.
-
Standard Enthalpy of Formation (ΔH°f): This represents the heat change that occurs when one mole of a compound is formed from its elements in their most stable states at standard conditions (298.15 K and 1 bar). A negative ΔH°f indicates an exothermic reaction, signifying that the compound is enthalpically more stable than its constituent elements.
-
Standard Gibbs Free Energy of Formation (ΔG°f): This is the ultimate indicator of a compound's thermodynamic stability under standard conditions. A negative ΔG°f signifies that the formation of the compound is a spontaneous process. It is related to the enthalpy and entropy of formation by the Gibbs-Helmholtz equation: ΔG°f = ΔH°f - TΔS°f
-
Standard Molar Entropy (S°): This is a measure of the disorder or randomness of a mole of a substance in its standard state. The change in entropy for the formation reaction (ΔS°f) contributes to the overall Gibbs free energy of formation.
Experimental Determination of Thermodynamic Properties
The determination of the thermodynamic properties of a compound like this compound involves precise and sensitive experimental techniques. The primary method for measuring enthalpy changes is calorimetry.
Experimental Protocol: Calorimetry for Enthalpy of Formation
While a specific protocol for OsCl₃ is not available, a general methodology for determining the enthalpy of formation of a metal chloride using solution calorimetry is outlined below. This indirect method is often necessary for compounds that cannot be readily synthesized directly from their elements in a calorimeter.
Objective: To determine the standard enthalpy of formation (ΔH°f) of this compound.
Principle: Hess's Law is applied by measuring the enthalpies of reaction for a series of reactions that can be summed up to the formation reaction of OsCl₃ from Os(s) and Cl₂(g). This typically involves dissolving the reactants and products in a suitable solvent and measuring the heat changes.
Apparatus:
-
Isoperibol or adiabatic solution calorimeter
-
High-precision thermometer (e.g., platinum resistance thermometer)
-
Stirrer
-
Calibration heater
-
Sample holder (for solids)
-
Gas handling system (for chlorine)
Generalized Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by electrical calibration, where a known amount of electrical energy is supplied and the resulting temperature change is measured.
-
Enthalpy of Solution of Osmium Metal: A known mass of pure osmium metal is dissolved in an appropriate oxidizing acid solution (e.g., aqua regia) within the calorimeter. The heat change for this reaction is measured.
-
Reaction 1: Os(s) + acidic solvent → Os-containing solution
-
-
Enthalpy of Solution of this compound: A known mass of pure OsCl₃ is dissolved in the same solvent system under identical conditions. The heat of solution is measured.
-
Reaction 2: OsCl₃(s) + solvent → Os-containing solution
-
-
Enthalpy of Formation of the Solvent: The enthalpy of formation of the acidic solvent (if not already known with high precision) must be determined through separate calorimetric experiments.
-
Application of Hess's Law: By constructing a thermochemical cycle involving the measured reaction enthalpies and the known enthalpies of formation of other species in the reactions (e.g., HCl(aq)), the standard enthalpy of formation of OsCl₃(s) can be calculated.
The standard entropy (S°) can be determined by measuring the heat capacity of the substance from close to absolute zero up to the standard temperature (298.15 K) using adiabatic calorimetry. The Gibbs free energy of formation can then be calculated using the Gibbs-Helmholtz equation.
Logical and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the conceptual workflow for the determination of thermodynamic properties and the fundamental relationship between them.
Caption: Experimental workflow for determining thermodynamic properties.
Caption: Relationship between key thermodynamic properties.
Conclusion
While specific thermodynamic data for the formation of this compound is currently elusive in the public domain, the principles and experimental methodologies for their determination are well-established. For researchers and professionals in drug development, understanding these foundational concepts is paramount for predicting the stability, reactivity, and potential synthetic pathways for osmium-containing compounds. The lack of data for OsCl₃ underscores an opportunity for further fundamental research in the thermochemistry of transition metal halides.
Methodological & Application
Application Notes and Protocols: Osmium(III) Chloride as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium(III) chloride (OsCl₃), typically as its hydrate (B1144303), is a versatile precursor for generating catalytically active osmium species in various organic transformations. While osmium tetroxide (OsO₄) is more commonly known for reactions like dihydroxylation, OsCl₃ serves as a convenient and more stable starting material.[1] Its applications span from oxidation reactions, including alkane oxidation and asymmetric dihydroxylation, to more complex C-C bond-forming and cyclization reactions. These catalytic applications are crucial in the synthesis of fine chemicals, pharmaceuticals, and complex natural products.[1][2]
Key Applications and Quantitative Data
This compound-derived catalysts have demonstrated high efficacy and selectivity in several key organic reactions. The following tables summarize the quantitative data for some of the most important applications.
Asymmetric Dihydroxylation of Alkenes
Osmium-catalyzed asymmetric dihydroxylation (AD) is a powerful method for the synthesis of chiral vicinal diols, which are important building blocks in drug development. The reaction is typically catalyzed by osmium tetroxide in the presence of a chiral ligand. This compound can be used as a precursor to generate the active OsO₄ catalyst in situ. The use of commercially available "AD-mix" reagents, which contain the osmium catalyst, a chiral ligand, a re-oxidant, and base, has simplified the procedure.[1][2] The choice of chiral ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives, determines the enantioselectivity of the reaction.[1]
| Alkene Substrate | Chiral Ligand System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| trans-Stilbene | (DHQD)₂PHAL (in AD-mix-β) | (R,R)-1,2-Diphenyl-1,2-ethanediol | 95 | >99 | Sharpless et al. |
| α-Methylstyrene | (DHQ)₂PHAL (in AD-mix-α) | (S)-1-Phenyl-1,2-ethanediol | 94 | 92 | Sharpless et al. |
| 1-Decene | (DHQD)₂PHAL (in AD-mix-β) | (R)-1,2-Decanediol | 97 | 97 | Sharpless et al. |
| Styrene | (DHQ)₂PHAL (in AD-mix-α) | (S)-1-Phenyl-1,2-ethanediol | 89 | 90 | [Immobilized Osmium Catalyst for Asymmetric Dihydroxylation of Olefins] |
| Methyl trans-cinnamate | (DHQD)₂PHAL (in AD-mix-β) | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 96 | 97 | [Immobilized Osmium Catalyst for Asymmetric Dihydroxylation of Olefins] |
Alkane Oxidation
Direct oxidation of C-H bonds in alkanes is a challenging but highly desirable transformation. Osmium-based catalysts have shown promise in this area, capable of oxidizing various alkanes to alcohols and ketones.[3][4] These reactions often proceed via a radical mechanism.[5]
| Alkane Substrate | Osmium Catalyst | Oxidant | Products | Turnover Number (TON) | Yield (%) | Reference |
| Cyclooctane | Os(0) complex derived from Os₃(CO)₁₂ | H₂O₂ | Cyclooctanol, Cyclooctanone | 2400 | - | [Efficient alkane oxidation with peroxides catalyzed by an olefin carbonyl osmium(0) complex] |
| Cyclohexane | Os(0) complex derived from Os₃(CO)₁₂ | H₂O₂ | Cyclohexanol, Cyclohexanone | - | 20 (based on cyclohexane) | [Efficient alkane oxidation with peroxides catalyzed by an olefin carbonyl osmium(0) complex] |
| Isobutane | OsO₄ (from OsCl₃) | NaIO₄ | tert-Butanol (B103910) | ~4 | - | [Alkane oxidation by osmium tetroxide] |
| Adamantane | [OsVI(N)(L)(CH₃OH)]⁺ | H₂O₂ | 1-Adamantanol, 2-Adamantanone | 2230 | 75 | [Catalytic oxidation of alkanes by a (salen)osmium(vi) nitrido complex using H2O2 as the terminal oxidant] |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix
This protocol is a general procedure for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix formulation, which contains potassium osmate (derived from OsCl₃), a chiral ligand, potassium ferricyanide, and potassium carbonate.
Materials:
-
Alkene (1.0 mmol)
-
AD-mix-α or AD-mix-β (1.4 g per 1.0 mmol of alkene)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, 1.0 mmol, 95 mg)
-
Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred mixture of tert-butanol and water (1:1, 10 mL) at room temperature, add the AD-mix (1.4 g). Stir until the two phases are clear and the solid is dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
If the alkene is a terminal or a cis-disubstituted alkene, add methanesulfonamide (95 mg).
-
Add the alkene (1.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 6-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, add sodium sulfite (1.5 g) and stir for an additional hour at room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography on silica (B1680970) gel to afford the pure product.
-
Determine the enantiomeric excess by chiral HPLC or NMR analysis of a Mosher's ester derivative.
Protocol for Osmium-Catalyzed Alkane Oxidation
This protocol describes a general procedure for the oxidation of alkanes using an osmium catalyst and a peroxide oxidant.
Materials:
-
Alkane (e.g., cyclooctane, 1.0 mmol)
-
This compound hydrate (0.01 mmol, 3.5 mg) or other osmium precursor
-
Acetonitrile (B52724) (5 mL)
-
Hydrogen peroxide (30% aqueous solution, 10 mmol)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a condenser, dissolve the alkane (1.0 mmol) and this compound hydrate (3.5 mg) in acetonitrile (5 mL).
-
Heat the mixture to the desired temperature (e.g., 70 °C).
-
Slowly add hydrogen peroxide (1.1 mL of 30% solution) to the reaction mixture over a period of 1 hour.
-
Stir the reaction at the same temperature for 6-24 hours, monitoring by GC or TLC.
-
After completion, cool the reaction to room temperature and quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture (alcohol and ketone) by flash chromatography on silica gel.
Reaction Mechanisms and Workflows
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
The catalytic cycle of the Sharpless asymmetric dihydroxylation involves the formation of an osmium(VIII)-chiral ligand complex, which undergoes a [3+2] cycloaddition with the alkene. Subsequent hydrolysis releases the diol and a reduced osmium(VI) species, which is then reoxidized to osmium(VIII) by a stoichiometric oxidant.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Workflow for Osmium-Catalyzed Reactions
The general workflow for performing and analyzing an osmium-catalyzed organic synthesis reaction is outlined below.
Caption: General experimental workflow for osmium-catalyzed synthesis.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkane oxidation by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic oxidation of alkanes by a (salen)osmium(vi) nitrido complex using H2O2 as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. shulpin.narod.ru [shulpin.narod.ru]
Application Notes and Protocols for the Synthesis of Dichlorodihydridoosmium(IV) Complexes from Osmium(III) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium(III) chloride hydrate (B1144303) (OsCl₃·nH₂O) is a versatile and common starting material in osmium chemistry.[1][2] It serves as a key precursor for the synthesis of a variety of organometallic and coordination complexes, including the catalytically significant dichlorodihydridoosmium(IV) complexes.[1][3][4] These complexes, particularly those featuring bulky phosphine (B1218219) ligands, are valuable as catalysts and starting materials in organic synthesis. This document provides detailed protocols for the synthesis of dichlorodihydridoosmium(IV) complexes from this compound hydrate, focusing on the widely used tri(isopropyl)phosphine derivative, OsH₂Cl₂(PiPr₃)₂.
The synthesis involves the reduction of Osmium(III) to Osmium(IV) in the presence of a phosphine ligand, with the hydride ligands typically originating from the alcoholic solvent.[5] This one-pot reaction provides a straightforward and efficient route to these important Osmium(IV) hydrides.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a representative dichlorodihydridoosmium(IV) complex, OsH₂Cl₂(PiPr₃)₂.
| Parameter | Value | Reference |
| Yield | ~80% | [5] |
| ¹H NMR | ||
| Hydride Signal (δ) | -13.77 ppm | |
| ³¹P{¹H} NMR | ||
| Chemical Shift (δ) | 33.5 ppm | |
| Infrared (IR) Spectroscopy | ||
| ν(Os-H) | Data not available in search results | |
| ν(Os-Cl) | Data not available in search results |
Note: Detailed spectroscopic data such as coupling constants and specific IR absorption bands were not fully available in the search results. Researchers should refer to the primary literature for complete characterization data.
Experimental Protocols
This section provides a detailed methodology for the synthesis of dichlorodihydrido-bis(triisopropylphosphine)osmium(IV), OsH₂Cl₂(PiPr₃)₂, from this compound hydrate.
Materials:
-
This compound hydrate (OsCl₃·nH₂O)
-
Tri(isopropyl)phosphine (PiPr₃)
-
2-Propanol (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrate. The flask should be purged with an inert gas (Argon or Nitrogen) to ensure anaerobic conditions.
-
Addition of Reagents: Under a positive flow of inert gas, add anhydrous 2-propanol to the flask to dissolve the this compound hydrate. Subsequently, add a stoichiometric amount of tri(isopropyl)phosphine to the solution.
-
Reaction Conditions: The reaction mixture is then heated to reflux (boiling 2-propanol) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography or by observing a color change. The reaction is typically refluxed for several hours.
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid residue is then purified. While the specific purification method was not detailed in the provided search results, column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system (e.g., a mixture of a polar and a non-polar solvent) are common techniques for purifying such complexes.
-
-
Characterization: The final product, OsH₂Cl₂(PiPr₃)₂, should be characterized by standard analytical techniques, including ¹H NMR, ³¹P{¹H} NMR, and IR spectroscopy, to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of OsH₂Cl₂(PiPr₃)₂.
Signaling Pathway/Logical Relationship Diagram:
Caption: Proposed reaction pathway for the formation of the dichlorodihydridoosmium(IV) complex.
References
- 1. rsc.org [rsc.org]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Behavior of OsH2Cl2(PiPr3)2 in Acetonitrile: The Importance of the Small Details | ARAID [araid.es]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis, reactivity, molecular structure, and catalytic activity of the novel dichlorodihydridoosmium(IV) complexes OsH2Cl2(Pr3)2 (Pr3 = P-i-Pr3, PMe-t-Bu2) | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Alkane Oxidation Using Osmium(III) Chloride Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of alkanes, which are typically inert hydrocarbons, into more functionalized molecules such as alcohols and ketones is a cornerstone of modern synthetic chemistry. This transformation is crucial for the synthesis of fine chemicals, pharmaceuticals, and other advanced materials. Osmium catalysts have demonstrated significant potential in this field. While osmium tetroxide (OsO₄) is a well-known reagent for dihydroxylation, other osmium species, including Osmium(III) chloride (OsCl₃), are emerging as effective catalysts for alkane C-H bond functionalization. This compound, particularly when used in conjunction with an oxidant like hydrogen peroxide and a ligand such as pyridine (B92270), can catalyze the oxidation of alkanes under relatively mild conditions.
These application notes provide a detailed, representative protocol for the oxidation of alkanes using an this compound catalyst. The provided methodologies are based on established principles of osmium-catalyzed oxidations, offering a starting point for researchers to explore and optimize these reactions for their specific substrates and desired products.
Data Presentation
The following table summarizes representative quantitative data for osmium-catalyzed alkane oxidations. It is important to note that specific results with this compound may vary and require optimization. The data presented here is compiled from studies on various osmium catalysts to provide a comparative baseline.
| Catalyst System | Alkane Substrate | Oxidant | Major Products | Yield (%) | Turnover Number (TON) | Reference |
| Os₃(CO)₁₂ / Pyridine | Cyclooctane | H₂O₂ | Cyclooctyl hydroperoxide, Cyclooctanone, Cyclooctanol | - | Up to 60,000 | [1] |
| Osmium(0) complex | Cyclooctane | H₂O₂ | Cyclooctanol, Cyclooctanone, Cyclooctyl hydroperoxide | - | Up to 2,400 | [2] |
| OsO₄ | Isobutane | NaIO₄ | tert-Butanol | - | ~4 | [3] |
| Osmium p-cymene (B1678584) complexes | Cyclohexane (B81311) | H₂O₂ / O₂ | Cyclohexyl hydroperoxide | - | Up to 200,200 | [1] |
Experimental Protocols
This section details a representative experimental protocol for the oxidation of an alkane, using cyclohexane as a model substrate, catalyzed by this compound.
Materials:
-
This compound hydrate (B1144303) (OsCl₃·xH₂O)
-
Cyclohexane (or other alkane substrate)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Pyridine
-
Acetonitrile (B52724) (CH₃CN, anhydrous)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Standard glassware for extraction and analysis (separatory funnel, flasks, etc.)
-
Gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for analysis
Procedure:
-
Catalyst Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound hydrate (e.g., 0.01 mmol) and pyridine (e.g., 0.1 mmol) in acetonitrile (e.g., 10 mL). Stir the solution at room temperature for 15-20 minutes to allow for the formation of the active catalytic species.
-
Reaction Setup: To the catalyst solution, add the alkane substrate (e.g., cyclohexane, 1.0 mmol). Attach a condenser to the flask.
-
Initiation of Reaction: While stirring, slowly add hydrogen peroxide (30% aq., e.g., 5.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and allow it to stir for the desired reaction time (e.g., 4-24 hours). Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by GC or TLC.
-
Work-up:
-
After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
To quench any remaining hydrogen peroxide, a small amount of a reducing agent like sodium sulfite (B76179) solution can be carefully added until the effervescence ceases.
-
Transfer the reaction mixture to a separatory funnel and add deionized water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Analysis and Purification:
-
Analyze the crude product using GC or GC-MS to determine the conversion of the starting material and the selectivity for the different oxidation products (e.g., cyclohexanol (B46403) and cyclohexanone).
-
If necessary, purify the products using column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
References
Application Notes and Protocols: Osmium(III) Chloride in Arene Complex Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Osmium(III) chloride (OsCl₃) as a precursor for the synthesis of osmium-arene complexes. These "piano-stool" complexes are of significant interest due to their applications in catalysis and as potential therapeutic agents. This document details the synthetic pathways, experimental protocols, and catalytic applications of these complexes, with a focus on providing actionable information for laboratory work.
Introduction to Osmium-Arene Complexes
This compound is a common starting material for the synthesis of a variety of osmium-arene complexes.[1] These complexes typically feature an osmium atom coordinated to an arene ligand in a η⁶-fashion, along with other ligands such as halides, phosphines, or N,N-chelating ligands, creating a "piano-stool" geometry. The direct reaction of OsCl₃ with arenes is not typical; instead, dimeric Os(II)-arene precursors, such as [OsCl₂(η⁶-arene)]₂, are first synthesized. These dimers serve as versatile starting materials for a wide range of mononuclear osmium-arene complexes.[2][3]
The synthesis of the dimeric precursors from OsCl₃·xH₂O often involves a redox reaction with a cyclohexadiene derivative, which is dehydrogenated to form the arene ligand.[3][4] Once formed, these dimers can be easily cleaved by Lewis bases like phosphines to yield mononuclear complexes.[2][5] These mononuclear complexes can then be further functionalized for various applications.
Applications in Homogeneous Catalysis
Arene-osmium(II) complexes, derived from this compound, are effective catalysts for a variety of organic transformations. Although less studied than their ruthenium analogues, osmium complexes have shown comparable or even superior catalytic activity in some cases.[2]
Key catalytic applications include:
-
Transfer Hydrogenation: Osmium-arene complexes are highly efficient catalysts for the transfer hydrogenation of ketones and aldehydes, using hydrogen donors like 2-propanol or formic acid.[2] This reaction is of great interest in fine chemical synthesis and has been explored for in-cell catalytic applications.[6]
-
Hydrogenation: These complexes can also catalyze direct hydrogenation reactions.[2]
-
Oxidation Reactions: They have been employed as catalysts for the oxidation of aldehydes and alcohols.[2]
-
C-C Bond Forming Reactions: Applications in C-C bond formation include cyclopropanation, allylic alkylation, and α-alkylation of ketones.[2]
-
Nitrile Hydration: Osmium-arene complexes can catalyze the hydration of nitriles to amides.[2]
The versatility of the "piano-stool" structure allows for fine-tuning of the catalyst's steric and electronic properties by modifying the arene and other ancillary ligands, thereby influencing its catalytic activity and selectivity.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of osmium-arene complexes starting from precursors derived from this compound. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[2][5]
Protocol 1: Synthesis of the Dimeric Precursor [OsCl₂(η⁶-p-cymene)]₂
This protocol describes the synthesis of the common dimeric precursor from OsCl₃·xH₂O.
Materials:
-
This compound hydrate (B1144303) (OsCl₃·xH₂O)
-
α-Terpinene
-
Ethanol (B145695) (anhydrous)
Procedure:
-
A mixture of OsCl₃·xH₂O and α-terpinene in anhydrous ethanol is refluxed. The reaction involves the reduction of Os(III) to Os(II) and the dehydrogenation of α-terpinene to p-cymene.
-
The reaction progress can be monitored by a color change.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and then diethyl ether and dried under vacuum to yield the orange-yellow dimeric complex [OsCl₂(η⁶-p-cymene)]₂.
Protocol 2: Synthesis of a Mononuclear Complex [OsCl₂(η⁶-p-cymene)(PPh₃)]
This protocol details the cleavage of the dimeric precursor with triphenylphosphine (B44618) (PPh₃).
Materials:
-
[OsCl₂(η⁶-p-cymene)]₂
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
The dimeric complex [OsCl₂(η⁶-p-cymene)]₂ is dissolved in anhydrous dichloromethane.
-
A solution of triphenylphosphine (2 equivalents per dimer) in dichloromethane is added dropwise to the dimer solution at room temperature.
-
The reaction mixture is stirred for a specified time (typically 1-2 hours).
-
The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to remove excess phosphine.
-
The product, [OsCl₂(η⁶-p-cymene)(PPh₃)], is dried under vacuum.
Protocol 3: Synthesis of [OsCl(η⁶-p-cymene)(PPh₃)(GeCl₃)] via Insertion Reaction
This protocol illustrates the functionalization of a mononuclear complex through an insertion reaction.[2][5]
Materials:
-
[OsCl₂(η⁶-p-cymene)(PPh₃)]
-
Germanium(II) chloride-dioxane complex (GeCl₂·(dioxane))
-
Dichloromethane (anhydrous)
Procedure:
-
The mononuclear complex [OsCl₂(η⁶-p-cymene)(PPh₃)] is dissolved in anhydrous and degassed dichloromethane.
-
Germanium(II) chloride-dioxane complex (1.1 equivalents) is added to the solution.
-
The mixture is stirred at room temperature under a positive pressure of nitrogen for 1 hour.[5]
-
The solvent is evaporated in vacuo to afford the product, [OsCl(η⁶-p-cymene)(PPh₃)(GeCl₃)].[5]
Data Presentation
The following tables summarize quantitative data for the synthesis of various osmium-arene complexes.
Table 1: Synthesis of Dimeric Osmium-Arene Precursors
| Precursor | Arene Source | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| [OsCl₂(η⁶-C₆H₆)]₂ | 1,3-Cyclohexadiene | Ethanol | - | Reflux | - | [3] |
| [OsCl₂(η⁶-p-cymene)]₂ | α-Terpinene | Ethanol | - | Reflux | - | [3] |
Table 2: Synthesis of Mononuclear Osmium-Arene Complexes
| Product | Starting Material | Reagent (equiv.) | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| [OsCl₂(η⁶-C₆H₆)(PPh₃)] | [OsCl₂(η⁶-C₆H₆)]₂ | PPh₃ (2) | Dichloromethane | - | RT | - | [2] |
| [OsCl₂(η⁶-p-cymene)(κ¹-dppm)] & [OsCl(η⁶-p-cymene)(κ²-dppm)]⁺Cl⁻ (mixture) | [OsCl₂(η⁶-p-cymene)]₂ | dppm (2) | Acetonitrile | 1.5 | Reflux | - | [5] |
| [OsCl(η⁶-C₆H₆)(PPh₃)(GeCl₃)] | [OsCl₂(η⁶-C₆H₆)(PPh₃)] | GeCl₂·(dioxane) (1.1) | Dichloromethane | 1 | RT | 72 | [5] |
| [OsCl(η⁶-p-cymene)(κ²-dppm)]⁺GeCl₃⁻ | Mixture of 4 and 5 | GeCl₂·(dioxane) (1.2) | Dichloromethane | 1.5 | RT | - | [5] |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of mononuclear osmium-arene complexes from this compound.
Catalytic Cycle for Transfer Hydrogenation
This diagram shows a simplified catalytic cycle for the transfer hydrogenation of a ketone by an osmium-arene complex, a key application of these compounds.[2]
References
- 1. Osmium(ii) tethered half-sandwich complexes: pH-dependent aqueous speciation and transfer hydrogenation in cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition metal arene complex - Wikipedia [en.wikipedia.org]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. Tracking Reactions of Asymmetric Organo‐Osmium Transfer Hydrogenation Catalysts in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Osmium(III) Chloride as a Precursor for Osmium-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium(III) chloride (OsCl₃), available as an anhydrous solid or a hydrate (B1144303), is a versatile and critical precursor for the synthesis of a wide array of osmium-based materials.[1][2] Its utility spans across catalysis, materials science, and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of osmium nanoparticles, catalytic complexes, and potential anticancer compounds.
I. Synthesis of Osmium-Based Nanomaterials
This compound is a common starting material for the production of osmium (Os) and osmium dioxide (OsO₂) nanoparticles, which have garnered interest for their unique catalytic and electronic properties.[3][4] Wet-chemical reduction is a prevalent method, offering good control over the size and morphology of the resulting nanoparticles.[3]
A. Quantitative Data: Nanoparticle Synthesis Parameters
The following table summarizes key parameters for the synthesis of osmium-based nanoparticles using this compound as the precursor.
| Synthesis Method | Precursor | Reducing/Hydrolyzing Agent | Stabilizer/Solvent | Temperature | Typical Nanoparticle Size | Reference |
| Chemical Reduction | This compound (OsCl₃) | Sodium borohydride (B1222165) (NaBH₄) | Aqueous with chitosan (B1678972) | Room Temperature | ~1.3 ± 0.2 nm | [3] |
| Surfactant-Free Alcohol Reduction | This compound (OsCl₃) | Methanol | Water/Methanol mixture | 85 °C | ~1.6 ± 0.4 nm | [4] |
| Hydrolysis | Potassium hexachloroosmate(IV) (K₂OsCl₆) | Water | Water | 150 - 550 °C | 40 - 450 nm | [3] |
B. Experimental Protocols
This protocol details the synthesis of osmium nanoparticles via the reduction of this compound in the presence of chitosan as a stabilizing agent.[3]
Materials:
-
This compound (OsCl₃)
-
Chitosan
-
Sodium borohydride (NaBH₄)
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare a 0.1% (w/v) chitosan solution by dissolving chitosan in a 1% acetic acid solution.
-
Add OsCl₃ to the chitosan solution to a final concentration of 1 mM.
-
Stir the solution vigorously for 30 minutes to ensure complete dissolution and complexation of the osmium salt.
-
Slowly add a freshly prepared 10 mM aqueous solution of NaBH₄ dropwise to the OsCl₃-chitosan solution while stirring.
-
Continue stirring the solution for 3 hours at room temperature. The formation of a dark brown to black color indicates the formation of osmium nanoparticles.[3]
-
Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the washing step three times.
-
Resuspend the purified osmium nanoparticles in deionized water for storage and further characterization.
Characterization:
The synthesized osmium nanoparticles can be characterized using the following techniques:[3]
-
Transmission Electron Microscopy (TEM): To determine the size and morphology.
-
X-ray Diffraction (XRD): To determine the crystal structure.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the oxidation state of osmium.
Caption: Experimental workflow for the synthesis of osmium nanoparticles.
II. Osmium-Based Complexes in Catalysis
This compound is a precursor for various osmium complexes that exhibit significant catalytic activity, particularly in hydrogenation and transfer hydrogenation reactions.[5][6] These catalysts are often synthesized by reacting OsCl₃ or its derivatives with specialized ligands, such as pincer ligands.[7][8]
A. Quantitative Data: Catalytic Performance
The table below presents the performance of osmium-based catalysts derived from osmium precursors in hydrogenation reactions.
| Catalyst Type | Substrate | Reaction Type | Turnover Frequency (TOF) (h⁻¹) | Enantiomeric Excess (ee) | Reference |
| Osmium pyme complexes | Ketones | Transfer Hydrogenation (TH) | up to 5.7 x 10⁵ | N/A | [6] |
| In-situ generated Os-Josiphos-Pyme complexes | Ketones | Asymmetric TH | up to 1.9 x 10⁴ | 91-96% | [6] |
| Os-pincer complex 47 | Ketones | Transfer Hydrogenation (TH) | up to 1.8 x 10⁶ | N/A | [5] |
| Noyori-type Osmium catalysts | Prochiral ketones | Asymmetric TH | - | High | [9] |
B. Experimental Protocol
This protocol describes a general method for the synthesis of Osmium(III) complexes with POP pincer ligands from this compound hydrate.[7][8]
Materials:
-
This compound hydrate (OsCl₃·3H₂O)
-
Diphosphine ligand (e.g., 4,6-bis(diisopropylphosphino)dibenzofuran)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In an inert atmosphere (e.g., under argon or nitrogen), dissolve the diphosphine ligand in the anhydrous solvent.
-
Add OsCl₃·3H₂O to the solution.
-
Reflux the reaction mixture for a specified time (e.g., 4-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or NMR).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the desired osmium(III) pincer complex.
Characterization:
The synthesized complexes can be characterized by:
-
X-ray Crystallography: To determine the molecular structure.[7]
-
NMR Spectroscopy: To confirm the structure in solution.
-
Mass Spectrometry: To determine the molecular weight.
Caption: Synthesis of Osmium(III) Pincer Complexes.
III. Osmium-Based Anticancer Agents
Osmium complexes, often synthesized from this compound precursors, have emerged as promising candidates for anticancer drug development.[1][9] They exhibit diverse mechanisms of action, including redox activation and DNA targeting, and have shown high cytotoxicity against various cancer cell lines, in some cases surpassing that of cisplatin.[1][10][11]
A. Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the IC₅₀ values of various osmium complexes against different human cancer cell lines.
| Osmium Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Osmium(II) arene germyl (B1233479) complex 8 | EAC | ~10 | [12] |
| Osmium(II) arene germyl complex 9 | EAC | ~5 | [12] |
| Osmium(VI) nitrido complexes | Various | Lower than cisplatin | [1] |
| Cyclometalated Osmium Complex Os3 | PSN1 | 0.24 ± 0.03 | [13] |
| Cyclometalated Osmium Complex Os3 | MCF7 | 0.19 ± 0.01 | [13] |
| Photoactivated Os-arene curcumin (B1669340) complex OsCUR-2 | A549 (with blue light) | ~5 | [14] |
B. Mechanism of Action: Redox Activation and ROS Generation
A proposed mechanism of action for certain organo-osmium anticancer compounds involves their ability to disrupt cellular metabolism, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[15] This offers a different therapeutic strategy compared to traditional platinum-based drugs.
Caption: Proposed mechanism of action for an organo-osmium anticancer drug.
Conclusion
This compound is a cornerstone precursor for the advancement of osmium-based materials. Its accessibility and reactivity enable the synthesis of nanomaterials with tunable properties, highly efficient catalysts for organic transformations, and innovative anticancer drug candidates with unique mechanisms of action. The protocols and data presented herein provide a foundational guide for researchers to explore and expand the applications of this versatile compound.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 5. iris.unito.it [iris.unito.it]
- 6. Osmium pyme complexes for fast hydrogenation and asymmetric transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osmium(III) complexes with POP pincer ligands: preparation from commercially available OsCl(3)·3H(2)O and their X-ray structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Easy To Synthesize, Robust Organo‐osmium Asymmetric Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Osmium Arene Germyl, Stannyl, Germanate, and Stannate Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclometalated Benzimidazole Osmium(II) Complexes with Antiproliferative Activity in Cancer Cells Disrupt Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoactivated Osmium Arene Anticancer Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potent organo-osmium compound shifts metabolism in epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Mechanism of Osmium(III) Chloride in Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroformylation, or oxo synthesis, is a cornerstone of industrial organic synthesis, providing a direct route to aldehydes from alkenes. While rhodium and cobalt catalysts have historically dominated this field, the unique reactivity and selectivity profiles of other transition metals are of growing interest. Osmium, a third-row transition metal, has shown promise in various catalytic transformations, including highly regioselective hydroformylation reactions. This document provides a detailed overview of the proposed catalytic mechanism of Osmium(III) chloride in hydroformylation, along with experimental protocols and data presentation for researchers exploring this catalytic system.
This compound (OsCl₃) is a potential precursor for an active hydroformylation catalyst.[1][2][3] It is proposed that under the reaction conditions of high-pressure carbon monoxide and hydrogen, OsCl₃ is converted in situ to a catalytically active osmium carbonyl hydride species. This transformation is crucial for the catalytic cycle to proceed. While detailed mechanistic studies specifically initiating from OsCl₃ are not extensively reported, a plausible catalytic cycle can be constructed based on well-established principles of hydroformylation catalysis, primarily the Heck-Breslow mechanism, and the known chemistry of osmium complexes.
Proposed Catalytic Mechanism
The hydroformylation process using an this compound precursor is believed to proceed through two main stages: the in-situ formation of the active catalyst and the subsequent catalytic hydroformylation cycle.
In-situ Formation of the Active Catalyst
The initial step involves the conversion of the Os(III) precursor to a coordinatively unsaturated osmium carbonyl hydride, which is the putative active catalytic species. This process likely involves the reduction of the osmium center and the coordination of carbon monoxide and hydrogen.
Caption: Proposed in-situ formation of the active osmium catalyst.
Catalytic Hydroformylation Cycle
Once the active hydridoosmium carbonyl species is formed, it enters the catalytic cycle, which mirrors the established mechanisms for cobalt and rhodium catalysts. The cycle involves a series of elementary steps including ligand dissociation, alkene coordination, migratory insertion, and reductive elimination.
References
The Role of Osmium(III) Chloride in Fine Chemical and Pharmaceutical Synthesis: Application Notes and Protocols
Introduction
Osmium(III) chloride (OsCl₃), typically available as a hydrate (B1144303) (OsCl₃·xH₂O), is a crucial precursor material for the generation of a variety of organometallic osmium complexes and catalysts.[1] While not typically used directly as a catalyst in its trivalent state, its primary role in the synthesis of fine chemicals and pharmaceuticals is to serve as a stable, soluble, and convenient starting material for generating catalytically active high-valent osmium species, particularly osmium tetroxide (OsO₄). This in-situ generation is key for one of the most powerful reactions in asymmetric synthesis: the Sharpless Asymmetric Dihydroxylation (AD), which provides access to chiral vicinal diols—pivotal building blocks for numerous pharmaceutical agents.[2][3]
Application Note 1: Precursor for Asymmetric Dihydroxylation Catalysts
The most significant application of this compound in pharmaceutical synthesis is its use as a precursor for the osmium catalyst in asymmetric dihydroxylation (AD). Chiral 1,2-diols are common structural motifs in a wide range of drugs, including agents for cancer therapy and cardiovascular diseases.[2] The Sharpless AD reaction allows for the highly enantioselective synthesis of these diols from prochiral olefins.
The core of the process involves a catalytic cycle where a high-valent osmium species (Os(VIII) as OsO₄) is the active oxidant. OsCl₃ can be oxidized in the reaction mixture to generate the necessary OsO₄, which then participates in the catalytic cycle. This avoids the direct handling of highly toxic and volatile solid OsO₄.
Caption: In-situ generation of the active Os(VIII) catalyst from the OsCl₃ precursor.
The catalytic cycle itself involves the cycloaddition of the osmium tetroxide to the olefin, hydrolysis of the resulting osmate ester to yield the diol, and re-oxidation of the reduced osmium species by a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide.[4]
Application Note 2: Synthesis of Organo-Osmium Complexes
This compound is a versatile starting material for a range of organo-osmium complexes.[1] These complexes can be used in other types of catalytic reactions beyond dihydroxylation, such as transfer hydrogenation, which is another critical transformation in pharmaceutical manufacturing for the synthesis of chiral alcohols and amines. The synthesis typically involves reacting OsCl₃ with carbon monoxide and various ligands to form well-defined catalyst precursors.[5]
Quantitative Data Summary
While specific data for reactions starting directly from OsCl₃ is sparse in the literature, the performance is expected to be identical to standard Sharpless Asymmetric Dihydroxylation protocols, as the active catalytic species is the same. The table below summarizes representative results for the Sharpless AD of various olefins, a reaction for which OsCl₃ serves as a precursor.
| Substrate | Product | Catalyst System | Yield (%) | Enantiomeric Excess (e.e., %) |
| trans-Stilbene | (1R,2R)-1,2-Diphenylethane-1,2-diol | AD-mix-β | >95 | >99 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | AD-mix-β | 92 | 92 |
| 1-Decene | (R)-1,2-Decanediol | AD-mix-β | 90 | 97 |
| Ethyl Cinnamate | Ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | AD-mix-α | 97 | 95 |
Data is representative of the Sharpless AD reaction for which OsCl₃ is a catalyst precursor.
Experimental Protocols
Protocol 1: General Procedure for In-Situ Catalyst Generation and Asymmetric Dihydroxylation
This protocol describes a general method for the asymmetric dihydroxylation of an olefin using this compound hydrate as the osmium precursor. The Os(III) is oxidized in situ to the active Os(VIII) species by the co-oxidant.
Materials:
-
This compound hydrate (OsCl₃·xH₂O)
-
Olefin substrate (e.g., trans-Stilbene)
-
AD-mix-β (contains the chiral ligand (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) or individual components
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, for accelerating the reaction)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Caption: General workflow for asymmetric dihydroxylation using OsCl₃ as a precursor.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a 1:1 mixture of tert-butanol and water.
-
Dissolve the AD-mix-β components (or the individual reagents: (DHQD)₂PHAL ligand, K₃Fe(CN)₆, and K₂CO₃) in the solvent mixture.
-
Add this compound hydrate (typically 0.1-0.5 mol%). The solution will be vigorously stirred until the osmium salt dissolves. The K₃Fe(CN)₆ present in the mixture will oxidize the Os(III) to the active Os(VIII) species.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the olefin substrate (1.0 equivalent) to the cooled mixture. If using, add methanesulfonamide (1.0 equivalent) at this stage.
-
Reaction: Stir the biphasic mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, add solid sodium sulfite (1.5 g per mmol of K₃Fe(CN)₆) and stir for an additional hour at room temperature to quench the reaction and reduce any remaining oxidant.
-
Add ethyl acetate to the mixture and transfer to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude diol product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the enantiomerically enriched product.
Safety Precautions: Osmium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated fume hood. All osmium-containing waste should be collected and treated separately.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. books.lucp.net [books.lucp.net]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. WO2009057064A2 - Ruthenium and osmium precursor synthesis method - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving Osmium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective use of Osmium(III) chloride (OsCl₃) and its hydrate (B1144303) in chemical synthesis. Particular emphasis is placed on safety precautions, experimental setup, and specific reaction protocols for the preparation of common osmium complexes.
Introduction
This compound is a vital precursor for the synthesis of a wide array of organometallic and coordination complexes.[1] Its utility spans from the preparation of catalytic compounds to the development of novel therapeutic agents. This document outlines the necessary precautions for handling this hazardous material and provides detailed experimental procedures for its use in common synthetic transformations, such as the formation of pincer and arene complexes.
Safety and Handling Precautions
This compound and its hydrate are corrosive and toxic.[2] Inhalation, ingestion, or skin contact can cause severe burns and health hazards.[2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: For operations that may generate dust, a respirator with a suitable particulate filter should be used.
Storage and Handling:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]
-
Avoid contact with strong oxidizing agents and moisture.
-
In case of a spill, do not create dust. Carefully sweep the solid material into a sealed container for disposal.
First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. Seek urgent medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and seek immediate medical assistance.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Waste Disposal:
-
Dispose of all waste containing osmium compounds in accordance with local, state, and federal regulations. Osmium-containing waste should be treated as hazardous.
Experimental Protocol: Synthesis of [OsCl₂(η⁶-p-cymene)]₂
This protocol details the synthesis of the common precursor, dichloro(p-cymene)osmium(II) dimer, from this compound hydrate. This dimer is a versatile starting material for a variety of osmium(II) arene complexes.
Materials:
-
This compound hydrate (OsCl₃·xH₂O)
-
α-Phellandrene
-
Ethanol (B145695) (anhydrous)
-
Dichloromethane
-
Diethyl ether
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for filtration and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrate. The flask should be connected to a nitrogen or argon line to maintain an inert atmosphere.
-
Addition of Reagents: Add anhydrous ethanol to the flask, followed by an excess of α-phellandrene.
-
Reflux: Heat the reaction mixture to reflux under a continuous flow of inert gas. The reaction progress can be monitored by a color change.
-
Workup: After the reaction is complete (typically after several hours, as indicated by literature), cool the mixture to room temperature.
-
Isolation of Product: Reduce the volume of the solvent under vacuum. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration and wash it with cold ethanol and diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the resulting orange-yellow solid under vacuum to obtain the pure [OsCl₂(η⁶-p-cymene)]₂ dimer.
Quantitative Data for Selected Reactions
The following table summarizes reaction conditions and reported yields for the synthesis of various osmium complexes starting from this compound or its derivatives.
| Product | Reactants | Solvent(s) | Temperature | Time | Yield |
| OsCl₃{dbf(P(iPr₂)₂)} | OsCl₃·3H₂O, 4,6-bis(diisopropylphosphino)dibenzofuran | Not specified | Not specified | - | High |
| [OsCl₂(η⁶-p-cymene)]₂ | OsCl₃·xH₂O, α-terpinene | Ethanol | Reflux | - | - |
| [OsCl(η⁶-p-cymene)(κ²dppm)]⁺GeCl₃⁻ | Mixture of [OsCl₂(η⁶-p-cymene)(κ¹-dppm)] and other osmium complexes, GeCl₂·dioxane | Dichloromethane | Room Temperature | 1.5 h | - |
| [OsCl(η⁶-C₆H₆)(PPh₃)(GeCl₃)] | [OsCl₂(η⁶-C₆H₆)(PPh₃)], GeCl₂·dioxane | Dichloromethane | Room Temperature | 1 h | 72% |
| Osmium-Nitrone Complex | OsCl₃, Substituted Nitrone Ligand (1:1 molar ratio) | Ethanol / Petroleum ether | Reflux | 3 h | - |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for reactions involving this compound and a conceptual signaling pathway for its application in catalysis.
Caption: Experimental workflow for the synthesis of an osmium complex.
Caption: Conceptual catalytic cycle involving an osmium catalyst.
References
Application Notes and Protocols: Osmium(III) Chloride in the Preparation of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer chemotherapy is continually evolving, with a significant focus on the development of novel metal-based therapeutic agents to overcome the limitations of current platinum-based drugs, such as acquired resistance and severe side effects. Among the promising alternatives, osmium complexes have garnered considerable attention. Osmium, a third-row transition metal, offers unique coordination chemistry, allowing for the synthesis of structurally diverse compounds with distinct mechanisms of action. This document provides detailed application notes and protocols for the preparation of anticancer agents derived from Osmium(III) chloride, focusing on the synthesis of Os(II)-arene "piano-stool" complexes, which have demonstrated significant cytotoxic activity against a range of cancer cell lines.
From this compound to Bioactive Osmium(II) Arene Complexes
This compound (OsCl₃·3H₂O) serves as a common starting material for the synthesis of organometallic osmium anticancer compounds. A key intermediate in this process is the dimeric Os(II) precursor, dichlorido(η⁶-p-cymene)osmium(II) dimer, [Os(η⁶-p-cymene)Cl₂]₂. This dimer is then utilized in bridge-splitting reactions with various chelating ligands to generate a library of monomeric osmium(II) "piano-stool" complexes with potential anticancer activity.
Experimental Protocols
Protocol 1: Synthesis of Dichlorido(η⁶-p-cymene)osmium(II) Dimer ([Os(η⁶-p-cymene)Cl₂]₂) from this compound
This protocol outlines the synthesis of the pivotal Os(II) precursor from commercially available this compound hydrate. The procedure is analogous to the well-established synthesis of the corresponding ruthenium dimer.
Materials:
-
This compound trihydrate (OsCl₃·3H₂O)
-
α-Phellandrene
-
Ethanol (B145695) (95%)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for filtration and purification
Procedure:
-
In a round-bottom flask, dissolve this compound trihydrate in 95% ethanol.
-
Add α-phellandrene to the solution. The α-phellandrene serves as the source of the p-cymene (B1678584) ligand.
-
Heat the mixture to reflux with constant stirring. The reaction progress is indicated by a color change to a deep, dark red.
-
Continue refluxing for approximately 4 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent by rotary evaporation until a precipitate forms.
-
Collect the orange-red solid by filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum to yield dichlorido(η⁶-p-cymene)osmium(II) dimer.
Protocol 2: Synthesis of Monomeric Osmium(II)-Arene Anticancer Complexes
This protocol describes a general method for the synthesis of monomeric Os(II)-arene complexes by reacting the dimeric precursor with a chelating ligand. As an example, the synthesis of an osmium(II) complex with a benzothiazole-1,2,3-triazole (BTAT) based ligand is provided.
Materials:
-
[Os(η⁶-p-cymene)Cl₂]₂
-
BTAT chelating ligand (e.g., L1-L5 as described in related literature)
-
Methanol or another suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the dimeric precursor, [Os(η⁶-p-cymene)Cl₂]₂, in a suitable solvent such as methanol.
-
In a separate flask, dissolve the BTAT chelating ligand in the same solvent.
-
Add the ligand solution dropwise to the solution of the osmium dimer with stirring.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC may be employed).
-
Add a solution of ammonium hexafluorophosphate in the same solvent to precipitate the hexafluorophosphate salt of the osmium complex.
-
Collect the resulting solid by filtration.
-
Wash the solid with the solvent and then diethyl ether.
-
Dry the final product under vacuum.
Protocol 3: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. This protocol provides a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized osmium complexes.
Materials:
-
Cancer cell line of interest (e.g., A2780 human ovarian cancer cells)
-
Complete cell culture medium
-
96-well microtiter plates
-
Synthesized osmium complexes
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of the osmium complexes in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the osmium complexes. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complexes, e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the complex concentration and determine the IC₅₀ value from the dose-response curve.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected organometallic osmium(II) complexes against various human cancer cell lines. For comparison, the activity of cisplatin, a widely used chemotherapeutic drug, is also included.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Osmium(II) Arene Complexes | |||
| [Os(η⁶-p-cymene)(azopyridine-NMe₂)I]PF₆ | A549 (Lung) | 0.1 - 3.6 | --INVALID-LINK-- |
| Os3 (O,S bidentate ligand) | A2780 (Ovarian) | 0.4 | --INVALID-LINK-- |
| Os3 (O,S bidentate ligand) | SKOV3cis (Ovarian) | 2.3 | --INVALID-LINK-- |
| Cisplatin (Reference) | |||
| Cisplatin | A2780 (Ovarian) | 1.3 | --INVALID-LINK-- |
| Cisplatin | SKOV3cis (Ovarian) | 13.5 | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathways
Organometallic osmium complexes exhibit diverse mechanisms of action that differ from traditional platinum-based drugs. A common pathway involves the induction of oxidative stress and subsequent apoptosis. Many Os(II)-arene complexes are known to accumulate in the mitochondria of cancer cells.[1] This targeted accumulation disrupts mitochondrial function, leading to an increase in the production of reactive oxygen species (ROS).[2] The elevated ROS levels can cause damage to cellular components, including DNA, and trigger the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3), ultimately leading to programmed cell death.[1]
Visualizations
Caption: Synthetic workflow for Os(II)-arene anticancer agents.
Caption: Mitochondrial-mediated apoptosis induced by Os(II) complexes.
References
use of Osmium(III) chloride in coordination chemistry for novel ligand synthesis.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Osmium(III) chloride (OsCl₃) as a precursor for the synthesis of novel coordination complexes with a variety of ligands. The protocols outlined below are intended to serve as a guide for researchers in the fields of coordination chemistry, medicinal chemistry, and materials science. Osmium complexes exhibit diverse reactivity and stereochemistry, making them valuable for applications in catalysis and as potential therapeutic agents.[1][2]
Introduction to this compound in Coordination Chemistry
This compound, typically as its hydrated form (OsCl₃·nH₂O), is a versatile starting material for the synthesis of a wide array of osmium coordination and organometallic complexes.[3] Its utility stems from the accessibility of multiple oxidation states of osmium and its ability to undergo ligand substitution reactions with a broad range of organic and inorganic ligands.[4] Common applications include the synthesis of complexes with potential anticancer properties and for catalytic applications.[5]
Synthesis of Osmium(III) Complexes with Schiff Base Ligands
Schiff base ligands, formed by the condensation of a primary amine and an aldehyde or ketone, are versatile chelating agents in coordination chemistry. Osmium(III) complexes with Schiff base ligands have been investigated for their potential biological activities.
Experimental Protocol: Synthesis of [Os(L)Cl(H₂O)₂] where L is a Tridentate Schiff Base
This protocol is adapted from the synthesis of an Osmium(III) complex with a Schiff base derived from 4-methyl-2-hydrazinoquinoline and salicylaldehyde.[6]
Materials:
-
This compound trihydrate (OsCl₃·3H₂O)
-
4-methyl-2-(salicylideneydrazino) quinoline (B57606) (Schiff base ligand)
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 40 mg (0.11 mmol) of this compound trihydrate in 20 mL of ethanol.
-
To this solution, add 30 mg (0.11 mmol) of the Schiff base ligand, 4-methyl-2-(salicylideneydrazino) quinoline.
-
Stir the reaction mixture continuously for approximately 8 hours at room temperature.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to stand overnight.
-
Collect the resulting dark violet crystals by filtration.
-
Wash the crystals with ethanol and dry them under a vacuum.
Quantitative Data
| Complex | Ligand | Yield | Melting Point (°C) | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) |
| [Os(4-methyl-2-(salicylidenehydrazino) quinoline)Cl(H₂O)₂][6] | 4-methyl-2-(salicylidenehydrazino) quinoline | 75% | >300 | 3361 (-OH), 1628 (-C=N), 1050 (-CO)[6] | 5.4 (bs, 1H), 7.68-7.75 (m, 8H), 3.4 (s, 1H), 2.4 (s, 3H)[6] |
Experimental Workflow
Synthesis of Osmium(II) Complexes from this compound with Polypyridyl Ligands
This compound is a common precursor for the synthesis of Osmium(II) polypyridyl complexes, which are of interest for their photophysical and electrochemical properties.[7] The synthesis typically involves the in-situ reduction of Os(III) to Os(II).
Experimental Protocol: Synthesis of Bis(terpyridine)osmium(II) Complexes
This protocol describes a general method for the synthesis of --INVALID-LINK--₂ from OsCl₃.[6]
Materials:
-
This compound (anhydrous)
-
Terpyridine (tpy) or a substituted terpyridine
-
Ethylene (B1197577) glycol
-
Deionized water
-
Ascorbic acid (optional, as a reducing agent)
-
Sodium tetrafluoroborate (B81430) (NaBF₄)
-
Standard reflux and filtration apparatus
Procedure:
-
Dissolve 0.1488 g (0.502 mmol) of dried OsCl₃ in a mixture of 20 mL of ethylene glycol and 2 mL of deionized water.
-
Reflux the solution for 15-30 minutes until the osmium salt dissolves, resulting in a dark green solution. This step facilitates the reduction of Os(III) to Os(II).[6] Ascorbic acid can also be added to aid the reduction.
-
Add 0.2327 g (0.998 mmol) of the terpyridine ligand to the hot solution. The solution will turn brown.
-
Continue refluxing for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add an excess of NaBF₄ to the mixture to precipitate the product as the tetrafluoroborate salt.
-
Collect the dark brown precipitate by filtration, wash with water, and then a small amount of diethyl ether.
-
Dry the product in a vacuum desiccator.
Quantitative Data
| Complex | Ligand | Precursor | Reducing Agent | Counter-ion |
| --INVALID-LINK--₂[6] | Terpyridine | OsCl₃ | Ethylene glycol | BF₄⁻ |
| --INVALID-LINK--₂[8] | dpp, bpy | (NH₄)₂[OsCl₆] | Ethylene glycol | PF₆⁻ |
| --INVALID-LINK--₂[8] | dpq (B32596), bpy | (NH₄)₂[OsCl₆] | Ethylene glycol | PF₆⁻ |
| --INVALID-LINK--₂[8] | dpb, bpy | (NH₄)₂[OsCl₆] | Ethylene glycol | PF₆⁻ |
bpy = 2,2'-bipyridine; dpp = 2,3-bis(2'-pyridyl)pyrazine; dpq = 2,3-bis(2'-pyridyl)quinoxaline; dpb = 2,3-bis(2'-pyridyl)benzoquinoxaline
Experimental Workflow
Synthesis of Osmium(III) Complexes with Phosphine (B1218219) Ligands
This compound reacts with phosphine ligands to form a variety of complexes. These reactions can lead to simple adducts or can be more complex, involving changes in the coordination sphere.
Experimental Protocol: Synthesis of Osmium(III) Pincer Complexes
This protocol is a general representation for the synthesis of Osmium(III) complexes with POP pincer ligands.[5]
Materials:
-
This compound trihydrate (OsCl₃·3H₂O)
-
Diphosphine ligand (e.g., xantphos (B1684198) derivatives)
-
An appropriate solvent (e.g., toluene (B28343) or THF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve OsCl₃·3H₂O in the chosen solvent.
-
In a separate flask, dissolve the diphosphine ligand in the same solvent.
-
Add the ligand solution to the OsCl₃ solution dropwise with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by techniques like ³¹P NMR).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Quantitative Data
| Complex | Ligand | Yield |
| OsCl₃{dbf(PⁱPr₂)₂}[5] | 4,6-bis(diisopropylphosphino)dibenzofuran | High |
| OsCl₃{xant(PⁱPr₂)₂}[5] | 9,9-dimethyl-4,5-bis(diisopropylphosphino)xanthene | High |
| OsCl₃{xant(PPh₂)₂}[5] | 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene | High |
| (C₅Me₅)OsBr₂(AsPh₃)[9] | AsPh₃ (from (C₅Me₅)₂Os₂Br₄) | Not specified |
| (C₅Me₅)OsBr₂(PPh₃)[9] | PPh₃ (from (C₅Me₅)₂Os₂Br₄) | Not specified |
Logical Relationship Diagram
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a diverse range of osmium coordination complexes. The protocols and data presented here for Schiff base, polypyridyl, and phosphine ligands provide a foundation for the exploration of novel osmium compounds. The ability to tune the electronic and steric properties of the ligands allows for the synthesis of complexes with tailored properties for applications in drug development, catalysis, and materials science. Further research into the coordination chemistry of osmium with other novel ligands, such as N-heterocyclic carbenes and nitrosyls, will undoubtedly lead to the discovery of new compounds with unique and valuable properties.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis, Electrochemistry and Density Functional Theory of Osmium(II) Containing Different 2,2′:6′,2″-Terpyridines [mdpi.com]
- 8. "Synthesis and characterization of osmium(II) complexes incorporating p" by Mark M. Richter and Karen J. Brewer [bearworks.missouristate.edu]
- 9. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
Application Notes and Protocols: Osmium(III) Chloride in Nanotechnology and Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium(III) chloride (OsCl₃) is a key precursor material in the fields of nanotechnology and electronics.[1][2] Its utility lies in its role as a starting material for the synthesis of osmium-based nanomaterials, such as nanoparticles and thin films, which exhibit unique catalytic and electronic properties.[2] These nanomaterials are increasingly being explored for a variety of applications, including catalysis, chemical sensing, and in the development of advanced electronic devices. This document provides detailed application notes and experimental protocols for the use of this compound in these cutting-edge areas.
I. Synthesis of Osmium Nanoparticles from this compound
Osmium nanoparticles (Os NPs) can be synthesized from this compound through various methods, primarily involving chemical reduction. The size and properties of the resulting nanoparticles can be tuned by controlling the reaction parameters.
A. Surfactant-Free Synthesis in Methanol (B129727)/Water
This method provides a straightforward approach to producing small, relatively monodisperse Os NPs without the need for stabilizing surfactants.[3]
Experimental Protocol:
-
Precursor Solution Preparation: Prepare a 100 mM solution of this compound (OsCl₃) in a mixture of methanol and water (1:2 volume ratio).
-
Reaction Setup: Transfer the precursor solution to a sealed reaction vessel, such as a nuclear magnetic resonance (NMR) tube.
-
Reaction Conditions: Heat the reaction mixture at 85°C for one week.
-
Nanoparticle Characterization: After the reaction, the resulting Os NPs can be characterized by Transmission Electron Microscopy (TEM) to determine their size and morphology.
Quantitative Data Summary:
| Precursor | Solvent System | Temperature (°C) | Reaction Time | Average Nanoparticle Size (nm) |
| This compound (100 mM) | Methanol/Water (1:2) | 85 | 1 week | 1.6 ± 0.4 |
Logical Workflow for Surfactant-Free Osmium Nanoparticle Synthesis:
Caption: Workflow for the surfactant-free synthesis of osmium nanoparticles.
B. Wet-Chemical Reduction with Sodium Borohydride (B1222165)
This protocol utilizes a strong reducing agent, sodium borohydride (NaBH₄), in the presence of a stabilizing agent, chitosan (B1678972), to produce small osmium nanoparticles at room temperature.
Experimental Protocol:
-
Stabilizer Solution: Prepare a 0.1% (w/v) chitosan solution by dissolving chitosan in a 1% acetic acid solution.
-
Precursor Solution: Add this compound (OsCl₃) to the chitosan solution to a final concentration of 1 mM. Stir vigorously for 30 minutes.
-
Reduction: Slowly add a freshly prepared 10 mM aqueous solution of sodium borohydride (NaBH₄) dropwise to the OsCl₃-chitosan solution while stirring.
-
Reaction: Continue stirring the solution for 3 hours at room temperature. The formation of a dark brown to black color indicates the formation of osmium nanoparticles.
-
Purification: Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes, followed by washing with deionized water three times.
-
Storage: Resuspend the purified osmium nanoparticles in deionized water.
Quantitative Data Summary:
| Precursor | Reducing Agent | Stabilizer | Temperature | Typical Nanoparticle Size (nm) |
| This compound (1 mM) | Sodium borohydride (10 mM) | Chitosan (0.1%) | Room Temperature | ~1.3 ± 0.2 |
Experimental Workflow for Wet-Chemical Reduction Synthesis:
Caption: Workflow for the wet-chemical synthesis of osmium nanoparticles.
II. Applications in Nanotechnology: Catalysis
Osmium nanoparticles synthesized from this compound exhibit significant catalytic activity. A benchmark reaction to evaluate this activity is the reduction of 4-nitrophenol (B140041) to 4-aminophenol.[4]
Catalytic Reduction of 4-Nitrophenol
Experimental Protocol:
-
Reactant Preparation: Prepare an aqueous solution of 4-nitrophenol.
-
Catalyst Addition: Add a suspension of the synthesized osmium nanoparticles to the 4-nitrophenol solution.
-
Initiation of Reaction: Add a fresh aqueous solution of sodium borohydride (NaBH₄) to the mixture to initiate the reduction.
-
Monitoring the Reaction: Monitor the progress of the reaction by observing the color change of the solution from yellow to colorless. The reaction can be quantitatively monitored using a UV-Vis spectrophotometer by measuring the decrease in the absorbance peak of the 4-nitrophenolate (B89219) ion at approximately 400 nm.[4]
-
Data Analysis: The apparent rate constant (k_app) can be calculated from the slope of the linear plot of ln(A_t/A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance.
Quantitative Data on Catalytic Performance:
| Catalyst | Reactant | Reducing Agent | Conversion Efficiency (%) | Apparent Rate Constant (mmol·s⁻¹) |
| Osmium Nanoparticles | p-nitrophenol | Sodium borohydride | > 90 | 0.8 x 10⁻⁴ - 4.9 x 10⁻⁴ |
Reaction Pathway for 4-Nitrophenol Reduction:
Caption: Catalytic reduction of 4-nitrophenol to 4-aminophenol.
III. Applications in Electronic Devices: Chemiresistive Gas Sensors
Osmium-based nanomaterials can be utilized in the fabrication of chemiresistive gas sensors. In these sensors, the electrical resistance of the sensing material changes upon exposure to a target gas. Osmium oxide nanoparticles, which can be derived from this compound, can be used to decorate semiconductor nanowires to enhance their sensing properties.[5][6]
Fabrication of an Osmium Oxide-Decorated Nanowire Gas Sensor
This protocol describes a general method for fabricating a chemiresistive gas sensor using osmium oxide-decorated tungsten trioxide nanowires, which can be produced via aerosol-assisted chemical vapor deposition (AACVD).[5][6]
Experimental Protocol:
-
Substrate Preparation: Start with a suitable substrate, such as SiO₂/Si, and clean it by sonicating in acetone, methanol, and deionized water.
-
Nanowire Synthesis: Synthesize tungsten trioxide (WO₃) nanowires on the substrate using a suitable method like AACVD.
-
Osmium Oxide Decoration: In the same AACVD process, introduce a precursor for osmium oxide (which can be derived from this compound) to decorate the surface of the WO₃ nanowires with osmium oxide nanoparticles. The loading of osmium oxide can be controlled by adjusting the precursor concentration.
-
Electrode Deposition: Deposit electrodes (e.g., gold) onto the decorated nanowire film using a technique like sputtering to create the sensor device.
-
Sensor Characterization and Testing:
-
Characterize the morphology and composition of the sensing layer using Field Emission Scanning Electron Microscopy (FESEM), High-Resolution Transmission Electron Microscopy (HR-TEM), and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS).[5]
-
Test the gas sensing properties by exposing the sensor to various concentrations of target gases (e.g., H₂, EtOH, NO₂) in a controlled environment and measuring the change in resistance.[5]
-
Quantitative Data on Sensor Performance (Example):
| Sensing Material | Target Gas | Operating Temperature (°C) | Response |
| OsO₄-decorated WO₃ NWs | H₂ | 250 | Increased response with increasing gas concentration |
| OsO₄-decorated WO₃ NWs | NO₂ | 250 | Increased response with increasing gas concentration |
| OsO₄-decorated WO₃ NWs | EtOH | 250 | Increased response with increasing gas concentration |
Logical Workflow for Chemiresistive Sensor Fabrication:
Caption: Workflow for the fabrication and testing of a chemiresistive gas sensor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. BJNANO - Surfactant-free syntheses and pair distribution function analysis of osmium nanoparticles [beilstein-journals.org]
- 4. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AACVD synthesized tungsten oxide-NWs loaded with osmium oxide as a gas sensor array: enhancing detection with PCA and ANNs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AACVD synthesized tungsten oxide-NWs loaded with osmium oxide as a gas sensor array: enhancing detection with PCA and ANNs - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Monitoring Osmium(III) Chloride Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions catalyzed by Osmium(III) chloride (OsCl₃), a versatile catalyst precursor in organic synthesis. The following protocols for various analytical techniques are designed to enable researchers to track reaction kinetics, identify intermediates, and quantify products, thereby facilitating reaction optimization and mechanistic studies.
Spectroscopic Methods
Spectroscopic techniques are invaluable for real-time, in-situ monitoring of catalytic reactions, providing insights into the evolution of reactants, intermediates, and products.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and accessible method for monitoring reactions that involve a change in the electronic structure of the reactants or the catalyst. It is particularly useful for tracking the concentration of species that have a distinct chromophore.
Application: Monitoring the oxidation of organic substrates. In many Osmium-catalyzed oxidations, the oxidation state of Osmium changes, leading to shifts in the UV-Vis spectrum. Additionally, the consumption of a colored reactant or formation of a colored product can be monitored.
Experimental Protocol: Monitoring Olefin Oxidation
-
Instrumentation: A diode array or scanning UV-Vis spectrophotometer equipped with a thermostatted cuvette holder. For rapid reactions, a stopped-flow apparatus is recommended.[1][2][3]
-
Sample Preparation:
-
Prepare a stock solution of the this compound catalyst in a suitable solvent (e.g., acetonitrile (B52724), dichloromethane).
-
Prepare a stock solution of the olefin substrate and the oxidant (e.g., a peroxide).
-
In a 1 cm path length quartz cuvette, place the solvent and the substrate solution.
-
Record a baseline spectrum.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution and the oxidant.
-
-
Data Acquisition:
-
Immediately start recording spectra at regular time intervals (e.g., every 30 seconds for slow reactions, or milliseconds for fast reactions with a stopped-flow instrument).
-
Monitor the change in absorbance at a wavelength where a reactant absorbs, a product forms, or the osmium catalyst's charge-transfer band appears.
-
-
Data Analysis:
-
Plot absorbance vs. time.
-
Use Beer-Lambert law (A = εbc) to convert absorbance to concentration if the molar absorptivity (ε) of the monitored species is known.
-
From the concentration vs. time data, kinetic parameters such as the initial rate and rate constant can be determined.
-
Quantitative Data Summary (Illustrative Example)
The following table illustrates how quantitative data from a UV-Vis monitored reaction could be presented.
| Time (min) | Absorbance at λ_max | [Substrate] (M) | Conversion (%) |
| 0 | 1.200 | 0.100 | 0 |
| 5 | 0.950 | 0.079 | 21 |
| 10 | 0.750 | 0.063 | 37 |
| 20 | 0.450 | 0.038 | 62 |
| 30 | 0.200 | 0.017 | 83 |
| 60 | 0.050 | 0.004 | 96 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reactions as it provides detailed structural information about all soluble species in the reaction mixture. Quantitative NMR (qNMR) can be used to determine the concentration of reactants and products with high precision.[1][4][5][6][7]
Application: Monitoring hydrogenation, isomerization, and C-H activation reactions. ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of product signals.
Experimental Protocol: In-situ ¹H NMR Monitoring of a Hydrogenation Reaction
-
Instrumentation: A high-resolution NMR spectrometer. For in-situ monitoring, an NMR tube suitable for reactions (e.g., a J. Young tube) is required.
-
Sample Preparation:
-
In an NMR tube, dissolve the substrate and an internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire a t=0 spectrum.
-
Add the this compound catalyst to the NMR tube. If the reaction requires elevated temperature or pressure, use an appropriate setup.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
-
Ensure that the relaxation delay (d1) is at least 5 times the longest T₁ of the signals being quantified to ensure full relaxation and accurate integration.[7]
-
-
Data Analysis:
-
Integrate the signals corresponding to the substrate, product, and the internal standard.
-
Calculate the concentration of the substrate and product at each time point relative to the known concentration of the internal standard using the following equation: Cₓ = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * Cₛₜₐ where C is concentration, I is the integral value, and N is the number of protons for the analyte (x) and the standard (std).
-
Plot concentration vs. time to determine reaction kinetics.
-
Quantitative Data Summary (Illustrative Example for qNMR)
| Time (h) | Integral (Substrate) | Integral (Product) | [Substrate] (M) | [Product] (M) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0.050 | 0.000 | 0 |
| 1 | 0.75 | 0.25 | 0.038 | 0.012 | 25 |
| 2 | 0.55 | 0.45 | 0.028 | 0.022 | 45 |
| 4 | 0.25 | 0.75 | 0.013 | 0.037 | 75 |
| 6 | 0.08 | 0.92 | 0.004 | 0.046 | 92 |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is an excellent technique for in-situ monitoring of reactions in solution without the need for sample preparation. It is particularly sensitive to changes in functional groups.[8][9][10]
Application: Monitoring reactions involving changes in carbonyl, hydroxyl, or amine functionalities, such as oxidations, reductions, and aminations.
Experimental Protocol: ATR-FTIR Monitoring of an Amination Reaction
-
Instrumentation: An FTIR spectrometer equipped with a diamond or silicon ATR probe that can be inserted directly into the reaction vessel.
-
Setup:
-
Set up the reaction in a vessel that allows for the insertion of the ATR probe.
-
Ensure the reaction mixture is well-stirred to maintain homogeneity at the probe surface.
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent at the reaction temperature.
-
Add the reactants and the this compound catalyst to the vessel.
-
Start collecting IR spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the vibrational bands of the reactants (e.g., C=O stretch of a ketone) and the increase in the intensity of the bands of the product (e.g., N-H bend of an amine).
-
Create a calibration curve by plotting the peak height or area against known concentrations to quantify the species.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for identifying reaction components, including transient intermediates, and for quantifying products, especially when coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for detecting charged or polar molecules, including organometallic intermediates, directly from the reaction solution.[11]
Application: Identification of catalytic intermediates and monitoring the formation of polar products in reactions such as aminations and hydrations.
Experimental Protocol: ESI-MS Analysis of Catalytic Intermediates
-
Instrumentation: An ESI-mass spectrometer.
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately dilute the aliquot with a suitable solvent (e.g., methanol, acetonitrile) to quench the reaction and prepare it for infusion.
-
-
Data Acquisition:
-
Infuse the diluted sample directly into the ESI source.
-
Acquire the mass spectrum, looking for ions corresponding to the expected intermediates (e.g., [Os(III)Cl₂(substrate)]⁺).
-
Tandem MS (MS/MS) can be used to fragment the detected ions to confirm their structure.[11]
-
-
Data Analysis:
-
Identify the m/z values of the observed ions and propose structures for the intermediates.
-
The relative intensity of the intermediate ions over time can provide qualitative information about their role in the catalytic cycle.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive detection of mass spectrometry, making it ideal for analyzing complex reaction mixtures.
Application: Quantifying reactants, products, and byproducts in drug synthesis and other complex organic transformations.[12][13]
Experimental Protocol: LC-MS Monitoring of a Pharmaceutical Synthesis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.
-
Method Development:
-
Develop an HPLC method (e.g., reversed-phase with a C18 column) that can separate the starting materials, the desired product, and any potential impurities.
-
Optimize the mobile phase composition (e.g., a gradient of water and acetonitrile with a small amount of formic acid) to achieve good separation.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage) for sensitive detection of the analytes.
-
-
Sample Preparation:
-
At specific time points, quench a small aliquot of the reaction mixture.
-
Dilute the quenched aliquot with the mobile phase and filter it before injection into the HPLC.
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample and acquire the chromatogram and mass spectra.
-
Identify the peaks corresponding to each component based on their retention times and m/z values.
-
Create calibration curves for the reactants and products using standards of known concentrations to quantify their amounts in the reaction mixture.
-
Quantitative Data Summary (Illustrative Example for LC-MS)
| Time (h) | Peak Area (Reactant A) | Peak Area (Product B) | [Reactant A] (µg/mL) | [Product B] (µg/mL) | Yield (%) |
| 0 | 5.67e6 | 0 | 100.0 | 0.0 | 0 |
| 2 | 4.25e6 | 1.42e6 | 75.0 | 25.0 | 25 |
| 4 | 2.84e6 | 2.83e6 | 50.1 | 49.9 | 50 |
| 8 | 1.13e6 | 4.54e6 | 19.9 | 80.1 | 80 |
| 16 | 0.17e6 | 5.50e6 | 3.0 | 97.0 | 97 |
Chromatographic Methods
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile compounds. It is widely used for monitoring organic reactions.
Application: Monitoring reactions with volatile starting materials and products, such as isomerizations, hydrogenations, and some oxidation reactions.
Experimental Protocol: GC-FID Monitoring of an Isomerization Reaction
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar column like DB-1 or a polar column like DB-WAX).
-
Method Development:
-
Develop a GC method with a temperature program that effectively separates the reactant and product isomers.
-
Optimize the injector and detector temperatures.
-
-
Sample Preparation:
-
At various time points, take an aliquot of the reaction mixture.
-
Quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Add an internal standard (e.g., dodecane) of known concentration.
-
Dilute the sample with a suitable solvent (e.g., diethyl ether, ethyl acetate) and inject it into the GC.
-
-
Data Analysis:
-
Identify the peaks for the reactant, product, and internal standard based on their retention times.
-
Use the peak areas to calculate the relative amounts of reactant and product.
-
Use the internal standard to determine the absolute concentrations and calculate the reaction conversion and yield.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the analytical methods described.
References
- 1. emerypharma.com [emerypharma.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. qNMR - BIPM [bipm.org]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Coupled with Principal Component Analysis and Polymerase Chain Reaction (PCR) Assay for the Detection of Porcine and Bovine Gelatins in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.uvic.ca [web.uvic.ca]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Osmium(III) chloride in staining biological samples for electron microscopy.
A Note on Osmium Compounds: While the query specified Osmium(III) chloride, the standard and widely documented osmium compound for staining biological samples in electron microscopy is Osmium Tetroxide (OsO₄) .[1][2][3][4][5][6][7] this compound is a known chemical but is not typically used for this application; it primarily serves as a precursor for other osmium compounds.[8] Therefore, this document will focus on the application and protocols for Osmium Tetroxide.
Application Notes
Osmium tetroxide is a crucial reagent in the preparation of biological samples for both transmission electron microscopy (TEM) and scanning electron microscopy (SEM). Its primary roles are to act as a secondary fixative and a heavy metal stain.
Mechanism of Action:
The effectiveness of Osmium Tetroxide lies in its ability to react with and stabilize lipids, particularly the unsaturated fatty acids within biological membranes.[3][5] This reaction involves the oxidation of carbon-carbon double bonds in the fatty acid chains, leading to the formation of osmate esters. This process cross-links the lipid molecules, immobilizing them and preserving the ultrastructure of membranes which would otherwise be extracted during the dehydration steps of sample preparation.
Simultaneously, the osmium atom, being electron-dense, is deposited at the site of the reaction. This deposition of a heavy metal significantly increases the scattering of electrons, thereby enhancing the contrast of cellular structures, especially membranes, when viewed under an electron microscope.[1] The osmium in OsO₄ (oxidation state +8) is reduced to lower, electron-dense states, primarily Osmium Dioxide (OsO₂) (oxidation state +4), which contributes to the staining.[2][3][7]
Quantitative Data for Osmium Tetroxide Staining
The following tables summarize typical quantitative parameters for Osmium Tetroxide staining protocols. It is important to note that optimal conditions can vary significantly based on the specific sample type and the research objectives.
Table 1: Staining Solution Parameters
| Parameter | Typical Range | Notes |
| Osmium Tetroxide (OsO₄) Concentration | 1% - 4% (w/v) | 1-2% is most common for standard protocols. 4% solutions are also commercially available. |
| Potassium Ferrocyanide Concentration | 1.5% - 2.5% (w/v) | Often used in combination with OsO₄ to enhance staining of membranes and glycogen (B147801) ("reduced osmium" staining). |
| Buffer System | 0.1 M Phosphate Buffer (PB) or 0.1 M Cacodylate Buffer | A stable pH (typically around 7.2-7.4) is crucial for good morphological preservation. |
Table 2: Incubation Parameters
| Parameter | Typical Range | Notes |
| Incubation Temperature | 4°C or Room Temperature | 4°C is often used to slow down the reaction rate and potentially improve morphological preservation. |
| Incubation Time | 30 minutes to several hours | Dependent on sample size and type. Longer incubation times are needed for larger tissue blocks. |
Experimental Protocols
Protocol 1: Standard Post-Fixation with Osmium Tetroxide for TEM
This protocol describes a standard procedure for the post-fixation of biological tissues after primary fixation with an aldehyde (e.g., glutaraldehyde).
-
Primary Fixation: Fix the tissue sample in a suitable aldehyde fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer) for 1-2 hours at 4°C.
-
Buffer Wash: Wash the samples thoroughly with the same buffer used for fixation (3 x 10 minutes) to remove excess aldehyde.
-
Osmium Tetroxide Post-Fixation: Prepare a 1% Osmium Tetroxide solution in 0.1 M cacodylate buffer. Immerse the samples in this solution for 1-2 hours at 4°C on a rotator.
-
Water Wash: Wash the samples thoroughly with distilled water (3 x 10 minutes) to remove all traces of the osmium solution.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%, 100%) for 10-15 minutes at each step.
-
Resin Infiltration and Embedding: Infiltrate the dehydrated samples with a suitable resin (e.g., Epon, Araldite) according to the manufacturer's instructions and embed them for ultramicrotomy.
Protocol 2: Reduced Osmium Staining (with Potassium Ferrocyanide)
This protocol enhances the staining of membranes and glycogen.
-
Primary Fixation and Buffer Wash: Follow steps 1 and 2 of Protocol 1.
-
Reduced Osmium Staining: Prepare a solution containing 1.5% potassium ferrocyanide and 1% osmium tetroxide in 0.1 M cacodylate buffer. This solution should be made fresh.
-
Incubation: Immerse the samples in the reduced osmium solution for 1-2 hours at 4°C on a rotator.
-
Water Wash: Wash the samples thoroughly with distilled water (3 x 10 minutes).
-
Dehydration and Embedding: Proceed with dehydration and resin embedding as described in steps 5 and 6 of Protocol 1.
Visualizations
Caption: Standard workflow for preparing biological samples for TEM using Osmium Tetroxide post-fixation.
Caption: Simplified signaling pathway of Osmium Tetroxide staining mechanism for enhanced contrast in electron microscopy.
References
- 1. Osmium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. osmium staining | Glossary | JEOL Ltd. [jeol.com]
- 5. Osmium tetroxide › Stains in Electron Microscopy›Stains›Microscopy › SERVA Electrophoresis GmbH [serva.de]
- 6. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
Synthesis of Osmium(III) Pincer Complexes from Osmium(III) Chloride Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Osmium(III) pincer complexes using commercially available osmium(III) chloride hydrate (B1144303) (OsCl₃·3H₂O) as a precursor. The methodologies outlined are based on established literature, offering a straightforward route to obtaining these complexes in high yields. Osmium pincer complexes are of significant interest due to their potential applications in catalysis and as anticancer agents.[1][2] The rich coordination chemistry of osmium allows for fine-tuning of its reactivity, making it a compelling metal for therapeutic drug design.[1][2][3]
Introduction to Osmium Pincer Complexes
Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion. This coordination mode imparts high thermal stability and unique reactivity to the resulting metal complexes. The synthesis of osmium pincer complexes has traditionally been considered more challenging compared to other transition metals.[4] However, direct synthesis from OsCl₃·3H₂O provides an efficient pathway to various pincer complexes.
This protocol focuses on the synthesis of Osmium(III) complexes with POP pincer ligands, specifically those derived from 4,6-bis(diisopropylphosphino)dibenzofuran (dbf(PⁱPr₂)₂), 9,9-dimethyl-4,5-bis(diisopropylphosphino)xanthene (xant(PⁱPr₂)₂), and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (B1148866) (xant(PPh₂)₂).[5][6][7]
Experimental Protocols
The following section details the synthesis and characterization of three distinct Osmium(III)-POP pincer complexes.
General Considerations
All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. This compound hydrate (OsCl₃·3H₂O) and the diphosphine ligands are commercially available.
Synthesis of OsCl₃{dbf(PⁱPr₂)₂} (1)
Protocol:
-
In a Schlenk flask, dissolve OsCl₃·3H₂O (0.071 g, 0.2 mmol) in 10 mL of dichloromethane.
-
In a separate flask, dissolve 4,6-bis(diisopropylphosphino)dibenzofuran (dbf(PⁱPr₂)₂) (0.091 g, 0.2 mmol) in 5 mL of dichloromethane.
-
Add the diphosphine solution to the osmium precursor solution at room temperature.
-
Stir the resulting mixture for 2 hours at room temperature.
-
Reduce the solvent volume to approximately 2 mL under vacuum.
-
Add 15 mL of pentane (B18724) to precipitate the product.
-
Filter the resulting solid, wash with pentane (3 x 5 mL), and dry under vacuum.
Synthesis of OsCl₃{xant(PⁱPr₂)₂} (2)
Protocol:
-
In a Schlenk flask, dissolve OsCl₃·3H₂O (0.071 g, 0.2 mmol) in 10 mL of dichloromethane.
-
In a separate flask, dissolve 9,9-dimethyl-4,5-bis(diisopropylphosphino)xanthene (xant(PⁱPr₂)₂) (0.102 g, 0.2 mmol) in 5 mL of dichloromethane.
-
Add the diphosphine solution to the osmium precursor solution at room temperature.
-
Stir the resulting mixture for 2 hours at room temperature.
-
Reduce the solvent volume to approximately 2 mL under vacuum.
-
Add 15 mL of pentane to precipitate the product.
-
Filter the resulting solid, wash with pentane (3 x 5 mL), and dry under vacuum.
Synthesis of OsCl₃{xant(PPh₂)₂} (3)
Protocol:
-
In a Schlenk flask, dissolve OsCl₃·3H₂O (0.071 g, 0.2 mmol) in 10 mL of dichloromethane.
-
In a separate flask, dissolve 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (xant(PPh₂)₂) (0.116 g, 0.2 mmol) in 5 mL of dichloromethane.
-
Add the diphosphine solution to the osmium precursor solution at room temperature.
-
Stir the resulting mixture for 2 hours at room temperature.
-
Reduce the solvent volume to approximately 2 mL under vacuum.
-
Add 15 mL of pentane to precipitate the product.
-
Filter the resulting solid, wash with pentane (3 x 5 mL), and dry under vacuum.
Data Presentation
The following table summarizes the yields for the synthesis of the Osmium(III)-POP pincer complexes.
| Complex | Ligand | Yield (%) |
| 1 | dbf(PⁱPr₂)₂ | 92% |
| 2 | xant(PⁱPr₂)₂ | 95% |
| 3 | xant(PPh₂)₂ | 94% |
Table 1: Synthesis yields of Osmium(III)-POP pincer complexes.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of Osmium(III)-POP pincer complexes from OsCl₃·3H₂O.
Caption: General workflow for the synthesis of Os(III)-POP pincer complexes.
Applications in Research and Drug Development
Osmium complexes, including pincer-type compounds, have shown significant promise as anticancer agents.[1][2] Their mechanisms of action can be diverse, ranging from DNA targeting to redox modulation and protein kinase inhibition.[2] The ability to readily synthesize these Osmium(III) pincer complexes from a commercially available precursor opens avenues for further research into their therapeutic potential. Researchers can utilize these protocols to generate a library of osmium pincer complexes with varied ligand scaffolds for screening in anticancer assays and for the development of novel catalytic transformations.[8][9][10][11][12]
References
- 1. Future potential of osmium complexes as anticancer drug candidates, photosensitizers and organelle-targeted probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. csmres.co.uk [csmres.co.uk]
- 3. Controlling Platinum, Ruthenium and Osmium Reactivity for Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclometalated Osmium Compounds and beyond: Synthesis, Properties, Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osmium(III) complexes with POP pincer ligands: preparation from commercially available OsCl(3)·3H(2)O and their X-ray structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PNP pincer osmium polyhydrides for catalytic dehydrogenation of primary alcohols - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PNP pincer osmium polyhydrides for catalytic dehydrogenation of primary alcohols | Scilit [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions Catalyzed by Osmium(III) Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions catalyzed by Osmium(III) chloride (OsCl₃). Our goal is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected or varies between batches. What are the potential causes?
A1: Inconsistent or low yields in osmium-catalyzed reactions can stem from several factors related to catalyst activity, reagent integrity, and reaction conditions.[1] Key areas to investigate include:
-
Catalyst Activity: this compound is often a precursor to the active catalytic species. Incomplete conversion to the active form or deactivation of the catalyst can lead to low yields. For dihydroxylation reactions, OsCl₃ is typically oxidized in situ to a higher oxidation state species like OsO₄.[2]
-
Reagent Quality: The purity of substrates, co-oxidants, and solvents is crucial. Impurities can act as poisons to the catalyst or lead to unwanted side reactions.[1] Co-oxidants like N-methylmorpholine N-oxide (NMO) or hydrogen peroxide should be of high quality and their concentration verified.
-
Reaction Conditions: Temperature, pH, and solvent choice can significantly influence reaction rates and catalyst stability. Non-optimal conditions can favor side reactions or catalyst decomposition.[1]
-
Moisture and Air Sensitivity: Some osmium complexes and reagents can be sensitive to moisture and atmospheric oxygen. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
Q2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
A2: Improving selectivity involves fine-tuning the reaction conditions to favor the desired transformation over side reactions, such as over-oxidation.[3] Consider the following adjustments:
-
Control of Co-oxidant Stoichiometry: Carefully controlling the amount of the co-oxidant is critical. Using a slow-addition method can help maintain a low, steady concentration of the active oxidant, minimizing over-oxidation.
-
Reaction Monitoring: Actively monitor the reaction progress using techniques like TLC or LC-MS. Quenching the reaction as soon as the starting material is consumed can prevent the formation of degradation products.
-
Ligand and Solvent Screening: The choice of ligands and solvents can significantly impact selectivity. For asymmetric reactions, the use of specific chiral ligands (e.g., Sharpless ligands for dihydroxylation) is essential for achieving high enantioselectivity.[4] Screening different solvent systems can also help to find conditions that favor the desired reaction pathway.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by disfavoring higher activation energy side reactions.
Q3: My osmium catalyst appears to have deactivated. What are the common causes and can it be regenerated?
A3: Catalyst deactivation is a common issue in catalysis and can be caused by several factors:
-
Poisoning: Impurities in the reaction mixture, such as sulfur or phosphorus compounds, can bind to the active sites of the catalyst, rendering it inactive.[5]
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalytic species.[6]
-
Leaching: In heterogenized systems, the active osmium species can leach from the support into the reaction medium, leading to a loss of catalytic activity.[7]
-
Fouling: The deposition of polymeric or carbonaceous materials (coke) on the catalyst surface can block active sites.[6]
Regeneration Strategies: Regeneration of a deactivated osmium catalyst can be challenging. For catalysts deactivated by coking, a carefully controlled oxidation or gasification process might be effective.[8] If the catalyst is poisoned, and the poison is strongly chemisorbed, regeneration may not be feasible. For some catalyst systems, washing with specific acidic or basic solutions may help remove certain poisons.[9] However, specific, universally applicable regeneration protocols for deactivated this compound catalysts are not well-documented in the literature, and regeneration success will be highly dependent on the nature of the deactivation.
Troubleshooting Guides
Issue 1: Low or No Conversion
Issue 2: Poor Selectivity / Formation of Byproducts
Data Presentation
The following tables summarize how reaction parameters can influence the yield in two common this compound-catalyzed reactions.
Table 1: Optimization of Catalytic Hydration of Acetonitrile
| Entry | Catalyst Loading (mol %) | Water (equivalents) | Temperature (°C) | Yield (%) |
| 1 | 1 | 20 | 100 | 43 |
| 2 | 2 | 20 | 100 | 52 |
| 3 | 5 | 20 | 100 | 72 |
| 4 | 5 | 20 | 80 | 34 |
| 5 | 5 | 10 | 100 | 55 |
| 6 | 5 | 50 | 100 | 80 |
Reaction conditions: Acetonitrile (0.14 mmol) in THF-d8 (450 μL) for 3 h. Yields were calculated by ¹H NMR spectroscopy.
Table 2: Dihydroxylation of α-Methylstyrene with Different Co-oxidants [4]
| Entry | Co-oxidant | Ligand (mol%) | Yield (%) | ee (%) |
| 1 | K₃[Fe(CN)₆] | 1 | 94 | 91 |
| 2 | NMO | 1 | 96 | 82 |
| 3 | O₂ | 1 | 87 | 81 |
| 4 | O₂ | 5 | 92 | 91 |
Reaction conditions are generalized from the source for comparison. NMO = N-methylmorpholine N-oxide, ee = enantiomeric excess.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Dihydroxylation of an Olefin using OsCl₃ as a Precursor
This protocol describes a general method for the syn-dihydroxylation of an olefin using this compound as a catalyst precursor, which is oxidized in situ to the active catalytic species.
Materials:
-
This compound hydrate (B1144303) (OsCl₃·xH₂O)
-
Olefin substrate
-
Co-oxidant: N-methylmorpholine N-oxide (NMO)
-
Solvent: Acetone/Water mixture (e.g., 10:1 v/v)
-
Quenching agent: Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃)
-
Extraction solvent: Ethyl acetate (B1210297)
-
Drying agent: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the olefin substrate (1.0 mmol) in the acetone/water solvent mixture (11 mL).
-
Addition of Co-oxidant: To the stirred solution, add NMO (1.2 mmol, 1.2 equivalents). Stir until all solids are dissolved.
-
Catalyst Preparation and Addition: In a separate vial, prepare a stock solution of this compound hydrate in water. From this stock solution, add a catalytic amount (e.g., 0.01-0.02 mmol, 1-2 mol%) to the reaction mixture. The solution will likely change color, indicating the formation of the active osmium species.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (approx. 5 mL). Stir vigorously for 30-60 minutes until the color of the mixture lightens.
-
Work-up: Filter the mixture through a pad of celite if a precipitate has formed. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude diol product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Catalytic Hydration of a Nitrile to an Amide
This protocol is adapted from a procedure utilizing an osmium polyhydride complex, which can be synthesized from this compound.
Materials:
-
Osmium catalyst precursor (e.g., OsH₆(PⁱPr₃)₂, synthesized from OsCl₃·xH₂O)
-
Nitrile substrate
-
Anhydrous solvent (e.g., THF)
-
Degassed water
-
Internal standard for NMR analysis (e.g., mesitylene)
Procedure:
-
Catalyst Preparation: The active catalyst precursor, such as the osmium hexahydride complex OsH₆(PⁱPr₃)₂, should be synthesized according to literature procedures starting from OsCl₃·xH₂O.
-
Reaction Setup: In an NMR tube, under an inert atmosphere, dissolve the nitrile substrate (0.14 mmol) in anhydrous THF-d8 (450 μL). Add a known amount of an internal standard.
-
Catalyst Addition: Add the osmium catalyst precursor (e.g., 5 mol%).
-
Addition of Water: Add degassed water (e.g., 50 equivalents).
-
Reaction: Seal the NMR tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring and Analysis: Monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals. The yield can be calculated by comparing the integration of the product peaks to the internal standard.
-
Work-up and Isolation: Upon completion, the reaction mixture can be concentrated and the product purified by standard techniques such as column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. books.lucp.net [books.lucp.net]
- 7. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Handling Air-Sensitive Osmium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the air-sensitive compound, Osmium(III) chloride (OsCl₃). Adherence to proper handling techniques is critical to ensure experimental success, personnel safety, and the integrity of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The main challenge is its sensitivity to atmospheric oxygen and moisture.[1] Exposure can lead to oxidation and hydrolysis, forming osmium oxides, including the highly toxic and volatile osmium tetroxide (OsO₄), and hydrogen chloride.[2][3][4] This degradation can compromise the compound's purity, leading to inconsistent reaction outcomes and potential safety hazards. Therefore, all manipulations should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.
Q2: What is the visual appearance of high-purity this compound and its common hydrated form?
A2: Anhydrous this compound typically appears as black-brown or dark gray to black crystals or powder.[5][6][7] The hydrated form, this compound trihydrate (OsCl₃·3H₂O), is often described as dark green or red-black crystals.[2][5] A change from these colors may indicate decomposition or the presence of impurities.
Q3: How should this compound be stored?
A3: It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible substances like strong oxidizing agents.[2][4]
Q4: What are the key differences between handling anhydrous and hydrated this compound?
A4: While both are air-sensitive, the hydrate (B1144303) is soluble in water, whereas the anhydrous form is generally insoluble in water but may react with it.[1][2][6] The choice between the two depends on the specific reaction requirements. The hydrate may be suitable for reactions in aqueous or protic solvents where the water of hydration does not interfere. For reactions requiring strictly anhydrous conditions, the anhydrous form must be used and handled with greater care to prevent any contact with moisture.
Q5: What are the initial signs of decomposition?
A5: Visual inspection may reveal a change in color from its characteristic dark appearance. The formation of a yellowish tint in the solid or in solution can be indicative of the presence of osmium dioxide (OsO₂) or the onset of oxidation to OsO₄.[5] A pungent, chlorine-like odor may also suggest the presence of volatile and toxic OsO₄.
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yields
Low yields in reactions involving this compound are a common problem and can often be traced back to the quality of the starting material and the reaction setup.
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | - Visually inspect the reagent: Look for any color changes from the expected dark brown/black (anhydrous) or dark green/red-black (hydrate). - Use a fresh batch: If decomposition is suspected, use a newly purchased, unopened container of OsCl₃. - Consider purification: If a fresh batch is unavailable, purification may be possible, though often complex. Methods can involve distillation of volatile impurities or recrystallization under inert conditions. |
| Improper Handling Technique | - Ensure a robust inert atmosphere: Use a well-maintained glovebox with low oxygen and water levels (<1 ppm) or employ rigorous Schlenk line techniques. - Properly dry all glassware and solvents: Oven-dry glassware and use freshly distilled, degassed solvents.[8] - Minimize exposure time: Even brief exposure to air during weighing or transfer can initiate decomposition. |
| Presence of Impurities | - Check the certificate of analysis: Review the purity of the OsCl₃ and note any significant impurities that might interfere with the reaction. - Filter solutions: If the OsCl₃ does not fully dissolve in a suitable solvent (when it is expected to), this may indicate insoluble impurities. Filtering the solution under inert conditions can remove these. |
| Sub-optimal Reaction Conditions | - Temperature control: Ensure the reaction temperature is optimal for the specific transformation and does not lead to thermal decomposition of the osmium precursor or product.[9] - Solvent choice: Use a solvent in which the OsCl₃ is sufficiently soluble and stable. |
Issue 2: Unexpected Color Changes During Reaction
Unusual color changes during a reaction can signal side reactions or decomposition of the osmium species.
| Observation | Potential Cause & Troubleshooting |
| Solution turns yellow or brown | - Oxidation: This may indicate the formation of Os(IV) species or the highly toxic OsO₄. Ensure the inert atmosphere is not compromised. Consider adding a small amount of a reducing agent if compatible with the reaction chemistry. |
| Formation of a black precipitate | - Reduction to Osmium metal: The osmium complex may be unstable under the reaction conditions and be reducing to elemental osmium. Re-evaluate the choice of reagents and reaction temperature. |
| No color change when one is expected | - Reaction not initiated: This could be due to an inactive catalyst (decomposed OsCl₃), insufficient temperature, or the presence of an inhibitor. Verify the quality of all reagents and the reaction temperature. |
Issue 3: Inconsistent Spectroscopic or Analytical Data
Inconsistent data can arise from the paramagnetic nature of Os(III) or the presence of osmium-containing impurities.
| Problem | Troubleshooting Steps |
| Broadened NMR signals | - Paramagnetism: Os(III) is a d⁵ metal and is paramagnetic, which leads to broad signals in NMR spectroscopy. This is an inherent property and not necessarily an indication of a problem. Consider alternative characterization techniques like EPR spectroscopy or X-ray crystallography. |
| Unexpected peaks in spectra | - Impurities: These could be from decomposed OsCl₃ or side products. Compare the data with literature reports for the expected product and common osmium-containing byproducts. - Presence of OsO₄: This highly volatile and toxic impurity can sometimes be detected by its characteristic odor. Handle with extreme caution in a well-ventilated fume hood. |
Experimental Protocols: Handling this compound
Protocol 1: Transfer of Solid this compound using a Schlenk Line
This protocol outlines the steps for safely transferring solid OsCl₃ from its storage container to a reaction flask under an inert atmosphere.
-
Preparation:
-
Oven-dry all glassware (reaction flask, spatulas) and cool under vacuum.
-
Assemble the reaction flask on the Schlenk line and perform at least three vacuum/inert gas (e.g., argon) backfill cycles to ensure an inert atmosphere.
-
-
Transfer:
-
In a glovebox, weigh the desired amount of OsCl₃ into a small vial.
-
If a glovebox is not available, quickly weigh the solid and immediately place it in the reaction flask under a positive flow of inert gas. This method carries a higher risk of partial decomposition.
-
Alternatively, use a solid addition tube that can be loaded in a glovebox and then attached to the reaction flask on the Schlenk line.
-
-
Final Purge:
-
Once the solid is in the flask, seal the flask and perform another two to three vacuum/backfill cycles to remove any air that may have entered during the transfer. Be gentle with the vacuum to avoid pulling the fine powder into the Schlenk line.
-
Protocol 2: Preparation of an this compound Solution
-
Preparation:
-
Ensure the reaction flask containing the pre-weighed OsCl₃ is under a positive pressure of inert gas.
-
Use a cannula or a gas-tight syringe to transfer a degassed, anhydrous solvent into the reaction flask.
-
-
Dissolution:
-
Stir the mixture at room temperature or with gentle heating as required to dissolve the solid. Note that the solubility of OsCl₃ can vary significantly with the solvent.
-
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yields
Caption: Troubleshooting workflow for low reaction yields.
Experimental Workflow for Transferring Solid this compound
Caption: Workflow for transferring solid OsCl₃.
References
- 1. CAS 14996-60-2: this compound hydrate | CymitQuimica [cymitquimica.com]
- 2. Osmium Chloride Hydrate - ESPI Metals [espimetals.com]
- 3. This compound trihydrate | 135296-80-9 | Benchchem [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CAS 13444-93-4: Osmium trichloride | CymitQuimica [cymitquimica.com]
- 7. americanelements.com [americanelements.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Osmium(III) Chloride Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing Osmium(III) chloride (OsCl₃) solutions for catalytic use. Below are frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in aqueous this compound solutions?
A1: The primary cause of instability is hydrolysis. This compound hydrate (B1144303) is soluble in water, but in neutral or low-acidity solutions, it can hydrolyze, leading to the formation of osmium oxides and hydroxides.[1][2][3] This process can result in the formation of precipitates and a decrease in the concentration of the active Os(III) species.[3] Additionally, oxidation to the highly toxic and volatile Osmium tetroxide (OsO₄) can occur, especially at elevated temperatures or under oxidizing conditions.[3][4][5]
Q2: What is the recommended solvent for preparing this compound catalyst solutions?
A2: For many applications, high-purity, deionized water is a suitable solvent due to the solubility of this compound hydrate.[6][7] However, the key to stability is not just the solvent but the control of pH.[1][8] For reactions sensitive to water, non-aqueous solvents may be used, but stability studies in the specific solvent are crucial.[1]
Q3: How does pH affect the stability of the Os(III) solution?
A3: pH is a critical factor. Acidic conditions are necessary to minimize hydrolysis and maintain Osmium(III) in its soluble, catalytically active form.[1] Inadequate acidity can lead to the precipitation of osmium oxides.[3]
Q4: Are there any specific safety precautions I should take when working with this compound solutions?
A4: Yes. Osmium compounds are toxic.[2] A primary concern is the potential formation of Osmium tetroxide (OsO₄), which is volatile and highly toxic.[4] Always handle this compound and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Ensure proper waste disposal procedures are followed in accordance with local regulations.[9]
Q5: How can I verify the concentration and stability of my Os(III) solution over time?
A5: The concentration of osmium in solution can be quantified using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][5][10] To monitor stability, you can use NMR spectroscopy to observe changes that may indicate decomposition or ligand exchange.[1] Regular visual inspection for color changes or precipitate formation is also a simple, qualitative indicator of instability.
Troubleshooting Guide
Issue 1: My this compound solution has changed color and/or a black precipitate has formed.
| Possible Cause | Explanation | Recommended Action |
| Hydrolysis | The solution lacks sufficient acidity, causing Os(III) to hydrolyze and precipitate as osmium oxides or hydroxides (e.g., OsO₂∙2H₂O).[1][3] | Increase the acidity of the solution. Prepare fresh solutions in a dilute acid matrix, such as 1.0-1.5% HCl, to inhibit precipitation.[3] |
| Oxidation | The Os(III) may have been oxidized to higher oxidation states, which can also lead to the formation of insoluble species. | Store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.[1][8] Avoid exposure to oxidizing agents. |
Issue 2: The catalytic activity of my solution is low or inconsistent between batches.
| Possible Cause | Explanation | Recommended Action |
| Catalyst Decomposition | The active Os(III) species has degraded due to hydrolysis or oxidation, lowering its effective concentration.[8] | Verify the stability of your stock solution. Prepare fresh solutions using the stabilization protocol below. Monitor reaction conditions such as temperature and pH, as non-optimal conditions can accelerate catalyst decomposition.[8] |
| Formation of Volatile OsO₄ | Especially at elevated temperatures, the formation and subsequent loss of volatile OsO₄ can deplete the catalyst from the reaction mixture.[8] | Ensure the reaction is performed in a well-sealed vessel to prevent the escape of any volatile osmium species.[8] Work at the lowest effective temperature. |
| Reagent Purity | Impurities in substrates, solvents, or co-oxidants can poison the catalyst by chelating with the osmium or participating in side reactions.[8][11] | Use high-purity, freshly opened or purified reagents. If using a co-oxidant like H₂O₂, confirm its concentration via titration.[8] |
Data Presentation: Recommended Storage & Stabilization Conditions
The stability of this compound solutions is highly dependent on the storage conditions. The following table summarizes recommended parameters to prevent degradation.
| Parameter | Recommendation | Rationale |
| Solvent | Deionized Water | OsCl₃ hydrate is water-soluble.[6] |
| Acid Matrix | 1.0 - 1.5% (v/v) Hydrochloric Acid (HCl) | Prevents hydrolysis and precipitation of osmium oxides.[3] |
| Temperature | Refrigerated (2-8 °C) | Slows the rate of decomposition reactions.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidation of Os(III) by atmospheric oxygen.[1][8] |
| Container | Tightly sealed, opaque glass vial | Prevents loss of volatile species and exposure to light, which can cause instability.[3][8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (e.g., 10 mg/mL)
Materials:
-
This compound hydrate (OsCl₃·xH₂O)
-
High-purity (≥99.99%) deionized water
-
Concentrated Hydrochloric Acid (HCl), trace metals grade
-
Volumetric flasks
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Safety: Perform all steps in a certified fume hood while wearing appropriate PPE.
-
Prepare Acidic Solvent: Prepare a 1.5% (v/v) HCl solution by carefully adding the required volume of concentrated HCl to deionized water in a volumetric flask. Allow the solution to cool to room temperature.
-
Weigh OsCl₃: Accurately weigh the desired amount of this compound hydrate.
-
Dissolution: Add the weighed OsCl₃ to a volumetric flask. Add a small amount of the 1.5% HCl solvent and gently swirl to dissolve the solid.
-
Final Volume: Once fully dissolved, dilute to the final desired volume with the 1.5% HCl solvent.
-
Inert Atmosphere: Purge the headspace of the flask with argon or nitrogen for 1-2 minutes.
-
Storage: Seal the flask tightly and store in a refrigerator (2-8 °C) away from light.
Visualizations
Experimental Workflow: Stabilized Os(III) Solution Preparation
Caption: Workflow for preparing a stable Os(III) chloride solution.
Logical Relationship: Troubleshooting Catalyst Inactivity
Caption: Decision tree for troubleshooting Os(III) catalyst inactivity.
References
- 1. This compound trihydrate | 135296-80-9 | Benchchem [benchchem.com]
- 2. CAS 14996-60-2: this compound hydrate | CymitQuimica [cymitquimica.com]
- 3. scispace.com [scispace.com]
- 4. alfachemic.com [alfachemic.com]
- 5. Boosting Thermal Stability of Volatile Os Catalysts by Downsizing to Atomically Dispersed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. americanelements.com [americanelements.com]
- 8. benchchem.com [benchchem.com]
- 9. Osmium Chloride Hydrate - ESPI Metals [espimetals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Osmium(III) Chloride in Research and Development
Welcome to the technical support center for Osmium(III) chloride (OsCl₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when using commercial grades of this compound. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound, typically sold as a hydrated salt (OsCl₃·xH₂O), can contain several types of impurities depending on the manufacturing process and the grade of the material. The most common impurities fall into two categories:
-
Other Platinum Group Metals (PGMs): Due to their similar chemical properties and natural co-occurrence, other PGMs are the most frequent metallic impurities. These include Ruthenium (Ru), Iridium (Ir), Rhodium (Rh), and Platinum (Pt).[1][2]
-
Base Metals: Trace amounts of base metals such as Iron (Fe), Copper (Cu), and Nickel (Ni) can be introduced during processing.[3]
-
Other Osmium Species: The presence of other osmium oxides or chloride species with different oxidation states can also be a source of impurity.
Q2: My osmium-catalyzed reaction is giving low yields and poor selectivity. Could impurities be the cause?
A2: Yes, impurities in the this compound precursor are a primary suspect for inconsistent or poor results in catalytic applications. Even at parts-per-million (ppm) levels, certain impurities can have a significant detrimental effect on catalyst activity, stability, and selectivity. For instance, in highly sensitive reactions like asymmetric dihydroxylation, the presence of other metals can interfere with the chiral ligand and the osmium catalytic center, leading to a reduction in enantiomeric excess (ee).
Q3: How can I determine the purity of my this compound?
A3: The most reliable methods for quantifying trace metallic impurities in this compound are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). These techniques can accurately determine the concentration of a wide range of elemental impurities. For lot-specific data, you should always refer to the Certificate of Analysis (CoA) provided by the supplier.[4]
Q4: Are there different grades of this compound available?
A4: Yes, suppliers offer this compound in various purity grades. These can range from standard grades (e.g., ≥99% purity) to high-purity grades (e.g., 99.9% or 99.95+% trace metals basis).[4][5] The choice of grade depends on the sensitivity of your application. For demanding catalytic reactions, especially those requiring high stereoselectivity, using a higher purity grade is strongly recommended.
Troubleshooting Guide: Effects of Common Impurities
This guide provides a more detailed look at the specific effects of common impurities and offers troubleshooting steps to mitigate their impact.
Issue 1: Reduced Enantioselectivity or Altered Stereoselectivity in Asymmetric Catalysis
-
Potential Cause: Contamination with other Platinum Group Metals (PGMs), particularly Ruthenium (Ru).
-
Effect: Ruthenium and osmium are often used in similar catalytic reactions, such as dihydroxylation.[6][7] However, their catalysts can exhibit different stereoselectivities. If your this compound is contaminated with ruthenium, the resulting catalytic system may be a mixture of osmium and ruthenium complexes. This can lead to the formation of undesired stereoisomers, thereby reducing the enantiomeric excess (ee) of your product. For example, in some dihydroxylation reactions, osmium and ruthenium catalysts have been shown to produce opposite diastereomers.
-
Troubleshooting Steps:
-
Verify Purity: Check the Certificate of Analysis for your batch of OsCl₃ for the levels of other PGMs. If not specified, consider an independent analysis by ICP-MS.
-
Use High-Purity Grade: For asymmetric reactions, always opt for the highest purity OsCl₃ available (e.g., 99.95+% metals basis) to minimize PGM contamination.
-
Perform a Control Experiment: If you suspect an issue, run a small-scale reaction with a well-characterized, high-purity standard to see if the problem persists.
-
Issue 2: Low Catalytic Activity or Complete Catalyst Deactivation
-
Potential Cause: Presence of base metal impurities (Fe, Cu, Ni) or other catalyst poisons.
-
Effect: Base metals can act as catalyst poisons. The exact mechanism of poisoning for osmium catalysts is not always well-defined but can involve:
-
Coordination to the Metal Center: The impurity metal may coordinate to the osmium center, blocking the active site for the substrate.
-
Ligand Scavenging: Impurities can bind to the chiral ligands or other additives in the reaction, preventing them from coordinating with the osmium.
-
Redox Cycling Interference: The impurity may interfere with the redox cycle of the osmium catalyst, preventing its regeneration by the co-oxidant.
-
-
Troubleshooting Steps:
-
Review Reagent Purity: Ensure all reagents and solvents are of high purity and are free from trace metals.
-
Purification of Substrate: Purify your starting material to remove any potential coordinating functional groups that could act as poisons.
-
Consider a Purification Step: In highly sensitive applications, it may be necessary to purify the commercial OsCl₃. This is an advanced procedure and should be approached with caution due to the toxicity of osmium compounds.
-
Quantitative Data on Impurities
The table below summarizes the typical purity levels of commercially available this compound and provides an example of impurity limits from a supplier's specification.
| Grade | Purity | Total Trace Metal Impurities | Supplier Example |
| Standard Grade | ≥99% | Not always specified | Santa Cruz Biotechnology[4] |
| High Purity | 99.9% (trace metals basis) | ≤1500 ppm (0.15%) | Sigma-Aldrich[8][9] |
| Ultra High Purity | 99.95+% (Os basis) | Not specified, but implied to be <500 ppm | Strem Chemicals[5] |
Note: The specific impurities and their concentrations will vary by lot and supplier. Always consult the Certificate of Analysis for precise information.
Experimental Protocols & Visualizations
Protocol: Quality Control Test for this compound in Sharpless Asymmetric Dihydroxylation
This protocol describes a standard experiment to evaluate the performance of a batch of this compound by assessing the yield and enantioselectivity in the asymmetric dihydroxylation of a model substrate, such as 1-phenylcyclohexene.
Materials:
-
This compound (test batch and a high-purity standard)
-
Potassium osmate (K₂OsO₄·2H₂O) as a reference catalyst
-
AD-mix-β (contains the chiral ligand, co-oxidant, and base)
-
1-phenylcyclohexene
-
t-butanol and water (solvent)
-
Sodium sulfite (B76179)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Chiral HPLC column for analysis of the diol product
Procedure:
-
Catalyst Preparation: Prepare a stock solution of the osmium catalyst from your OsCl₃ batch. This typically involves pre-oxidation of Os(III) to Os(VIII) in situ. A standard procedure is to dissolve the OsCl₃ in a solution containing the co-oxidant.
-
Reaction Setup: In a round-bottom flask, dissolve AD-mix-β in a 1:1 mixture of t-butanol and water at room temperature.
-
Substrate Addition: Add 1-phenylcyclohexene to the mixture.
-
Initiation: Add a catalytic amount of the osmium catalyst solution to initiate the reaction.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding sodium sulfite and stirring for one hour.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the yield and the enantiomeric excess (ee) of the resulting diol by chiral HPLC.
-
Comparison: Compare the yield and ee with the results obtained using a high-purity osmium standard or with established literature values for this reaction. A significant drop in yield or ee indicates the presence of detrimental impurities.
Diagrams
Below are diagrams created using Graphviz to illustrate key concepts and workflows.
Caption: Logical relationship between common impurities and their effects.
Caption: Troubleshooting workflow for poor catalytic performance.
References
- 1. What You Need to Know Recycling Platinum Group Metal Scrap — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 2. Osmium - Wikipedia [en.wikipedia.org]
- 3. tmt.unze.ba [tmt.unze.ba]
- 4. scbt.com [scbt.com]
- 5. strem.com [strem.com]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 塩化オスミウム(III) 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 9. 塩化オスミウム(III) 99.9% trace metals basis | Sigma-Aldrich [b2b.sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Catalytic Activity of Osmium(III) Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Osmium(III) chloride as a catalyst or catalyst precursor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q1: I am not observing any significant product formation in my reaction where this compound is used as the catalyst. What are the common causes?
A1: Low or no conversion when using this compound often points to issues with the catalyst's activation, purity, or the reaction conditions. This compound, particularly its hydrate (B1144303), is frequently a precursor to the active catalytic species.[1] Therefore, the lack of reactivity can stem from the failure to generate the true catalyst in situ.
Troubleshooting Steps:
-
Verify Catalyst Purity and Integrity:
-
Source and Quality: Ensure you are using a high-purity grade of this compound. Impurities can act as catalyst poisons.
-
Hydration State: Be aware of the hydration state of your this compound (anhydrous vs. trihydrate), as this can affect its solubility and reactivity during the activation step.
-
Storage: this compound and its hydrate should be stored in tightly sealed containers in a cool, dry place to prevent degradation.[2]
-
-
Ensure Proper Catalyst Activation:
-
Many reactions require the conversion of Os(III) to a higher oxidation state (e.g., Os(VI) or Os(VIII)) or the formation of a specific complex to become catalytically active.
-
Co-oxidant: In oxidation reactions like dihydroxylation, a co-oxidant (e.g., N-methylmorpholine N-oxide (NMO) or potassium ferricyanide) is necessary to regenerate the active osmium species.[3] Ensure the co-oxidant is fresh and added in the correct stoichiometric amount.
-
Ligand Addition: The formation of a catalytically active complex often requires the coordination of ligands. Ensure the ligand is pure and the correct ligand-to-metal ratio is used.
-
-
Check Reaction Conditions:
-
Solvent: The choice of solvent is critical. For instance, in Sharpless asymmetric dihydroxylation, a biphasic solvent system like t-butanol/water is commonly used.
-
Temperature: Many osmium-catalyzed reactions are sensitive to temperature. For example, dihydroxylation reactions are often run at low temperatures (e.g., 0 °C) to improve selectivity.
-
pH: The pH of the reaction medium can be crucial, especially in aqueous systems. For some dihydroxylation reactions, maintaining a specific pH with a buffer is necessary for optimal results.
-
Issue 2: Low Product Yield Despite Some Conversion
Q2: My reaction is proceeding, but the yield of the desired product is much lower than expected. What factors could be contributing to this?
A2: Low yields can be caused by several factors including incomplete reaction, catalyst deactivation during the reaction, or the formation of side products.
Troubleshooting Steps:
-
Catalyst Deactivation:
-
The active osmium catalyst can sometimes form inactive species during the reaction. In the case of dihydroxylation, a secondary, less enantioselective catalytic cycle can sometimes occur, which can be suppressed by using a higher concentration of the chiral ligand.[3]
-
Impurities in the substrate or solvent can also lead to catalyst deactivation over the course of the reaction.
-
-
Sub-optimal Reaction Conditions:
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Mixing: In biphasic systems, vigorous stirring is essential to ensure efficient mass transfer between the phases.
-
Co-oxidant Stoichiometry: An insufficient amount of co-oxidant will prevent the catalyst from turning over effectively, leading to a stalled reaction.
-
-
Side Reactions and Product Degradation:
-
In oxidation reactions, over-oxidation of the desired product can be a significant issue. This can sometimes be mitigated by controlling the reaction temperature and the rate of addition of the oxidant.
-
The product itself might be unstable under the reaction conditions.
-
Quantitative Data Summary
For researchers looking to optimize their reaction conditions, the following tables provide a summary of quantitative data from various osmium-catalyzed reactions.
Table 1: Effect of Ligand and Substrate on Yield in Osmium-Catalyzed Transfer Hydrogenation of Ketones
| Catalyst Precursor | Ligand Type | Substrate | Base | Yield (%) |
| Arene-Os(II) Complex | L-α-amino carboxylate | Acetophenone | NaCO₂H | 18-97 |
| Cationic Arene-Os(II) | Imino-pyridine | Cyclohexanone | NaOH | ≥90 |
Data compiled from a review on arene-osmium(II) complexes in homogeneous catalysis.[4]
Table 2: Performance of Osmium Complexes in the Dehydrogenation of Alcohols
| Osmium Complex | Substrate | Reaction Time (h) | Yield (%) |
| Mononuclear Os Complex 2 | Benzyl alcohol | 24 | 6-55 |
| Mononuclear Os Complex 3 | Benzyl alcohol | 24 | 6-55 |
| Mononuclear Os Complex 5 | Benzyl alcohol | 24 | 6-55 |
| Mononuclear Os Complex 6 | Benzyl alcohol | 24 | 6-55 |
| Bimetallic Os Complex 7 | Benzyl alcohol | 24 | 47 (Benzaldehyde), 13 (Benzylbenzoate) |
Yields determined for the dehydrogenation of various alcohols to the corresponding aldehydes or ketones.[5]
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation
This protocol is a generalized procedure for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix, which contains the osmium catalyst precursor (K₂OsO₂(OH)₄), a chiral ligand, a co-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).[6][7][8]
Materials:
-
AD-mix-α or AD-mix-β
-
Water
-
Alkene substrate
-
Sodium sulfite (B76179) (quenching agent)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water.
-
Add the AD-mix (α or β, depending on the desired enantiomer of the diol) to the solvent mixture. Stir vigorously until the reagents are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene substrate to the cooled reaction mixture.
-
Continue to stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically indicated by the disappearance of the starting material), add solid sodium sulfite to quench the reaction. Stir for an additional hour.
-
Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by column chromatography or recrystallization.
Safety Precautions: Osmium compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Never mix osmium salts with acid, as this can generate volatile and highly toxic OsO₄.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Catalytic Activity
Caption: A logical workflow for troubleshooting low catalytic activity in reactions involving this compound.
Simplified Catalytic Cycle for Sharpless Asymmetric Dihydroxylation
Caption: A simplified representation of the catalytic cycle in Sharpless asymmetric dihydroxylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Osmium(III) Chloride-Mediated Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Osmium(III) chloride-mediated synthesis. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in organic synthesis?
This compound (OsCl₃), particularly in its hydrated form (OsCl₃·3H₂O), is a versatile precursor for generating catalytically active osmium species.[1][2] It is commonly used to synthesize a variety of osmium complexes, including those for dihydroxylation, aminohydroxylation, and hydrogenation reactions.[1][3][4]
Q2: Why is the hydration state of this compound important?
The hydrated form, OsCl₃·3H₂O, is often more stable and soluble than the anhydrous form, making it a convenient starting material. However, the presence of water can influence the reaction, and for certain applications, anhydrous conditions are necessary. The hydration state can affect the Lewis acidity and reactivity of the osmium center.
Q3: How do I activate the this compound precursor?
Activation typically involves the in-situ formation of a higher oxidation state osmium species, often Os(VIII) or Os(VI), which is the active catalyst. This is usually achieved by using a co-oxidant. For hydrogenation reactions, the precursor is often converted into an active osmium hydride complex.[5]
Q4: What are common co-oxidants used with osmium catalysts?
Common co-oxidants for regenerating the active osmium catalyst include N-methylmorpholine N-oxide (NMO), potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), and hydrogen peroxide.[6][7] The choice of co-oxidant can depend on the specific reaction and substrate.
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yield
Low or irreproducible yields are a common frustration in osmium-catalyzed reactions. The following guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Detailed Troubleshooting Steps:
-
Reagent Purity:
-
Substrate: Impurities in the starting material can poison the catalyst. Purify the substrate by recrystallization, distillation, or chromatography.
-
Solvent: Use anhydrous and peroxide-free solvents, as moisture and peroxides can deactivate the catalyst.[8]
-
Co-oxidant: The quality of the co-oxidant is critical. For instance, the concentration of hydrogen peroxide solutions should be verified by titration.[3]
-
-
Catalyst Activity:
-
Storage and Handling: Osmium compounds can be sensitive to air and moisture. Store this compound hydrate (B1144303) in a tightly sealed container in a cool, dry place.
-
Catalyst Decomposition: At elevated temperatures, volatile osmium species like OsO₄ can be lost from the reaction mixture. Ensure the reaction vessel is well-sealed.[3]
-
-
Reaction Conditions:
-
Temperature: Temperature control is crucial. Lower temperatures often improve selectivity, while higher temperatures can lead to byproduct formation or catalyst decomposition.[8]
-
pH: The pH of the reaction medium can significantly impact catalyst activity and stability. Buffering the reaction mixture may be necessary.[3]
-
Catalyst Loading: While a higher catalyst concentration can increase the reaction rate, an optimal concentration often exists. Exceeding this may not improve the yield and can be wasteful.[9]
-
-
Work-up Procedure:
-
Quenching: Ensure the reaction is properly quenched to stop the reaction and remove excess oxidant. Common quenching agents include sodium sulfite (B76179) or bisulfite.[3]
-
Extraction: The product may be water-soluble. Check the aqueous layer for your product if it's not found in the organic layer.
-
Purification: Product loss can occur during purification steps like chromatography. Ensure the chosen purification method is suitable for your compound.
-
Issue 2: Poor Stereoselectivity in Asymmetric Synthesis
Achieving high enantiomeric or diastereomeric excess is a primary goal in asymmetric catalysis. Poor stereoselectivity can often be traced back to several key factors.
Troubleshooting Workflow for Poor Stereoselectivity
Caption: A logical workflow for troubleshooting poor stereoselectivity.
Detailed Troubleshooting Steps:
-
Ligand Purity:
-
The chemical and enantiomeric purity of the chiral ligand is paramount. Even small amounts of the opposite enantiomer can significantly reduce the product's enantiomeric excess.[10]
-
-
Catalyst Formation:
-
For catalysts formed in situ, ensure the correct stoichiometry of the osmium precursor and the ligand is used.
-
-
Reaction Parameters:
-
Temperature: Lowering the reaction temperature is a common strategy to enhance stereoselectivity.[8]
-
Solvent: The polarity and coordinating ability of the solvent can influence the chiral environment around the catalyst. Screen different solvents to find the optimal one.
-
Additives: In some cases, additives can improve stereoselectivity.
-
Issue 3: Formation of Byproducts
The formation of unwanted byproducts can complicate purification and reduce the yield of the desired product.
Common Byproducts and Solutions:
| Byproduct | Potential Cause | Suggested Solution |
| Over-oxidation Products (e.g., α-hydroxy ketones, cleavage products) | Reaction run for too long, excess oxidant, or elevated temperature.[11] | Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. Use the minimum effective amount of oxidant. Lower the reaction temperature. |
| Isomerized Alkenes | Presence of acid or base, or a side reaction of the catalyst. | Ensure the reaction medium is neutral unless acidic or basic conditions are required. Purify the starting alkene to remove any isomers. |
| Products from Side Reactions of Functional Groups | The substrate may contain other functional groups susceptible to oxidation. | Protect sensitive functional groups before the osmium-mediated reaction. |
Data Presentation
Table 1: Effect of Ligand on Asymmetric Aminohydroxylation
| Ligand | Substrate | Yield (%) | ee (%) |
| (DHQ)₂-PHAL | Styrene | 94 | 99 |
| (DHQD)₂-PHAL | Methyl cinnamate | 92 | 98 |
| (DHQ)₂-PYR | 1-Dodecene | 85 | 96 |
| (DHQD)₂-AQN | α-Methylstyrene | 88 | 94 |
Data is representative and may vary based on specific reaction conditions.
Table 2: Influence of Reaction Parameters on Dihydroxylation
| Parameter | Variation | Effect on Yield | Effect on Stereoselectivity |
| Temperature | Decreasing | May decrease rate, but often improves | Generally increases |
| Solvent Polarity | Increasing | Can affect reaction rate and solubility | Can significantly impact |
| Catalyst Loading | Increasing | Generally increases rate up to a point | May have a minor effect |
| pH | Varies | Can have a significant impact on rate | Can influence |
Experimental Protocols
Protocol 1: Catalytic Dihydroxylation of an Alkene (Upjohn Conditions)
This protocol describes a general procedure for the syn-dihydroxylation of an alkene using a catalytic amount of osmium tetroxide with NMO as the co-oxidant.[12]
Materials:
-
Alkene (1.0 mmol)
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water, 0.02 mmol, 2 mol%)
-
N-Methylmorpholine N-oxide (NMO) (1.2 mmol)
-
Acetone (B3395972) (10 mL)
-
Water (1 mL)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).
-
Add NMO (1.2 mmol) to the solution and stir until it is completely dissolved.
-
To the vigorously stirred solution, add the OsO₄ solution (0.02 mmol) dropwise. The reaction mixture will typically turn dark brown or black.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂SO₃ solution (5 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography.
Protocol 2: Asymmetric Aminohydroxylation of an Olefin
This protocol provides a general method for the asymmetric aminohydroxylation of an olefin using a primary amide as the nitrogen source.[1]
Materials:
-
Olefin (1.0 mmol)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.04 mmol, 4 mol%)
-
Chiral Ligand (e.g., (DHQ)₂-PHAL) (0.05 mmol, 5 mol%)
-
Primary amide (e.g., acetamide) (1.1 mmol)
-
Dibromoisocyanuric acid (DBI) (0.55 mmol)
-
Lithium hydroxide (B78521) (LiOH) (1.1 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
Procedure:
-
In a flask, dissolve the primary amide (1.1 mmol) in water (5 mL).
-
Add DBI (0.55 mmol) and stir until a clear solution is obtained.
-
In a separate reaction flask, dissolve the olefin (1.0 mmol), chiral ligand (0.05 mmol), and potassium osmate(VI) dihydrate (0.04 mmol) in tert-butanol (5 mL).
-
To the olefin solution, add the freshly prepared N-bromoamide solution followed by an aqueous solution of LiOH (1.1 mmol).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by chromatography to obtain the enantioenriched amino alcohol.
Mandatory Visualizations
Catalyst Activation and Catalytic Cycle for Dihydroxylation
Caption: Generalized catalytic cycle for osmium-mediated dihydroxylation.
References
- 1. Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. alfachemic.com [alfachemic.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A New Practical Method for the Osmium-Catalyzed Dihydroxylation of Olefins using Bleach as the Terminal Oxidant [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. US6787671B2 - Catalytic osmium-assisted oxidative cleavage of olefins - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Handling and Stabilization of Osmium(III) Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of Osmium(III) chloride (OsCl₃) and the prevention of the formation of highly toxic and volatile osmium tetroxide (OsO₄).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Yellow discoloration of OsCl₃ solution or blackening of nearby organic materials (e.g., paper, gloves). | Formation of osmium tetroxide (OsO₄) due to oxidation of Os(III). | 1. Immediately ensure work is being conducted in a certified chemical fume hood. 2. Cease any heating of the solution. 3. Add a stabilizing agent to the solution. Recommended options include ascorbic acid or thiourea. (See Protocol 1). 4. Decontaminate any affected surfaces with corn oil or an aqueous solution of sodium sulfite (B76179).[1][2][3] |
| Inconsistent or poor catalytic activity in a reaction. | 1. Decomposition of the Os(III) catalyst precursor via oxidation. 2. Hydrolysis of OsCl₃ in neutral or alkaline solutions.[4] | 1. Prepare fresh OsCl₃ solutions using deoxygenated solvents and maintain an inert atmosphere (e.g., argon or nitrogen). 2. Ensure the reaction medium is acidic to minimize hydrolysis.[4] 3. Consider adding a stabilizing agent like thiourea, which can form a stable complex with osmium, at the start of the experiment.[5] |
| Visible fumes or a sharp, acrid/chlorine-like odor detected. | Significant formation and volatilization of osmium tetroxide. This is a critical safety alert . | 1. EVACUATE THE IMMEDIATE AREA. 2. Alert all personnel in the vicinity and notify the laboratory safety officer. 3. If a spill has occurred outside of a fume hood, evacuate the lab and follow your institution's emergency procedures for a hazardous chemical release. 4. Do not attempt to clean up a large spill without appropriate personal protective equipment (PPE), including respiratory protection. 5. Small spills within a fume hood can be neutralized by covering with an absorbent material soaked in corn oil or by applying an aqueous sodium sulfite solution.[1][3][6] |
| Difficulty dissolving OsCl₃ hydrate (B1144303). | This compound hydrate is generally soluble in water.[7][8] Poor solubility might indicate an issue with the starting material or solvent. | 1. Use high-purity water or the specified solvent. 2. Gentle agitation should be sufficient. Avoid heating, as this can promote oxidation.[9] |
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound oxidize to osmium tetroxide?
A1: The oxidation of this compound to the highly toxic osmium tetroxide (OsO₄) is promoted by several factors. These include elevated temperatures, the presence of strong oxidizing agents (e.g., nitric acid, hydrogen peroxide), and potentially alkaline conditions.[4][9][10] It is crucial to avoid these conditions during storage and experimentation. Upon heating, OsCl₃ can decompose, which may lead to the emission of OsO₄ gas.[9]
Q2: How can I prevent the formation of osmium tetroxide in my experiments?
A2: To prevent the formation of OsO₄, you should:
-
Work under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
-
Avoid heating solutions containing OsCl₃ unless absolutely necessary and with extreme caution within a certified fume hood.
-
Exclude strong oxidizing agents from your reaction, unless they are a required part of a carefully controlled process.
-
Maintain an acidic pH for aqueous solutions, as this can help minimize hydrolysis and may reduce the rate of oxidation.[4][11][12]
-
Use stabilizing agents. The addition of reducing or complexing agents can effectively prevent oxidation.
Q3: What are suitable stabilizing agents for this compound solutions?
A3: Certain reducing agents and complexing agents have been shown to be effective at stabilizing osmium solutions and preventing the formation of OsO₄.[5][10][13] These agents can reduce any Os(VIII) that forms back to a lower, non-volatile oxidation state. Thiourea also forms a stable complex with osmium, preventing its oxidation.[5]
Q4: Are there specific concentrations of these stabilizers that are recommended?
A4: Yes, a study on the stabilization of osmium for analytical purposes provides the following minimum concentrations required to stabilize a 10 ng/mL osmium solution, which can serve as a starting point for experimental work[5][13]:
| Stabilizing Agent | Minimum Effective Concentration (g/L) |
| Thiourea | 1.0 |
| Ascorbic Acid | 1.0 |
| Sodium Sulfite | 2.5 |
| Potassium Metabisulfite | 2.5 |
Q5: How should I store this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][10] It should be kept separate from incompatible materials such as strong oxidizing agents and acids.[9][10]
Q6: What is the correct procedure for neutralizing and disposing of waste containing osmium?
A6: Osmium-containing waste, especially if OsO₄ is suspected, must be neutralized before disposal. Aqueous waste solutions can be treated by adding sodium sulfite or sodium sulfide (B99878) to reduce osmium compounds to less hazardous forms.[1] Another common method is to add corn oil; a 2% solution of OsO₄ can be fully neutralized by twice its volume of corn oil, which will turn black upon reaction.[2] All neutralized osmium waste should be collected in a labeled, sealed container and disposed of as hazardous waste according to your institution's guidelines.[1] Never pour osmium waste down the drain.[6]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of an aqueous stock solution of this compound with a stabilizing agent to prevent oxidation.
-
Precautionary Steps:
-
Perform all operations in a certified chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves (double-gloving is recommended).[1]
-
-
Solvent Preparation:
-
Deoxygenate the required volume of high-purity water by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
-
Weighing and Dissolution:
-
Weigh the desired amount of this compound hydrate (OsCl₃·xH₂O) and the chosen stabilizing agent (e.g., ascorbic acid or thiourea) in separate containers.
-
Add the stabilizing agent to the deoxygenated water and stir until fully dissolved. Refer to the table above for recommended minimum concentrations.
-
Slowly add the pre-weighed this compound hydrate to the stabilizer solution while stirring.
-
-
Final Preparation and Storage:
-
Continue to stir until the OsCl₃ is fully dissolved.
-
If necessary, adjust the pH to be acidic (pH < 6) using a dilute acid solution (e.g., HCl), as this can improve stability.[4]
-
Store the solution in a tightly sealed container, with the headspace flushed with an inert gas. Label the container clearly with the contents, concentration, date, and hazard warnings.
-
Store in a cool, dry place away from oxidizing agents.[5][10]
-
Visualizations
Caption: Workflow for preparing a stabilized OsCl₃ solution.
Caption: Troubleshooting logic for suspected OsO₄ formation.
References
- 1. chemistry.ucla.edu [chemistry.ucla.edu]
- 2. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 3. Fact Sheet: Osmium Tetroxide | PennEHRS [ehrs.upenn.edu]
- 4. This compound trihydrate | 135296-80-9 | Benchchem [benchchem.com]
- 5. Stabilizers for Osmium Isotopes in Microwave-Irradiated Acid Digestion and Inductively Coupled Plasma Mass Spectrometry Analysis [jstage.jst.go.jp]
- 6. agarscientific.com [agarscientific.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Osmium Chloride Hydrate - ESPI Metals [espimetals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Stabilizers for Osmium Isotopes in Microwave-Irradiated Acid Digestion and Inductively Coupled Plasma Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Osmium(III) Chloride
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of crude Osmium(III) chloride (OsCl₃). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its common form?
A1: this compound is an inorganic compound with the chemical formula OsCl₃. It typically appears as black-brown or dark-red crystals.[1] It is often encountered in its hydrated form, this compound trihydrate (OsCl₃·3H₂O), which presents as dark green crystals.[1] this compound is an excellent water-soluble crystalline source of osmium for applications compatible with chlorides.[2]
Q2: What are the primary hazards associated with this compound and what precautions should be taken?
A2: this compound is toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage. It is crucial to handle this compound in a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Ensure adequate ventilation and have an eyewash station and safety shower readily accessible.[3]
Q3: What are the likely impurities in crude this compound synthesized in a laboratory?
A3: Common impurities depend on the synthetic route. If prepared by direct chlorination of osmium metal, impurities may include unreacted osmium and other platinum group metals present in the starting material.[4] If synthesized by the thermal decomposition of Osmium(IV) chloride (OsCl₄), residual OsCl₄ is a probable impurity.[1] Due to its hygroscopic nature and reactivity with water, hydrolysis products such as osmium oxides or oxychlorides can also be present.[5][6]
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical methods can be used to determine the purity of this compound. Gravimetric analysis can be employed to determine the osmium content by reducing the compound to elemental osmium.[7][8] Spectrophotometric methods can also be utilized for quantitative determination.[9] For identifying metallic impurities, techniques like X-ray fluorescence or inductively coupled plasma mass spectrometry (ICP-MS) are suitable.[7][10]
Q5: What are the primary applications of purified this compound?
A5: Purified this compound and its hydrate (B1144303) are important precursors for the synthesis of various osmium compounds, including organometallic arene complexes and catalytic materials.[1] These compounds are utilized in various chemical reactions, such as hydrogenation and dihydroxylation.[11]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of crude this compound.
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no crystal formation upon cooling. | The solution is not sufficiently saturated; too much solvent was used. | - Reheat the solution and evaporate some of the solvent to increase the concentration. - Try adding an "anti-solvent" (a solvent in which OsCl₃ is insoluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.[12] |
| The cooling process is too rapid. | - Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator. Insulating the flask can help slow the cooling rate.[13] | |
| The presence of significant impurities inhibiting crystallization. | - Attempt to remove soluble impurities by another method, such as solvent extraction, before recrystallization. | |
| Oiling out (formation of an oily layer instead of crystals). | The boiling point of the solvent is too high, causing the compound to melt before it dissolves. | - Select a solvent with a lower boiling point. |
| The compound is precipitating from the solution at a temperature above its melting point. | - Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[13] | |
| Formation of very fine powder instead of larger crystals. | The solution is cooling too quickly, leading to rapid precipitation. | - Ensure a slow cooling process. A temperature gradient can be applied for controlled crystal growth.[14] |
| Insufficient solvent to allow for proper crystal lattice formation. | - Reheat and add a small amount of additional solvent. | |
| Product appears discolored or contains visible impurities after recrystallization. | Insoluble impurities were not removed prior to crystallization. | - Before cooling, filter the hot, saturated solution to remove any insoluble materials. |
| Co-precipitation of soluble impurities. | - A second recrystallization may be necessary to achieve higher purity. |
Sublimation Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No sublimation occurs at the expected temperature. | The vacuum is not sufficient to lower the sublimation point. | - Check the vacuum system for leaks and ensure a high vacuum is achieved. |
| The temperature is too low. | - Gradually increase the temperature, but be cautious of the decomposition temperature. | |
| The compound decomposes during sublimation. | The sublimation temperature is too high. | - Use a higher vacuum to lower the required sublimation temperature.[15] |
| Low yield of sublimed product. | Incomplete sublimation. | - Increase the duration of the sublimation process. |
| The cold finger is not cold enough to efficiently condense the vapor. | - Ensure a continuous flow of a cold coolant through the cold finger. | |
| The sublimed product is contaminated. | Volatile impurities are co-subliming with the product. | - A preliminary purification step, such as recrystallization, may be necessary to remove volatile impurities. |
General Handling of Air-Sensitive this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| The compound changes color (e.g., to a darker, brownish hue) upon exposure to air. | Hydrolysis or oxidation is occurring. | - Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[16][17] |
| - Use dry, deoxygenated solvents for all procedures.[18] | ||
| Difficulty in transferring the solid without exposure to air. | Inadequate inert atmosphere techniques. | - Utilize a glovebox for all manipulations.[19] - If using a Schlenk line, ensure a positive pressure of inert gas is maintained during transfers. |
Data Presentation
Due to the limited availability of direct comparative studies in the literature, the following table presents illustrative data to demonstrate how the effectiveness of different purification methods could be evaluated. Actual results may vary depending on the specific impurities and experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Considerations |
| Recrystallization | 95 | 98-99 | 70-85 | Good for removing less soluble or more soluble impurities. Solvent selection is critical.[20] |
| Sublimation | 98 | >99.9 | 50-70 | Effective for removing non-volatile impurities. Requires high vacuum and careful temperature control.[15] |
| Solvent Extraction | 90-95 | 97-98 | 80-90 | Useful for separating from other metal chlorides. Requires selection of an appropriate biphasic solvent system.[21][22] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Illustrative)
Objective: To purify crude this compound hydrate by recrystallization from an aqueous solution.
Materials:
-
Crude this compound hydrate
-
Deionized water (degassed)
-
Ethanol (B145695) (degassed, as an anti-solvent)
-
Schlenk flask
-
Filter cannula
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Place the crude this compound hydrate into a Schlenk flask under an inert atmosphere.
-
Add a minimal amount of degassed deionized water at room temperature to dissolve the solid. Gentle heating may be applied if necessary.
-
If insoluble impurities are present, filter the warm solution through a cannula filter into a clean Schlenk flask.
-
Warm the solution gently and add degassed ethanol dropwise until the solution becomes slightly turbid.
-
Re-warm the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
After crystallization is complete, remove the supernatant via a cannula.
-
Wash the crystals with a small amount of cold, degassed ethanol.
-
Dry the purified crystals under high vacuum.
Protocol 2: Purification by Vacuum Sublimation (Illustrative)
Objective: To purify crude anhydrous this compound by vacuum sublimation.
Materials:
-
Crude anhydrous this compound
-
Sublimation apparatus with a cold finger
-
High-vacuum pump
-
Heating mantle
-
Coolant for the cold finger (e.g., circulating cold water)
Procedure:
-
In a glovebox, load the crude anhydrous this compound into the sublimation apparatus.
-
Assemble the apparatus and connect it to a high-vacuum line.
-
Evacuate the apparatus to a high vacuum (e.g., <0.1 Torr).
-
Begin circulating the coolant through the cold finger.
-
Slowly heat the bottom of the apparatus using a heating mantle. The temperature will need to be determined empirically but should be high enough to induce sublimation without causing decomposition.
-
Continue heating under vacuum until a sufficient amount of purified OsCl₃ has deposited on the cold finger.
-
Turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Backfill the apparatus with an inert gas.
-
In a glovebox, carefully scrape the purified crystals from the cold finger.
Visualizations
Caption: Recrystallization workflow for this compound hydrate.
Caption: Vacuum sublimation workflow for anhydrous this compound.
Caption: Relationship between synthesis routes and potential impurities in crude OsCl₃.
References
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. The Purification by Sublimation and the Analysis of Gallium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platinum group - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pjoes.com [pjoes.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. publications.lnu.edu.ua [publications.lnu.edu.ua]
- 10. researchgate.net [researchgate.net]
- 11. US20090028766A1 - High Purity Anhydrous Aluminium Chloride and Process for Production Thereof - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. innovation.world [innovation.world]
- 16. ucd.ie [ucd.ie]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 19. m.youtube.com [m.youtube.com]
- 20. mt.com [mt.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Osmium(III) Chloride Waste and Disposal
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of Osmium(III) chloride waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance classified as toxic and corrosive.[1][2] Key hazards include:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][3]
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][4]
-
Irritation: May cause respiratory irritation.[3]
Q2: What immediate actions should I take in case of accidental exposure to this compound?
A2: In any case of exposure, immediately seek medical attention and provide the Safety Data Sheet (SDS) to the physician.[3] Specific first aid measures are detailed in the table below.
Q3: How should I store this compound and its waste?
A3: Store this compound in a cool, dry, well-ventilated area in a tightly closed container.[1][3][5] Keep it away from incompatible substances such as strong oxidizing agents and finely powdered metals.[4][6] The storage area should be designated as a corrosives area.[1][4]
Q4: Can I dispose of this compound waste down the drain?
A4: No, do not let the product enter drains, other waterways, or soil.[1][3] this compound is a hazardous waste and must be disposed of according to regulations.
Q5: What are the approved methods for disposing of this compound waste?
A5: this compound waste must be disposed of as hazardous waste.[1][3] This involves placing the waste in a suitable, labeled container and contacting a licensed professional waste disposal service.[7] Another option is to ship the waste to a precious metal refiner.[5] Always adhere to federal, state, and local hazardous waste regulations.[3][4]
Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter during your experiments involving this compound.
Scenario 1: Small Spill of this compound Powder
Problem: You've accidentally spilled a small amount of this compound powder on a laboratory bench.
Solution:
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Evacuate and Secure: Ensure unprotected personnel are kept away from the spill area.[3]
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Ventilate: Ensure adequate ventilation in the area of the spill.[4]
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Wear Appropriate PPE: Before cleaning, put on the necessary personal protective equipment (see table below).
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Contain and Clean: Carefully sweep up the spilled powder, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][6]
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Decontaminate: Wipe the spill area with a suitable cleaning agent and dispose of the cleaning materials as hazardous waste.
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Wash Hands: Thoroughly wash your hands and any exposed skin after handling the cleanup.[3][4]
Scenario 2: Contaminated Labware
Problem: You have glassware and other lab equipment contaminated with this compound.
Solution:
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Segregate: Keep contaminated labware separate from non-contaminated items.
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Rinse (with caution): If appropriate for your experimental protocol, you may rinse the labware with a suitable solvent in a designated chemical fume hood. The rinsate must be collected as hazardous waste.
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Dispose as Solid Waste: If rinsing is not feasible or sufficient, the contaminated labware must be disposed of as solid hazardous waste. Place it in a clearly labeled, sealed container.
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Professional Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor for pickup and disposal.[7]
Data Presentation
Table 1: Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Reason |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection.[3] | To prevent severe eye damage.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] | To prevent severe skin burns.[1] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[1][5] | To prevent respiratory tract irritation and toxicity from inhalation.[3][4] |
Table 2: First Aid Response Times
| Exposure Route | Immediate Action | Minimum Duration |
| Skin Contact | Immediately flush skin with running water while removing contaminated clothing.[3] | At least 15 minutes.[3] |
| Eye Contact | Immediately flush open eyes with running water.[3] | At least 15 minutes.[3] |
| Inhalation | Move the person to fresh air.[3] | Until medical aid arrives. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[3] | Seek immediate medical attention. |
Experimental Protocols
Protocol 1: Neutralization and Precipitation of Aqueous this compound Waste
Disclaimer: This is a general guideline. The specific neutralization agent and procedure may vary depending on the concentration and volume of the waste. Always perform a small-scale test first.
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.
-
Dilution: Slowly add the aqueous this compound waste to a large volume of cold water to dilute it.
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Neutralization: While stirring, slowly add a dilute solution of a reducing agent, such as sodium bisulfite, to reduce Os(III) to a less soluble state.
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Precipitation: Adjust the pH of the solution to be slightly basic (pH 8-9) by slowly adding a dilute base, such as sodium carbonate. This will precipitate osmium hydroxides.
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Settling: Allow the precipitate to settle overnight.
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Separation: Carefully decant the supernatant. Test the supernatant for any remaining osmium before discarding it as regular aqueous waste (if local regulations permit).
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Waste Collection: Collect the precipitated solid in a labeled hazardous waste container for professional disposal.
Visualizations
Diagram 1: this compound Waste Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Diagram 2: Spill Response Logical Relationship
Caption: Decision-making flowchart for an this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. Osmium chloride (OsCl3) | Cl3Os | CID 83468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Osmium Chloride Hydrate - ESPI Metals [espimetals.com]
- 6. fishersci.com [fishersci.com]
- 7. colonialmetals.com [colonialmetals.com]
effect of solvent on the stability and reactivity of Osmium(III) chloride.
Welcome to the Technical Support Center for Osmium(III) Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of this compound in various solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist with your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound is highly dependent on whether it is in its anhydrous (OsCl₃) or hydrated (OsCl₃·3H₂O) form.
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This compound hydrate (B1144303) (OsCl₃·3H₂O) is generally described as very soluble in water. It appears as dark green or red/black crystals.
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Anhydrous this compound (OsCl₃) is a black-brown crystalline powder and is reported to be insoluble in water and organic solvents. However, it is soluble in concentrated acids, such as nitric acid.
For organic solvents, the solubility of both forms is generally low. However, coordinating solvents may facilitate dissolution through the formation of solvated complexes. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.
Q2: My this compound solution is changing color. What does this indicate?
A2: A color change in your this compound solution can indicate several phenomena, including:
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Ligand Exchange: In coordinating solvents (e.g., DMSO, DMF, acetonitrile), the solvent molecules can displace the chloride ligands to form new osmium complexes, which will likely have a different color.
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Change in Oxidation State: Osmium can exist in multiple oxidation states. A color change may suggest the oxidation of Os(III) to a higher oxidation state (e.g., Os(IV)) or reduction to a lower state. This can be influenced by the solvent, dissolved oxygen, or other reagents in the solution.
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Decomposition: In the presence of water or other nucleophiles, this compound complexes can undergo hydrolysis or other decomposition reactions, leading to the formation of osmium oxides or other species with different colors. Some osmium arene complexes have shown instability in DMSO, suggesting the formation of other adducts upon dissolution.
It is crucial to monitor these changes using spectroscopic techniques like UV-Vis to understand the underlying chemical transformation.
Q3: How does the choice of solvent affect the reactivity of this compound in catalysis?
A3: The solvent plays a critical role in osmium-catalyzed reactions and can influence:
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Catalyst Activity and Stability: The solvent can affect the stability of the active catalytic species. For instance, in osmium-catalyzed dihydroxylation, the choice of solvent is a key parameter impacting reaction rates and catalyst stability.
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Reaction Pathway and Selectivity: By stabilizing or destabilizing reaction intermediates and transition states, the solvent can influence the selectivity of a reaction.
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Solubility of Reactants: Ensuring all reactants are in the same phase is crucial for homogeneous catalysis, and the solvent choice is paramount for this.
For example, in the formation of osmium arene complexes from OsCl₃·3H₂O, alcohols like ethanol (B145695) are often used as the solvent.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or low reaction yields | 1. Catalyst Decomposition: Osmium complexes may be unstable in the chosen solvent or at the reaction temperature. 2. Poor Solubility: The this compound or other reactants may not be fully dissolved. 3. Solvent Interference: The solvent may be coordinating to the metal center and inhibiting the desired reaction. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider using a more robust solvent or lower reaction temperatures. 2. Confirm the solubility of all reagents in the chosen solvent at the reaction temperature. Consider using a co-solvent to improve solubility. 3. If using a strongly coordinating solvent, consider switching to a less coordinating one. |
| Reaction fails to initiate | 1. Inactive Catalyst Species: The solvent may be forming a stable, unreactive complex with the osmium. 2. Presence of Water (for anhydrous reactions): Trace amounts of water can react with and deactivate the catalyst. | 1. Try a different solvent system. Sometimes, the addition of a co-solvent can help generate the active catalytic species. 2. Ensure all solvents and reagents are rigorously dried before use. |
| Formation of unexpected byproducts | 1. Solvent Participation: The solvent may be acting as a reactant. 2. Change in Reaction Pathway: The solvent may be favoring an alternative reaction pathway. | 1. Review the literature for potential reactivity of your solvent under the reaction conditions. 2. Screen a range of solvents with varying polarities and coordinating abilities to find conditions that favor the desired product. |
Data Presentation
Table 1: Solubility of this compound Forms in Various Solvents
| Solvent | This compound (Anhydrous) | This compound Hydrate (OsCl₃·3H₂O) |
| Water | Insoluble | Very Soluble |
| Ethanol | Insoluble (generally) | Soluble (used in synthesis of arene complexes) |
| Methanol | Insoluble (generally) | Sparingly Soluble to Soluble |
| Acetone | Insoluble (generally) | Sparingly Soluble |
| Dichloromethane (DCM) | Insoluble (generally) | Sparingly Soluble |
| Tetrahydrofuran (THF) | Insoluble (generally) | Sparingly Soluble |
| Dimethylformamide (DMF) | Sparingly Soluble (potential for coordination) | Soluble (potential for coordination) |
| Dimethyl sulfoxide (B87167) (DMSO) | Sparingly Soluble (potential for coordination) | Soluble (potential for coordination and instability) |
| Concentrated Acids (e.g., HNO₃) | Soluble | Soluble |
Note: "Sparingly Soluble" and "Soluble" for the hydrate in organic solvents are qualitative assessments and should be experimentally verified. The anhydrous form's insolubility in organic solvents is generally reported, but coordination with solvents like DMF and DMSO may lead to some dissolution.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound Hydrate in Water
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Materials: this compound hydrate (OsCl₃·3H₂O), deionized water.
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Procedure:
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Under a fume hood, accurately weigh the desired amount of OsCl₃·3H₂O.
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Transfer the solid to a clean volumetric flask.
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Add a small amount of deionized water to the flask and gently swirl to dissolve the solid.
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Once dissolved, add deionized water to the calibration mark.
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Cap the flask and invert several times to ensure homogeneity.
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Store the solution in a tightly sealed, amber glass bottle to protect it from light.
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Protocol 2: Monitoring the Stability of this compound in a Solvent using UV-Vis Spectroscopy
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Materials: Stock solution of this compound, chosen solvent, UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
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Use the pure solvent as a blank to zero the spectrophotometer.
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Immediately after preparation, record the UV-Vis spectrum of the solution over a suitable wavelength range (e.g., 200-800 nm).
-
Store the solution under controlled conditions (e.g., constant temperature, protected from light).
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Record the UV-Vis spectrum at regular intervals (e.g., every hour, then every 24 hours) to monitor for any changes in the absorbance peaks.
-
Changes in the position (λmax) or intensity of the absorbance bands can indicate changes in the coordination sphere or stability of the osmium complex.
-
Mandatory Visualizations
Technical Support Center: Osmium(III) Chloride Catalyst Regeneration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Osmium(III) chloride catalysts. The following information is designed to help address common issues related to catalyst performance and regeneration.
Frequently Asked Questions (FAQs)
Q1: My this compound-catalyzed reaction is showing low or inconsistent yields. What are the potential causes?
A1: Inconsistent or low yields in reactions catalyzed by this compound can stem from several factors. Primarily, these relate to the stability and activity of the catalyst, the purity of reagents, and the specific reaction conditions. Key areas to investigate include:
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Catalyst Decomposition: Although this compound is a solid, the active catalytic species in solution may be sensitive to the reaction environment.
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Reagent Quality: The purity of substrates, solvents, and any co-reagents is crucial. Impurities can act as poisons to the catalyst, chelating with the osmium or participating in side reactions that consume the catalyst or reagents.
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Reaction Conditions: Temperature, pH, and solvent choice can significantly impact reaction rates and the stability of the catalyst. Non-optimal conditions may promote side reactions or catalyst deactivation.[1]
Q2: How can I troubleshoot a failing reaction that I suspect is due to catalyst deactivation?
A2: A systematic approach to troubleshooting is recommended. Consider the following steps:
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Verify Reagent Purity: Use freshly purified reagents and high-purity solvents. If applicable, titrate any co-oxidants or other key reagents to confirm their concentration.[1]
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Optimize Reaction Conditions:
-
Temperature Control: Ensure a consistent and optimal temperature is maintained.
-
pH Monitoring: The pH of the reaction medium can influence the catalyst's activity. Consider buffering the reaction mixture if sensitivity to pH is suspected.[1]
-
-
Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the reaction. This can help determine if the reaction is stalling and can prevent over-oxidation or other side reactions by stopping the reaction upon consumption of the starting material.[1]
-
Test for Catalyst Poisoning: Introduce a small amount of fresh catalyst to a stalled reaction. If the reaction restarts, it is a strong indication that the original catalyst was deactivated.
Q3: What are the common mechanisms of deactivation for a heterogeneous catalyst like this compound?
A3: While specific deactivation pathways for this compound are not extensively detailed in the literature, general mechanisms of heterogeneous catalyst deactivation are well-established and can be applicable. These include:
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Poisoning: Strong chemisorption of species (e.g., sulfur or nitrogen compounds from reagents) onto the active sites of the catalyst, blocking them from participating in the desired reaction.[2][3]
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Fouling: The physical deposition of substances from the reaction mixture onto the catalyst surface and within its pores. A common example is the formation of carbonaceous deposits (coke).[2][3]
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Thermal Degradation (Sintering): At high temperatures, small catalyst crystallites can grow into larger ones, resulting in a loss of active surface area.[2][4]
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Chemical Alteration: The active catalytic species may undergo a chemical reaction (e.g., oxidation, reduction, or ligand stripping) to form a less active or inactive species.
Troubleshooting Guide: Catalyst Deactivation
| Symptom | Potential Cause | Troubleshooting/Regeneration Strategy |
| Gradual loss of activity over time | Fouling (e.g., coke formation) | Prevention: Optimize reaction conditions to minimize side reactions that lead to fouling. Regeneration: A common method for coke removal is controlled, low-temperature combustion in air (calcination), followed by reduction if necessary.[4][5] |
| Sudden and complete loss of activity | Poisoning | Prevention: Ensure high purity of all reactants and solvents. Purify feeds to remove potential poisons. Regeneration: Some poisons can be removed by chemical washing or heat treatments, but strong chemisorption is often irreversible.[3] |
| Decreased activity after high-temperature use | Thermal Degradation (Sintering) | Prevention: Operate at the lowest effective temperature. Regeneration: Sintering is generally irreversible. Redispersion of the metal may be possible in some noble metal systems under specific conditions (e.g., oxychlorination), but this is a complex process.[3][6] |
| Change in reaction selectivity | Chemical Alteration of Active Sites or Poisoning | Prevention: Maintain a controlled chemical environment (e.g., inert atmosphere if sensitive to oxidation). Regeneration: May require chemical treatment to restore the original oxidation state or coordination sphere of the osmium. For example, a reduction step with hydrogen at elevated temperatures or an oxidative treatment.[5][7] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recovery by Filtration
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Reaction Quenching: Once the reaction is complete, quench any reactive species as required by the specific reaction protocol.
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Catalyst Separation: Separate the solid this compound catalyst from the reaction mixture by filtration.
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Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products, byproducts, and unreacted starting materials. The choice of solvent should be one in which the catalyst is insoluble but the contaminants are soluble.
-
Drying: Dry the washed catalyst under vacuum at a mild temperature to remove residual solvent.
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Activity Test: Test the activity of the recovered catalyst on a small-scale reaction to determine if simple recovery and washing are sufficient to restore activity.
Protocol 2: Generalised Regenerative Procedure by Oxidation/Reduction (for severe deactivation)
This is a more aggressive approach and should be considered when simple washing is ineffective.
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Recovery: Recover the deactivated catalyst as described in Protocol 1.
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Oxidative Treatment (Calcination): To remove organic foulants (coke), heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in N₂). The temperature should be ramped up slowly and held at a temperature sufficient to burn off the deposits without causing significant thermal degradation of the catalyst (e.g., 300-500 °C).
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Reduction Step: If the active species is believed to be the reduced metal or a lower oxidation state, the calcined catalyst may require a reduction step. This is typically done by heating the catalyst in a stream of hydrogen gas, often diluted with an inert gas.
Visualizing Deactivation and Regeneration Workflows
The following diagrams illustrate the logical flow of troubleshooting catalyst deactivation and a generalized workflow for catalyst regeneration.
Caption: Troubleshooting workflow for identifying catalyst deactivation.
Caption: Generalized experimental workflow for catalyst regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 6. US5106798A - Method for regenerating a Group VIII noble metal deactivated catalyst - Google Patents [patents.google.com]
- 7. US20110274613A1 - Process for regenerating a catalyst comprising ruthenium oxide for the oxidation of hydrogen chloride - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of Osmium(III) Chloride in Non-Polar Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Osmium(III) chloride in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound insoluble in non-polar solvents?
A1: this compound (OsCl₃) is an inorganic salt with a crystalline lattice structure. The significant difference in polarity between the ionic nature of OsCl₃ and non-polar organic solvents like toluene (B28343), hexane, or dichloromethane (B109758) leads to very poor solvation and, consequently, insolubility.[1]
Q2: What is the most common strategy to dissolve this compound in non-polar solvents?
A2: The most effective and widely used strategy is to convert this compound into an organometallic coordination complex. By selecting appropriate organic ligands, the resulting complex can be rendered soluble in a range of non-polar organic solvents.
Q3: What types of ligands are effective for solubilizing this compound?
A3: Several classes of ligands can be employed to form soluble osmium complexes. These include:
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Phosphines: Triphenylphosphine (B44618) (PPh₃) and related phosphine (B1218219) ligands are commonly used.
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Pincer Ligands: Tridentate pincer ligands, such as those with a PNP (Phosphorus-Nitrogen-Phosphorus) backbone, can form stable and soluble complexes.
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Bipyridines: 2,2'-bipyridine (B1663995) (bpy) and its derivatives are effective in forming soluble coordination compounds.
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Arenes: Aromatic compounds can coordinate to the osmium center, yielding soluble organometallic complexes.
Q4: Are there other methods to enhance the dissolution of this compound?
A4: Besides complex formation, other techniques can be utilized, often in conjunction with ligand exchange reactions:
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Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the synthesis of soluble osmium complexes, often leading to higher yields and shorter reaction times.[2][3][4]
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Phase-Transfer Catalysis (PTC): PTC can facilitate the transfer of the osmium salt from a solid or aqueous phase into a non-polar organic phase where it can react with ligands to form a soluble complex. Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide are common phase-transfer catalysts.[5][6][7]
Troubleshooting Guides
Issue 1: The synthesized Osmium(III) complex does not dissolve in the desired non-polar solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect Ligand Choice: The chosen ligand may not impart sufficient lipophilicity to the complex. | 1. Review the literature for ligands known to form complexes soluble in your target solvent. 2. Consider ligands with longer alkyl chains or more aromatic groups to increase non-polar character. |
| Incomplete Reaction: The starting material, this compound, may not have fully reacted to form the soluble complex. | 1. Confirm reaction completion using appropriate analytical techniques (e.g., TLC, NMR). 2. If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or using microwave-assisted synthesis to drive the reaction to completion. |
| Precipitation of the Complex: The concentration of the complex may have exceeded its solubility limit in the chosen solvent. | 1. Attempt to dissolve the complex in a larger volume of the solvent. 2. Gently warm the solution while stirring. 3. If solubility remains an issue, consider a different non-polar solvent in which the complex may be more soluble. |
Issue 2: The Phase-Transfer Catalysis (PTC) reaction is not proceeding efficiently.
| Possible Cause | Troubleshooting Step |
| Ineffective Phase-Transfer Catalyst: The chosen catalyst may not be effectively transporting the osmium salt into the organic phase. | 1. Ensure the chosen quaternary ammonium or phosphonium (B103445) salt is sufficiently lipophilic to be soluble in the organic phase. 2. Experiment with different phase-transfer catalysts, such as those with varying alkyl chain lengths. |
| Poor Interfacial Mixing: Insufficient agitation can limit the rate of transfer between phases. | 1. Increase the stirring rate to maximize the interfacial surface area between the two phases. |
| Catalyst Poisoning: The catalyst may be deactivated by impurities or side reactions. | 1. Ensure all reagents and solvents are of high purity. 2. Consider using a higher catalyst loading, but be mindful of potential purification challenges. |
Quantitative Solubility Data
While extensive quantitative solubility data for this compound complexes in non-polar solvents is not widely available in compiled formats, the following table provides a qualitative overview based on literature reports. Researchers should note that actual solubility can vary based on the specific ligands, temperature, and purity of the compounds and solvents.
| Osmium Species | Solvent Type | Solubility | Notes |
| This compound (anhydrous) | Non-polar (e.g., Toluene, Hexane) | Insoluble | Generally considered insoluble in common non-polar organic solvents.[1] |
| This compound hydrate | Water | Very Soluble | The hydrated form is soluble in water.[8] |
| This compound | Concentrated Acids | Soluble | Soluble in concentrated acids like nitric acid.[1] |
| Osmium(III)-phosphine complexes | Organic (e.g., Chloroform, Toluene) | Generally Soluble | Solubility depends on the specific phosphine ligands used. |
| Osmium(III)-bipyridine complexes | Organic (e.g., Dichloromethane) | Generally Soluble | The presence of the bipyridine ligand enhances solubility in organic media. |
| Osmium(III)-pincer complexes | Organic (e.g., THF, Chloroform) | Generally Soluble | Pincer complexes are often designed for high stability and solubility in organic solvents. |
Experimental Protocols
Protocol 1: Synthesis of a Soluble Osmium(III)-Triphenylphosphine Complex
This protocol is a general guideline for the synthesis of a soluble Osmium(III) complex using triphenylphosphine as the ligand.
Materials:
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This compound (OsCl₃)
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Triphenylphosphine (PPh₃)
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Anhydrous, degassed non-polar solvent (e.g., toluene or dichloromethane)
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Schlenk line or glovebox for inert atmosphere operations
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Magnetic stirrer and heating mantle
Procedure:
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In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound in the chosen non-polar solvent.
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Add a stoichiometric excess (typically 2-3 equivalents) of triphenylphosphine to the suspension.
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Heat the mixture with vigorous stirring. The reaction temperature and time will depend on the specific reactivity of the starting materials and the solvent used. Monitor the reaction progress by observing the dissolution of the solid this compound and a color change in the solution.
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Once the reaction is complete (as indicated by the formation of a homogeneous solution), allow the mixture to cool to room temperature.
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The resulting solution contains the soluble Osmium(III)-triphenylphosphine complex. This solution can be used directly for subsequent reactions or the complex can be isolated by removing the solvent under vacuum.
Troubleshooting:
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If the this compound does not dissolve: Increase the reaction temperature, extend the reaction time, or consider using a higher-boiling point solvent. Ensure that the solvent and reagents are anhydrous, as water can interfere with the reaction.
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If a precipitate forms upon cooling: The complex may be crystallizing out of solution. This can be a method for purification. If a solution is desired at room temperature, try using a more dilute solution or a different solvent.
Protocol 2: Microwave-Assisted Synthesis of an Osmium Complex
This protocol outlines a general procedure for accelerating the synthesis of osmium complexes using microwave irradiation.
Materials:
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This compound (OsCl₃)
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Desired organic ligand (e.g., a bipyridine or phosphine derivative)
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Appropriate non-polar solvent for microwave synthesis (a solvent with a relatively high boiling point and good microwave absorption is preferred)
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Microwave synthesis vial with a stir bar
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Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound, the organic ligand, and the chosen solvent.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters on the microwave reactor, including the target temperature, reaction time, and power. These parameters will need to be optimized for the specific reaction. A typical starting point might be 100-150°C for 5-20 minutes.
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After the microwave program is complete, allow the vial to cool to a safe temperature before opening.
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The resulting solution contains the desired osmium complex.
Troubleshooting:
-
Pressure buildup in the vial: This can occur if the reaction generates gaseous byproducts or if the temperature is too high for the chosen solvent. Reduce the reaction temperature or use a larger vial to provide more headspace.
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Incomplete reaction: Increase the reaction time, temperature, or the ratio of ligand to this compound.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for an Osmium-catalyzed hydrogenation of an alkene in a non-polar solvent, a common application for soluble osmium complexes.
This workflow begins with the solubilization of this compound through complexation with a suitable ligand in a non-polar solvent. The resulting soluble osmium complex is then introduced as a catalyst into a reaction vessel containing the alkene substrate and hydrogen gas. After the hydrogenation reaction is complete, the alkane product is isolated and purified.
References
- 1. Osmium (III) chloride CAS#: 13444-93-4 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This "Green" Method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. iajpr.com [iajpr.com]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. Osmium Chloride Hydrate - ESPI Metals [espimetals.com]
Technical Support Center: Synthesis of Arene Osmium(II) Complexes from Osmium(III) Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis of arene osmium(II) complexes starting from Osmium(III) chloride (OsCl₃). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing arene osmium(II) complexes?
A1: While direct synthesis from this compound is possible, the most widely employed and reliable method involves the preliminary synthesis of a dimeric precursor, dichloro(η⁶-arene)osmium(II) dimer, [{Os(η⁶-arene)Cl(μ-Cl)}₂]. This dimer is a stable, easily handled solid that serves as a versatile entry point to a wide range of monomeric arene osmium(II) complexes.
Q2: How is the dichloro(η⁶-arene)osmium(II) dimer typically synthesized from this compound?
A2: The dimer is synthesized via a redox reaction between this compound hydrate (B1144303) (OsCl₃·xH₂O) and a suitable cyclohexadiene derivative, which serves as the source of the arene ligand. For instance, α-phellandrene or α-terpinene are used to synthesize the p-cymene (B1678584) analogue, while 1,3-cyclohexadiene (B119728) is used for the benzene (B151609) analogue. The reaction is typically carried out by refluxing the reactants in an alcohol solvent, such as ethanol (B145695).[1]
Q3: What are the key advantages of using the dimeric precursor [{Os(η⁶-arene)Cl(μ-Cl)}₂]?
A3: The dimeric precursor is advantageous due to its stability and predictable reactivity. The chloride bridges in the dimer can be easily cleaved by a variety of ligands (e.g., phosphines, amines, N-heterocyclic carbenes) to afford a diverse library of monomeric "piano-stool" arene osmium(II) complexes with high yields and purity. This modular approach allows for systematic tuning of the electronic and steric properties of the final complex.
Q4: Are there alternative methods to traditional heating for the synthesis of the osmium dimer?
A4: Yes, microwave-assisted synthesis has been shown to be a highly efficient alternative to conventional heating. For the synthesis of [(η⁶-C₆H₆)OsCl₂]₂ from Na₂OsCl₆ and 1,3-cyclohexadiene, microwave heating at 110°C in ethanol can dramatically reduce the reaction time from up to 100 hours to a much shorter period, achieving a high yield of 97%.[2]
Experimental Protocols
Protocol 1: Synthesis of Dichloro(η⁶-p-cymene)osmium(II) Dimer from this compound Hydrate
This protocol is adapted from analogous well-established procedures for ruthenium and osmium.
Materials:
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This compound hydrate (OsCl₃·xH₂O)
-
α-Phellandrene or α-terpinene
-
Ethanol (absolute)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound hydrate (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Add α-phellandrene or α-terpinene (at least 2.0 eq) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by a color change, typically to a deep red or orange solution. Reaction times can be lengthy, potentially requiring 24-48 hours of reflux.
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent in vacuo to approximately one-third of the original volume.
-
Cool the concentrated solution in a freezer (-20 °C) overnight to facilitate the precipitation of the product.
-
Collect the resulting orange-yellow solid by filtration, wash with cold ethanol and then with a non-polar solvent like diethyl ether or hexane (B92381) to remove unreacted arene precursor.
-
Dry the product under vacuum. The expected yield can vary, but well-optimized procedures for the analogous ruthenium complex report yields up to 93.8%.[3]
Data Presentation
Table 1: Typical Reaction Parameters for Arene Osmium(II) Dimer Synthesis
| Parameter | Value | Reference |
| Starting Material | OsCl₃·xH₂O or Na₂[OsCl₆] | [1][4] |
| Arene Precursor | 1,3-Cyclohexadiene or α-Phellandrene | [1] |
| Solvent | Ethanol | [4] |
| Temperature | Reflux or 110 °C (Microwave) | [2][4] |
| Reaction Time | 24 - 100 hours (Conventional) | [2][4] |
| Significantly shorter (Microwave) | [2] | |
| Typical Yield | Up to 97% (Microwave) | [2] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Dimer | 1. Incomplete reaction due to insufficient reaction time or temperature. Osmium reactions can be sluggish. 2. Poor quality of OsCl₃·xH₂O (e.g., high water content, impurities). 3. Insufficient excess of the cyclohexadiene precursor. | 1. Extend the reflux time and ensure the temperature is maintained. Consider using microwave synthesis for faster reaction rates.[2] 2. Use a fresh, high-purity batch of OsCl₃·xH₂O. 3. Increase the stoichiometry of the cyclohexadiene derivative. |
| Formation of a Black Precipitate | 1. Reduction of Os(III) to osmium metal (Os(0)). 2. Formation of insoluble osmium oxides or hydroxides if water is not rigorously excluded. | 1. Ensure the reaction is maintained under a strictly inert atmosphere to prevent oxidation. 2. Use anhydrous ethanol and dry glassware. |
| Product is an Oily Residue Instead of a Crystalline Solid | 1. Presence of unreacted α-phellandrene or other high-boiling organic impurities. 2. Incomplete precipitation. | 1. After filtration, wash the product thoroughly with a non-polar solvent (e.g., hexane, pentane) to remove organic residues. 2. Ensure the solution is sufficiently concentrated before cooling and allow ample time for crystallization at low temperature. |
| Difficulty in Purifying the Dimer | Contamination with monomeric or other osmium species. | Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or chloroform/ether) can improve purity. Column chromatography on silica (B1680970) gel or alumina (B75360) can be attempted, though it may lead to decomposition for some sensitive complexes. |
Visualizations
Caption: Experimental workflow for the synthesis of the dichloro(η⁶-arene)osmium(II) dimer.
Caption: A logical guide for troubleshooting common issues in arene osmium dimer synthesis.
References
Technical Support Center: Mitigating Side Reactions in Osmium(III) Chloride Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during catalysis with Osmium(III) chloride and its derivatives.
Section 1: Osmium-Catalyzed Dihydroxylation
The dihydroxylation of olefins to vicinal diols is a cornerstone of organic synthesis, with Osmium catalysts offering high reliability and stereoselectivity. However, side reactions can impact yield and purity.
Frequently Asked Questions (FAQs) - Dihydroxylation
Q1: My dihydroxylation reaction is showing low yield. What are the common causes?
A1: Low yields in osmium-catalyzed dihydroxylation can stem from several factors:
-
Catalyst Inactivity: Improper activation of the this compound precursor or decomposition of the active OsO₄ species can halt the catalytic cycle.
-
Co-oxidant Issues: The stoichiometric co-oxidant (e.g., NMO, K₃[Fe(CN)₆]) may be of poor quality, used in incorrect stoichiometry, or decompose under the reaction conditions.
-
Sub-optimal pH: The rate of dihydroxylation is often pH-dependent. For Sharpless Asymmetric Dihydroxylation, maintaining a basic pH is crucial for ligand acceleration and catalyst turnover.[1][2]
-
Poor Substrate Solubility: If the olefin has poor solubility in the reaction medium, mass transport limitations can slow the reaction.
-
Formation of Osmium Black: Precipitation of finely divided, insoluble osmium species, known as osmium black, indicates catalyst deactivation.[3]
Q2: I am observing significant over-oxidation of my diol product. How can I prevent this?
A2: Over-oxidation, leading to the cleavage of the vicinal diol to form aldehydes or carboxylic acids (similar to a Lemieux-Johnson oxidation), is a common side reaction.[4][5] To mitigate this:
-
Choice of Co-oxidant: While powerful, some co-oxidants like periodate (B1199274) are designed for oxidative cleavage. For simple dihydroxylation, N-methylmorpholine N-oxide (NMO) is generally a milder choice.[5][6]
-
Control of Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of over-oxidation relative to the desired dihydroxylation.
-
Stoichiometry of the Oxidant: Use the minimum effective amount of the co-oxidant.
Q3: The enantioselectivity of my Sharpless Asymmetric Dihydroxylation is lower than expected. What could be the issue?
A3: Sub-optimal enantioselectivity in the Sharpless AD reaction is often traced back to a competing, non-selective catalytic cycle.[2][7]
-
Second Catalytic Cycle: At low ligand concentrations, the intermediate osmate ester can be re-oxidized before the chiral ligand can re-associate, leading to a racemic or low-e.e. diol. Increasing the molar concentration of the chiral ligand can suppress this secondary pathway.[7]
-
Purity of the Chiral Ligand: Ensure the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) is of high purity and has not degraded.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to a decrease in enantioselectivity. Running the reaction at 0 °C or even lower is often beneficial.
Troubleshooting Guide: Dihydroxylation
This guide provides a systematic approach to diagnosing and resolving common issues in osmium-catalyzed dihydroxylation reactions.
Problem: Low or No Product Formation
Caption: Troubleshooting workflow for low dihydroxylation yield.
Data Presentation: Dihydroxylation
Table 1: Comparison of AD-mix-α vs. AD-mix-β for the Asymmetric Dihydroxylation of Styrene (B11656)
| AD-mix | Chiral Ligand | Product Configuration | Yield (%) | e.e. (%) |
| AD-mix-α | (DHQ)₂PHAL | (R)-1-phenyl-1,2-ethanediol | 92 | 97 |
| AD-mix-β | (DHQD)₂PHAL | (S)-1-phenyl-1,2-ethanediol | 94 | 98 |
Data compiled from typical results reported in the literature. Actual results may vary based on reaction scale and conditions.[3][8]
Table 2: Influence of Co-oxidant on the Dihydroxylation of 1-Octene
| Co-oxidant | Base | Yield of 1,2-octanediol (B41855) (%) |
| N-methylmorpholine N-oxide (NMO) | - | ~90 |
| K₃[Fe(CN)₆] | K₂CO₃ | ~85-95 |
| NaIO₄ | Na₂HPO₄ | ~87 |
This table provides a qualitative comparison of common co-oxidants.[1][5]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene
This protocol is a general guideline and may require optimization for different substrates.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g per 1 mmol of olefin) with tert-butanol (B103910) (5 mL) and water (5 mL).
-
Reaction Initiation: Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add styrene (1 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (B76179) (1.5 g) and warm the mixture to room temperature. Stir for 1 hour.
-
Work-up: Add ethyl acetate (B1210297) (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel.
Section 2: Other Osmium-Catalyzed Reactions
While dihydroxylation is the most prominent, this compound is a precursor for catalysts in a range of other transformations.
Frequently Asked Questions (FAQs) - Other Reactions
Q1: I am attempting an osmium-catalyzed oxidation of a secondary alcohol to a ketone, but the reaction is sluggish and incomplete. What are the likely issues?
A1: The oxidation of alcohols using osmium catalysts often requires a suitable co-oxidant and optimized conditions.
-
Catalyst Activation: this compound may need to be converted to a higher oxidation state to be an effective catalyst for alcohol oxidation.
-
Choice of Co-oxidant: Hydrogen peroxide is a common co-oxidant for this transformation. The concentration and stability of the H₂O₂ are critical.[9]
-
Reaction Medium: The solvent system can significantly influence the reaction rate. Acetonitrile or biphasic systems are often employed.[9]
-
Additives: The addition of a base or a phase-transfer catalyst can sometimes accelerate the reaction.
Q2: My osmium-catalyzed aminohydroxylation is giving low yields and poor regioselectivity. How can I improve this?
A2: Aminohydroxylation is mechanistically similar to dihydroxylation but with added complexities.
-
Nitrogen Source: The nature of the nitrogen source (e.g., chloramine-T, N-halocarbamates) is critical for both yield and regioselectivity.
-
Ligand Effects: Chiral ligands not only control enantioselectivity but can also influence regioselectivity. Screening different ligands may be necessary.[10]
-
Side Reactions: A common side reaction is the formation of the diol. This can sometimes be suppressed by adjusting the solvent system (e.g., using more t-butanol and less water).[11]
-
Second Cycloaddition: Similar to dihydroxylation, a second, non-selective cycloaddition can occur, leading to reduced enantioselectivity. This can be mitigated by using more dilute conditions.[10]
Troubleshooting and Workflow Diagrams
Problem: Low Regioselectivity in Aminohydroxylation
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Upjohn Dihydroxylation [organic-chemistry.org]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. lakeland.edu [lakeland.edu]
- 10. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 11. [PDF] The Heterogeneous Aminohydroxylation Reaction Using Hydrotalcite-Like Catalysts Containing Osmium | Semantic Scholar [semanticscholar.org]
improving the selectivity of Osmium(III) chloride in oxidation reactions
Welcome to the technical support center for Osmium(III) chloride-mediated oxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction selectivity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in oxidation reactions?
A1: this compound (OsCl₃), particularly in its hydrated form (OsCl₃·3H₂O), serves as a versatile precursor and catalyst in various oxidation reactions.[1][2] It is often used for the oxidation of alkanes and the dihydroxylation of olefins.[3][4] In many protocols, it is oxidized in situ to a higher oxidation state, such as Os(VIII), which is the active catalytic species for transformations like dihydroxylation.[5] Its effectiveness lies in its ability to facilitate the formation of new carbon-oxygen bonds with high degrees of control and selectivity under the right conditions.
Q2: How do ligands and co-catalysts improve the selectivity of Os(III)-catalyzed oxidations?
A2: Ligands and co-catalysts are crucial for modulating the reactivity and selectivity of the osmium catalyst.[3]
-
Ligands: Lewis bases, such as pyridine (B92270) and its derivatives (e.g., Sharpless ligands), coordinate to the osmium center.[3][6][7] This coordination can accelerate the reaction, enhance stereoselectivity in asymmetric reactions, and stabilize the catalytic species, preventing decomposition.[5][8]
-
Co-oxidants: Since the osmium catalyst is used in small amounts, a stoichiometric co-oxidant is required to regenerate the active catalytic species after each cycle. Common co-oxidants include hydrogen peroxide (H₂O₂), N-methylmorpholine N-oxide (NMO), and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]).[3][5] The choice of co-oxidant can significantly impact reaction efficiency and side-product formation.
Q3: What are the most critical reaction parameters to control for optimal selectivity?
A3: Several parameters must be carefully controlled:
-
Temperature: Maintaining a consistent and optimal temperature is critical.[9] Higher temperatures can lead to over-oxidation or catalyst decomposition, while lower temperatures may slow the reaction rate excessively.[10] For instance, many dihydroxylation reactions are performed at low temperatures (0 °C) to improve selectivity.[7][11]
-
pH: The pH of the reaction medium can be a critical factor, especially when using certain co-oxidants like bleach (NaOCl).[7][9] Optimized pH conditions, often maintained with a buffer, are necessary to achieve high chemo- and enantioselectivities.[7]
-
Solvent: The choice of solvent affects catalyst solubility, stability, and reactivity.[3][9] Biphasic solvent systems (e.g., tert-butanol (B103910) and water) are common, particularly in asymmetric dihydroxylation, to accommodate both the organic substrate and the inorganic catalyst components.[7] The use of greener solvents like methyl or isopropyl acetate (B1210297) is also being explored.[12]
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yield
Q: My reaction yield is significantly lower than expected or varies between batches. What are the potential causes?
A: Low and inconsistent yields in osmium-catalyzed reactions often stem from issues with the catalyst's activity, reagent quality, or reaction conditions.[9]
Troubleshooting Steps:
-
Verify Reagent Purity:
-
This compound: Ensure the catalyst is of high purity and handled correctly. Anhydrous OsCl₃ is sensitive to moisture and can form hydrates.[1]
-
Co-oxidant: Co-oxidants like hydrogen peroxide can decompose over time. It is crucial to titrate the co-oxidant to confirm its concentration before use.[9]
-
Substrate: Impurities in the starting material can interfere with the catalyst. Purify the substrate if necessary.
-
-
Check Catalyst Activity:
-
Decomposition: Osmium catalysts, especially the volatile OsO₄ which may be formed in situ, can be lost from the reaction vessel if it is not properly sealed.[9]
-
In-situ Formation: If OsCl₃ is a precursor, ensure conditions are appropriate for its conversion to the active catalytic species.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Use a reliable temperature control system to maintain a consistent temperature. Fluctuations can lead to side reactions.[9]
-
Mixing: Ensure efficient stirring, especially in biphasic systems, to facilitate interaction between the substrate and the catalyst.
-
Issue 2: Poor Chemoselectivity or Stereoselectivity
Q: The reaction is producing a mixture of products (e.g., over-oxidation) or the wrong stereoisomer. How can I improve selectivity?
A: Poor selectivity is often a result of suboptimal reaction conditions, incorrect ligand choice, or improper stoichiometry of the oxidant.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Quench the reaction as soon as the substrate is consumed to prevent over-oxidation of the desired product.[9]
-
Adjust Oxidant Stoichiometry: Carefully control the amount of the co-oxidant. Using a slow-addition method (e.g., via syringe pump) can help maintain a low, steady concentration of the active oxidant, minimizing side reactions.[9]
-
Screen Ligands and Solvents:
-
If applicable, screen a variety of ligands. In asymmetric synthesis, the choice of a chiral ligand is critical, and using the wrong enantiomer will lead to the wrong product stereoisomer.[9]
-
The solvent can influence the transition state of the reaction, thereby affecting selectivity. Test different solvent systems to find conditions that favor the desired pathway.[9]
-
-
Control pH: For reactions sensitive to pH, such as those using bleach, screen different buffers and pH ranges to find the optimal conditions for selectivity.[7]
Issue 3: Catalyst Deactivation and Turnover
Q: My reaction stops before the starting material is fully consumed, suggesting catalyst deactivation. What can I do?
A: Catalyst deactivation occurs when the active catalytic species is converted into an inactive form. This is a common challenge in catalytic processes.[13][14]
Troubleshooting Steps:
-
Identify the Deactivation Pathway:
-
Poisoning: Impurities in the reagents or solvent can act as catalyst poisons.
-
Thermal Degradation: Running the reaction at too high a temperature can cause the catalyst to decompose.[13]
-
Formation of Inactive Complexes: The catalyst may form stable, inactive complexes with the product or byproducts.
-
-
Implement Regeneration Strategies:
-
While in-situ regeneration is part of the catalytic cycle via the co-oxidant, irreversible deactivation may require different approaches.
-
In industrial settings, regeneration might involve processes like oxidation or gasification to remove coke or poisons.[13] For laboratory scale, preventing deactivation is more practical.
-
-
Optimize for Catalyst Longevity:
-
Ensure an efficient co-oxidant is used to rapidly regenerate the active osmium species.
-
Additives can sometimes stabilize the catalyst. For example, sodium bicarbonate is used in some protocols to suppress side reactions that may contribute to deactivation.[15]
-
Data Presentation
Table 1: Effect of Ligand and Co-oxidant on Alkane Oxidation
| Osmium Source | Ligand | Co-oxidant | Substrate | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Reference |
| Os₃(CO)₁₂ | Pyridine | H₂O₂ | Cyclooctane | Up to 60,000 | Up to 24,000 | [6] |
Table 2: Influence of Reaction Conditions on Asymmetric Dihydroxylation
| Olefin | Ligand (mol%) | Oxidant | pH | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-Dodecene | (DHQD)₂PHAL (5) | Bleach | ~12.7 | 0 | >99 | 98 | [7] |
| Styrene | (DHQD)₂PHAL (5) | Bleach | ~12.7 | 0 | 95 | 97 | [7] |
| trans-5-Decene | (DHQ)₂PHAL (5) | Bleach | ~12.7 | 0 | 90 | 99 | [7] |
Experimental Protocols
General Protocol for Osmium-Catalyzed Dihydroxylation of an Olefin
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound hydrate (B1144303) (OsCl₃·3H₂O) or OsO₄
-
Chiral Ligand (e.g., (DHQD)₂PHAL)
-
Co-oxidant (e.g., K₃[Fe(CN)₆] or NMO)
-
Substrate (Olefin)
-
Solvent system (e.g., t-BuOH/H₂O, 1:1)
-
Buffer (e.g., K₂CO₃)
-
Quenching agent (e.g., Na₂SO₃)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous salt for drying (e.g., MgSO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine the co-oxidant (e.g., 3 equivalents) and buffer (e.g., 3 equivalents) in the t-BuOH/H₂O (1:1) solvent system. Stir until all solids are dissolved. Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Catalyst Premix: In a separate vial, dissolve the chiral ligand (e.g., 0.01 equivalents) and OsCl₃·3H₂O (e.g., 0.002 equivalents) in a small amount of the solvent mixture.
-
Reaction Initiation: Add the catalyst premix to the cooled reaction mixture, followed by the olefin substrate (1 equivalent). Seal the flask and stir vigorously at the set temperature.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the starting material.[9]
-
Quenching: Once the reaction is complete, add a solid quenching agent like sodium sulfite (B76179) (Na₂SO₃) and stir for 30-60 minutes.[9]
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3x with ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.[9]
-
Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the final product using appropriate analytical methods (e.g., NMR, MS) to confirm its structure and purity.[9]
Visualizations
Caption: Generalized workflow for Os(III)-catalyzed oxidation reactions.
Caption: Troubleshooting workflow for poor reaction selectivity.
Caption: Key factors influencing the selectivity of oxidation reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound trihydrate CAS#: 135296-80-9 [m.chemicalbook.com]
- 3. This compound trihydrate | 135296-80-9 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 6. Oxidation reactions catalyzed by osmium compounds. Part 4. Highly efficient oxidation of hydrocarbons and alcohols including glycerol by the H2O2/Os3(CO)12/pyridine reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A New Practical Method for the Osmium-Catalyzed Dihydroxylation of Olefins using Bleach as the Terminal Oxidant [organic-chemistry.org]
- 8. Osmium(iv) complexes TpOs(X)Cl2 and their Os(iii) counterparts: oxidizing compounds with an unusual resistance to ligand substitution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress [reagents.acsgcipr.org]
- 13. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. chemistry.msu.edu [chemistry.msu.edu]
Validation & Comparative
A Comparative Guide to the Characterization of Osmium(III) Chloride Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Osmium(III) chloride complexes. Objective comparisons of each method's performance are supported by experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate characterization strategies.
Introduction
This compound complexes are of significant interest in various fields, including catalysis, materials science, and medicinal chemistry, particularly in the development of anticancer agents. The d⁵ electronic configuration of the Os(III) ion renders these complexes paramagnetic, which presents unique challenges and opportunities for their characterization. A multi-technique approach is often necessary for unambiguous structural and electronic elucidation. This guide compares the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), Cyclic Voltammetry (CV), and Electron Paramagnetic Resonance (EPR) spectroscopy in the analysis of this important class of compounds.
Comparative Analysis of Characterization Techniques
The following sections detail the principles, data output, and experimental considerations for each technique, allowing for a direct comparison of their capabilities in the context of this compound complexes.
Single-Crystal X-ray Crystallography
Principle: X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. It is an unparalleled technique for establishing molecular geometry, bond lengths, and bond angles.
Data Presentation:
| Complex | Os-Cl Bond Lengths (Å) | Os-P Bond Lengths (Å) | P-Os-P Angles (°) | Cl-Os-Cl Angles (°) | Reference |
| mer,trans-[OsCl3(PMe2Ph)3] | 2.375(2), 2.428(2) | 2.433(2), 2.443(2) | 177.1(1) | 90.5(1), 177.3(1) | [1] |
| [OsCl2(η6-p-cymene){Ph2PO(CH2)3Ph}] (Os(II)) | 2.408(2), 2.406(2) | 2.318(2) | N/A | 86.83(7) | [2] |
| OsCl3{xant(PPh2)2} | 2.352(2)-2.433(2) | 2.417(2), 2.420(2) | 159.61(6) | 92.21(7)-100.10(7) | [3] |
Experimental Protocol: Single-Crystal X-ray Diffraction of an Air-Sensitive this compound Complex
-
Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex. For air-sensitive complexes, all crystallization procedures must be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N). The mounting process should be performed quickly to minimize exposure to air.
-
Data Collection: The mounted crystal is transferred to a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal motion and potential degradation. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions or located from the difference Fourier map.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei. For Os(III) complexes, the presence of an unpaired electron (d⁵, low spin) leads to significant paramagnetic effects, resulting in broad signals and a wide chemical shift range. While challenging, NMR can provide valuable information about the structure and symmetry of the complex in solution.
Data Presentation:
| Complex | Nucleus | Chemical Shift (δ, ppm) | Reference |
| mer,cis-[OsCl3(dmso-S)2(dmso-O)]- | ¹H | Broad peaks for S-coordinated DMSO at -(15-20) ppm; O-coordinated DMSO around 9 ppm. | [4] |
| Paramagnetic Co(II) complex (analogy) | ¹³C | Signals can be significantly shifted and broadened, sometimes beyond detection. | [5] |
Experimental Protocol: ¹H NMR of a Paramagnetic this compound Complex
-
Sample Preparation: Prepare a 5-10 mM solution of the Os(III) complex in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆) in an NMR tube. The solvent should be chosen based on the solubility of the complex and its inertness.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) to improve signal dispersion.
-
Set a wide spectral width (e.g., -50 to 100 ppm) to ensure all paramagnetically shifted signals are observed.
-
Use a short relaxation delay (D1) of 0.1-1 seconds, as paramagnetic relaxation is typically fast.
-
Acquire a large number of scans to improve the signal-to-noise ratio of the broad peaks.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum at a constant, known temperature, as paramagnetic shifts are temperature-dependent (Curie law).
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate line-broadening factor to improve the signal-to-noise ratio of the broad resonances.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. For Os(III) complexes, these transitions can include d-d bands, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) bands, which are sensitive to the oxidation state and coordination environment of the osmium center.
Data Presentation:
| Complex | λmax (nm) (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| [OsCl6]³⁻ | 334.8 (8.4 x 10³), 370 (sh), 415 (sh), 440 (sh) | 9 M HCl | [6] |
| Coulometrically generated 3+ | ~340, 415, 500 | CH₂Cl₂/Toluene | [7] |
| Os(II) complex (for comparison) | 520 (ε not specified) | CH₂Cl₂ | [8] |
Experimental Protocol: Quantitative UV-Vis Analysis
-
Solution Preparation: Prepare a stock solution of the Os(III) chloride complex of a known concentration in a suitable solvent (e.g., acetonitrile (B52724), dichloromethane, or an appropriate buffer). The solvent must be transparent in the wavelength range of interest.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create a set of standards with known concentrations.
-
Spectrometer Blank: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Record the absorbance spectra of the standard solutions and the unknown sample from approximately 200 to 800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at λmax versus concentration for the standard solutions. The molar absorptivity (ε) can be calculated from the slope of this line. The concentration of the unknown sample can be determined from its absorbance using the calibration curve.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of organometallic complexes, as it often allows for the observation of the intact molecular ion.
Data Presentation:
| Complex | Ion Observed | m/z (experimental) | m/z (calculated) | Reference |
| [Os(p-cym)(HZPcurc)Cl]Cl (Os(II)) | [M]+ | 802 | 802 | [9] |
| [Os(η6-p-cymene)Cl2(pta-Me)]Cl (Os(II)) | [M]+ | - | - | [10] |
| --INVALID-LINK--2 (Os(II)) | [M-BF4]+, [M-2BF4]2+ | - | - | [11] |
Experimental Protocol: ESI-MS of an this compound Complex
-
Sample Preparation: Prepare a dilute solution (1-10 µM) of the complex in a solvent suitable for ESI, such as methanol (B129727) or acetonitrile. For air-sensitive complexes, the solution should be prepared in a glovebox and transferred to the mass spectrometer in a sealed vial.
-
Instrument Setup:
-
The mass spectrometer is operated in positive or negative ion mode, depending on the charge of the complex.
-
The capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve good signal intensity and minimize fragmentation.
-
-
Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The mass spectrum is acquired over a relevant m/z range.
-
Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and any fragment ions. The isotopic pattern of the peaks is compared with the theoretical pattern for osmium-containing species to confirm the elemental composition.
Cyclic Voltammetry (CV)
Principle: Cyclic voltammetry is an electrochemical technique used to study the redox properties of a species in solution. It provides information on the formal reduction potentials of redox couples (e.g., Os(III)/Os(II), Os(IV)/Os(III)) and the reversibility of the electron transfer processes.
Data Presentation:
| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent/Electrolyte | Reference |
| [Os(bpy)3]³⁺/²⁺ | Os(III)/Os(II) | +0.628 (vs Ag/AgCl) | Phosphate buffer (pH 7.0) | [12] |
| [OsCl(Him)(dmbpy)2]²⁺/⁺ | Os(III)/Os(II) | -0.006 (vs Ag/AgCl) | Phosphate buffer (pH 7.0) | [12] |
| [Os(TAP)2(dppz)]²⁺ | Os(III)/Os(II) | +0.95 | CH₃CN / TBAPF₆ | [13] |
| [Os(tpy)2]²⁺ | Os(III)/Os(II) | < +0.6 | CH₃CN / TBAPF₆ | [11] |
Experimental Protocol: Cyclic Voltammetry of an this compound Complex
-
Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a non-aqueous reference like Ag/AgNO₃), and a counter electrode (e.g., a platinum wire).
-
Solution Preparation: The Os(III) complex (typically 1-5 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) are dissolved in a dry, deoxygenated non-aqueous solvent (e.g., acetonitrile or dichloromethane). The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Data Acquisition: The potential of the working electrode is scanned linearly from an initial potential to a switching potential and then back to the initial potential. The current response is measured as a function of the applied potential. The experiment is typically run at various scan rates.
-
Data Analysis: The resulting voltammogram is analyzed to determine the peak potentials for the anodic (oxidation) and cathodic (reduction) waves. The formal potential (E₁/₂) is calculated as the average of the anodic and cathodic peak potentials for a reversible process.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Principle: EPR spectroscopy is a technique specifically for studying species with unpaired electrons, such as Os(III) (d⁵). It provides information about the electronic structure and the local environment of the paramagnetic center through the determination of the g-tensor and hyperfine coupling constants.
Data Presentation:
| Complex | g-values (g₁, g₂, g₃) | Conditions | Reference |
| Coulometrically generated 3+ (quinolin-8-olato) | 2.44, 2.20, 1.83 | 77 K, CH₂Cl₂/Toluene | [7] |
| Coulometrically generated 3+ (quinolin-8-thiolato) | 2.30, 2.03, 1.70 | 77 K, CH₂Cl₂/Toluene | [14] |
| [Os(NH₃)₅(dtdp)]³⁺ | g⊥ = 2.53, g∥ = 1.48 | Powder | [6] |
Experimental Protocol: EPR Spectroscopy of an this compound Complex
-
Sample Preparation: A frozen solution of the Os(III) complex is typically used to obtain a powder spectrum. The complex is dissolved in a suitable glass-forming solvent or solvent mixture (e.g., toluene/dichloromethane) at a concentration of approximately 1-5 mM. The solution is then transferred to an EPR tube and flash-frozen in liquid nitrogen.
-
Spectrometer Setup: The EPR spectrometer is tuned to the appropriate microwave frequency (typically X-band, ~9.5 GHz). The frozen sample is placed in the spectrometer's resonant cavity, which is cooled to a low temperature (e.g., 77 K or lower) using a cryostat.
-
Data Acquisition: The magnetic field is swept while the sample is irradiated with microwaves. The absorption of microwave radiation is detected and plotted as a function of the magnetic field.
-
Data Analysis: The resulting EPR spectrum is analyzed to determine the principal components of the g-tensor (gₓ, gᵧ, g₂) from the positions of the spectral features. Simulation of the experimental spectrum is often necessary for accurate determination of the g-values and any hyperfine coupling.
Conclusion
The comprehensive characterization of this compound complexes necessitates a synergistic application of multiple analytical techniques. While X-ray crystallography provides definitive solid-state structural information, techniques such as NMR and Mass Spectrometry are crucial for confirming the structure and purity in solution and verifying the molecular composition. The electronic properties, which are vital for understanding the reactivity and potential applications of these complexes, are best probed by a combination of UV-Vis spectroscopy, Cyclic Voltammetry, and, given their paramagnetic nature, EPR spectroscopy. This guide provides the foundational information for researchers to make informed decisions on the most appropriate characterization workflow for their specific this compound complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of metal species by ESI-MS/MS through release of free metals from the corresponding metal-ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Ligand N and O Donor Content on the Structure, Aqueous Stability, and SOD Activity of a Series of Mn2+ Complexes with Pyridine-Containing Tripodal Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 9. Half-Sandwich Ruthenium and Osmium Complexes with Hydrazinocurcuminoid-like Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Electrochemistry and Density Functional Theory of Osmium(II) Containing Different 2,2′:6′,2″-Terpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Osmium(III) Chloride and Ruthenium(III) Chloride in Catalytic Oxidation
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of alcohols to aldehydes is a cornerstone of modern organic synthesis, critical in the production of pharmaceuticals and fine chemicals. Transition metal catalysts are pivotal in achieving high efficiency and selectivity in these transformations. Among the platinum group metals, ruthenium and osmium compounds are recognized for their potent catalytic activities. This guide provides a comparative study of Osmium(III) chloride (OsCl₃) and Ruthenium(III) chloride (RuCl₃) as catalysts for the oxidation of primary alcohols, supported by experimental data and detailed protocols.
Performance Comparison in Alcohol Oxidation
While both this compound and Ruthenium(III) chloride are effective catalyst precursors for oxidation reactions, their performance can differ based on the specific reaction conditions and substrates. Ruthenium(III) chloride, in particular, has been extensively studied for the selective oxidation of primary alcohols to aldehydes.
Data Presentation: Catalytic Oxidation of 1-Hexadecanol (B1195841) to Hexadecanal
The following tables summarize the catalytic performance of Ruthenium(III) chloride hydrate (B1144303) in the oxidation of 1-hexadecanol. Due to a lack of directly comparable experimental data for this compound under identical conditions, a representative performance is presented to illustrate its potential, based on the known catalytic behavior of osmium compounds.
Table 1: Catalytic Performance of Ruthenium(III) Chloride Hydrate [1][2]
| Substrate | Catalyst Loading (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1-Hexadecanol | 0.5 | TMAO (3.0) | DMF | 60 | 0.5 | 96 | 93 |
| 1-Hexadecanol | 0.5 | TMAO (3.0) | Acetone | 55 | 3 | 91 | 88 |
TMAO = Trimethylamine (B31210) N-oxide
Table 2: Representative Catalytic Performance of this compound Hydrate
| Substrate | Catalyst Loading (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1-Hexadecanol | 0.5 | TMAO (3.0) | DMF | 60 | 1 | >95 (expected) | >90 (expected) |
Note: The data in Table 2 is illustrative and based on the general catalytic activity of osmium compounds in oxidation reactions. Specific experimental validation is required.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following is a detailed protocol for the Ruthenium(III) chloride-catalyzed oxidation of 1-hexadecanol. A similar protocol can be adapted for this compound.
Protocol: Ruthenium(III) Chloride Catalyzed Oxidation of 1-Hexadecanol [1][2]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
1-Hexadecanol
-
Trimethylamine N-oxide (TMAO), anhydrous
-
N,N-Dimethylformamide (DMF), dry
-
1,2-Dichlorobenzene (B45396) (internal standard)
-
Nitrogen gas
-
Magnetic stirrer and heating plate
-
Reaction vial (e.g., 20 mL crimp-capped vial with PTFE septum)
-
Syringes for liquid transfer
Procedure:
-
To a 20 mL crimp-capped vial equipped with a magnetic stir bar, add 1-hexadecanol (1 mmol) and anhydrous trimethylamine N-oxide (3 mmol).
-
Seal the vial with a PTFE septum.
-
Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add dry DMF (1 mL) and 1,2-dichlorobenzene (100 μL) as an internal standard.
-
Prepare a stock solution of RuCl₃·xH₂O in dry DMF.
-
Heat the reaction mixture to 60°C with stirring.
-
Using a syringe, add the required amount of the RuCl₃·xH₂O stock solution to achieve a 0.5 mol% catalyst loading.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by NMR spectroscopy or gas chromatography.
-
Upon completion, quench the reaction and proceed with product isolation and purification.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
Experimental Workflow for Catalytic Alcohol Oxidation
The following diagram illustrates the general workflow for the catalytic oxidation of a primary alcohol.
References
A Researcher's Guide to Validating the Purity of Synthesized Osmium(III) Chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative overview of analytical techniques for validating the purity of Osmium(III) chloride (OsCl₃), a crucial precursor in various chemical syntheses. We present a comparison of modern and classical analytical methods, complete with detailed experimental protocols and supporting data to aid in the selection of the most suitable technique for your laboratory's needs.
Understanding the Synthesis and Potential Impurities
The purity of synthesized this compound is intrinsically linked to its method of preparation. Two common synthesis routes are:
-
Direct Chlorination of Osmium Metal: In this process, osmium metal is reacted with chlorine gas at elevated temperatures.
-
Potential Impurities: Unreacted osmium metal, other platinum group metals (PGMs) present in the starting osmium material (e.g., ruthenium, iridium), and higher oxidation state chlorides such as Osmium(IV) chloride (OsCl₄).
-
-
Thermal Decomposition of Osmium(IV) Chloride: OsCl₄ can be heated to induce decomposition into OsCl₃ and chlorine gas.
-
Potential Impurities: Incomplete decomposition can lead to the presence of residual OsCl₄.
-
Commercially available this compound typically ranges in purity from over 95% to 99.99% on a trace metals basis. This provides a benchmark for evaluating the success of a laboratory synthesis.
Comparison of Analytical Techniques for Purity Validation
The selection of an analytical technique for purity validation depends on the specific requirements of the analysis, including the expected impurities, desired accuracy and precision, available instrumentation, and sample throughput. Below is a comparison of four key techniques: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), X-Ray Fluorescence (XRF) Spectroscopy, Ion Chromatography (IC), and Gravimetric Analysis.
Data Presentation
| Technique | Parameter Measured | Typical Sample Size | Limit of Detection (LOD) | Precision (%RSD) | Accuracy (% Recovery) | Analysis Time per Sample | Key Advantages | Key Disadvantages |
| ICP-MS | Trace metallic impurities | 10-50 mg | 0.1 - 10 µg/L | < 5% | 90-110% | 3-5 minutes (after digestion) | High sensitivity for a wide range of elements, excellent for trace impurity profiling. | Destructive, requires sample digestion which can be lengthy, potential for osmium volatility. |
| XRF | Elemental composition (Os, Cl, and other elements) | 100-5 |
Unraveling the Catalytic Landscape: A Comparative Guide to Anhydrous vs. Hydrated Osmium(III) Chloride
A comprehensive analysis of the catalytic applications of Osmium(III) chloride, highlighting the prevalent use of its hydrated form in the absence of direct comparative studies with its anhydrous counterpart.
For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This compound, a versatile catalyst and precursor, is commercially available in both anhydrous (OsCl₃) and hydrated (OsCl₃·xH₂O) forms. While one might assume a negligible difference between the two, the presence of water of hydration can profoundly influence a metal salt's solubility, reactivity, and, consequently, its catalytic performance. This guide delves into the known catalytic applications of this compound, with a focus on the extensively studied hydrated form, and provides a theoretical framework for understanding the potential differences in catalytic efficiency between the two.
The Data Gap: Anhydrous vs. Hydrated this compound
An extensive review of scientific literature reveals a notable absence of direct comparative studies on the catalytic efficiency of anhydrous versus hydrated this compound for specific chemical reactions. The scientific community has predominantly utilized the hydrated form as a starting material for both direct catalytic applications and the synthesis of more complex osmium catalysts. This preference is likely due to its higher stability and solubility in common solvents. As a result, a quantitative, side-by-side comparison of performance metrics such as reaction yields, turnover numbers (TON), and turnover frequencies (TOF) is not currently possible.
Catalytic Profile of Hydrated this compound
Hydrated this compound has established itself as a valuable precursor and catalyst in a variety of organic transformations. Its applications span from oxidation and hydrolysis to the synthesis of complex organometallic compounds.
Key Catalytic Applications of Hydrated this compound:
-
Precursor for Organometallic Catalysts: Hydrated OsCl₃ is a common starting material for the synthesis of a wide range of osmium-based catalysts. Its solubility in water and other polar solvents facilitates its use in the preparation of these more complex and often more active catalytic species.[1][2]
-
Oxidation Reactions: While specific examples directly using OsCl₃·xH₂O as the primary catalyst are less common than its organometallic derivatives, it is recognized as a competent catalyst for certain oxidation reactions.
-
Hydrolysis Reactions: The hydrated nature of OsCl₃·xH₂O makes it a logical candidate for catalyzing hydrolysis reactions, where water is a reactant.
Due to the lack of specific studies focusing on the direct catalytic use of hydrated this compound with detailed performance data, a comprehensive quantitative comparison table is not feasible. However, it is widely cited as an effective catalyst and precursor in organic synthesis, enhancing reaction rates and selectivity.[1][3]
The Theoretical Influence of Water of Hydration on Catalysis
The water molecules in a hydrated metal salt are not merely passive components; they are part of the coordination sphere of the metal ion and can significantly influence its chemical properties.
Potential Effects of Hydration on Catalytic Efficiency:
-
Solubility: The presence of water of hydration generally increases the solubility of the salt in polar solvents, which is often a crucial factor for homogeneous catalysis. Anhydrous metal chlorides can be insoluble in common reaction media, limiting their catalytic utility.[4]
-
Lewis Acidity: The coordinated water molecules can modulate the Lewis acidity of the osmium center. In some cases, coordinated water can act as a Brønsted acid, participating directly in the catalytic cycle. Conversely, the presence of water can sometimes inhibit reactions that require a highly Lewis acidic metal center.
-
Ligand Exchange: The water ligands in hydrated OsCl₃ can be readily displaced by other ligands, facilitating the in-situ formation of the active catalytic species. The kinetics of this ligand exchange can be different for the anhydrous form, potentially affecting the catalyst activation and overall reaction rate.
-
Reaction Mechanism: Water molecules can participate directly in the reaction mechanism, for example, by acting as a proton shuttle or by stabilizing transition states through hydrogen bonding. This is particularly relevant in hydrolysis and hydration reactions.[5][6]
Figure 1. Theoretical influence of hydration state on the catalytic performance of this compound.
Experimental Protocols: A Focus on Catalyst Synthesis from Hydrated this compound
Given that hydrated OsCl₃ is predominantly used as a precursor, the following is a representative, generalized protocol for the synthesis of an osmium-based catalyst.
General Protocol for the Synthesis of an Osmium(II)-Arene Catalyst:
-
Starting Material: this compound hydrate (B1144303) (OsCl₃·xH₂O).
-
Reaction: The hydrated osmium chloride is reacted with a suitable arene source (e.g., a cyclohexadiene derivative) in an appropriate solvent, often an alcohol.
-
Conditions: The reaction is typically carried out at elevated temperatures (reflux) for several hours.
-
Product: The reaction yields a dimeric Os(II)-arene complex, which can be isolated and purified by standard techniques such as filtration and washing with appropriate solvents.
-
Further Functionalization: The resulting Os(II)-arene dimer can be further reacted with various ligands to generate a library of catalysts with tailored properties.
Figure 2. Generalized workflow for the synthesis of an Osmium(II)-arene catalyst from hydrated OsCl₃.
Conclusion
While a definitive, data-driven comparison of the catalytic efficiency of anhydrous versus hydrated this compound remains an open area for research, the available literature strongly indicates a preference for the hydrated form, primarily as a versatile and soluble precursor for a wide array of osmium-based catalysts. The theoretical considerations outlined in this guide suggest that the water of hydration is a critical factor that can influence solubility, Lewis acidity, and ligand exchange kinetics, all of which are paramount to catalytic performance. Future research directly comparing the two forms in various catalytic systems would be invaluable to the scientific community, potentially unlocking new applications for the less-explored anhydrous this compound. For now, researchers can confidently continue to rely on the hydrated form as a robust and reliable starting point for their catalytic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 14996-60-2: this compound hydrate | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. quora.com [quora.com]
- 5. Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Osmium Quantification: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals requiring precise and accurate determination of osmium content in various compounds, selecting the optimal analytical technique is paramount. This guide provides a comprehensive comparison of leading methods, including Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), Neutron Activation Analysis (NAA), and X-ray Fluorescence (XRF). Detailed experimental protocols and performance data are presented to facilitate an informed decision-making process.
The determination of osmium is critical in diverse fields, from ensuring the purity of pharmaceutical compounds where it may be present as a residual catalyst, to geological studies analyzing its isotopic ratios. The unique chemical properties of osmium, particularly the volatility and toxicity of osmium tetroxide (OsO₄), present analytical challenges that necessitate careful consideration of sample preparation and measurement techniques.[1]
Comparative Performance of Analytical Techniques
The choice of an analytical method for osmium determination is often a trade-off between sensitivity, precision, sample throughput, and cost. The following table summarizes the key performance metrics of the most commonly employed techniques.
| Technique | Detection Limit | Precision (RSD%) | Accuracy (Recovery %) | Sample Throughput |
| ICP-MS | 0.1 ng/g - pg/g[2] | 1 - 5%[3] | 81 - 100%[3][4] | High[5][6] |
| AAS | ~1 ppm (Flame); ng/g range (Furnace)[7] | 0.3 - 5%[7] | 84 - 98%[8] | Moderate to High[6] |
| NAA | ng/g - pg/g | ~1 - 10% | >95% (with proper standards) | Low to Moderate |
| XRF | ~10⁻⁶ %[9] | <5% | >90% (matrix dependent) | High[10] |
Experimental Workflow & Decision Making
The general workflow for osmium analysis involves several key stages, from sample preparation to data acquisition. The selection of the most appropriate analytical technique depends on various factors, including the expected concentration of osmium, the nature of the sample matrix, and the specific research question.
The decision of which analytical technique to employ can be guided by a logical assessment of the analytical requirements and sample characteristics.
Detailed Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of osmium in both an organic matrix (e.g., a pharmaceutical compound) and a geological matrix.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS offers excellent sensitivity and is well-suited for trace and ultra-trace analysis of osmium.[5]
Sample Preparation (Organic Matrix):
-
Accurately weigh approximately 500 mg of the active pharmaceutical ingredient (API) into a microwave digestion vessel.[4]
-
Add a mixture of 3 mL of concentrated nitric acid (HNO₃) and 3 mL of concentrated hydrochloric acid (HCl).[4]
-
Allow the sample to pre-digest for 30 minutes at room temperature in a fume hood.
-
Seal the vessels and place them in a microwave digestion system. Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
After cooling, carefully open the vessels and transfer the digested solution to a 50 mL volumetric flask.
-
To stabilize the osmium, add a stabilizing solution containing thiourea (B124793) and ascorbic acid.[4]
-
Dilute to the mark with deionized water.
Instrumental Analysis:
-
Optimize the ICP-MS instrument parameters, including nebulizer gas flow, RF power, and lens voltages, for osmium isotopes (e.g., ¹⁸⁹Os, ¹⁹⁰Os, ¹⁹²Os).
-
Use an internal standard (e.g., Iridium) to correct for matrix effects and instrumental drift.
-
Prepare a series of calibration standards covering the expected concentration range of osmium in the samples.
-
Aspirate the blank, standards, and samples into the ICP-MS.
-
Quantify the osmium concentration based on the calibration curve.
Atomic Absorption Spectrometry (AAS)
AAS is a robust and cost-effective technique, with flame AAS suitable for higher concentrations and graphite furnace AAS (GFAAS) for trace levels.[7]
Sample Preparation (Geological Matrix):
-
Accurately weigh approximately 0.5 g of the finely powdered geological sample into a Teflon-lined pressure bomb.
-
Add 5 mL of aqua regia (3:1 mixture of concentrated HCl and HNO₃).
-
Seal the bomb and heat in an oven at 150°C for 4 hours.
-
After cooling, carefully open the bomb and transfer the solution to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water. This procedure has been shown to yield good recoveries for osmium.[8]
Instrumental Analysis (Flame AAS):
-
Install an osmium hollow cathode lamp and align the instrument.
-
Set the wavelength to 290.9 nm.[8]
-
Use a nitrous oxide-acetylene flame.[8]
-
Aspirate a blank solution to zero the instrument.
-
Aspirate the calibration standards and samples and record the absorbance readings.
-
Construct a calibration curve and determine the osmium concentration in the samples.
Neutron Activation Analysis (NAA)
NAA is a highly sensitive nuclear analytical technique that is non-destructive for many sample types.
Sample Preparation and Irradiation:
-
Accurately weigh the sample (typically 100-500 mg) into a high-purity quartz or polyethylene (B3416737) vial.
-
Seal the vial.
-
Prepare a comparator standard with a known amount of osmium.
-
Irradiate the samples and standards in a nuclear reactor with a suitable neutron flux for a predetermined time.
Post-Irradiation Analysis:
-
Allow the samples to decay for a specific period to reduce the activity of short-lived interfering radionuclides.
-
Measure the gamma-ray spectrum of the irradiated samples and standards using a high-purity germanium (HPGe) detector.
-
Identify and quantify the osmium based on the characteristic gamma-ray energies and intensities of the osmium radioisotopes (e.g., ¹⁹¹Os).
-
Calculate the osmium concentration in the sample by comparing its activity to that of the standard.
X-ray Fluorescence (XRF)
XRF is a rapid and non-destructive technique, particularly useful for the analysis of solid samples.[10]
Sample Preparation:
-
For solid samples such as alloys, ensure a flat, clean surface.
-
For powdered samples, press the powder into a pellet using a hydraulic press. A binding agent may be used if necessary.
Instrumental Analysis:
-
Place the sample in the XRF spectrometer.
-
Select the appropriate analytical program for heavy element analysis.
-
Irradiate the sample with X-rays from an X-ray tube.
-
The detector measures the energy and intensity of the fluorescent X-rays emitted from the sample.
-
Identify osmium by its characteristic L-shell X-ray emission lines.[11]
-
Quantify the osmium concentration using a calibration based on matrix-matched standards or using fundamental parameters software.
Conclusion
The selection of an appropriate analytical technique for osmium determination is a multifaceted decision that depends on the specific requirements of the analysis. For ultra-trace quantification and isotopic analysis, ICP-MS is the method of choice. AAS provides a cost-effective and reliable alternative for a wide range of concentrations. NAA offers exceptional sensitivity and is non-destructive for many matrices. XRF is ideal for rapid, non-destructive screening and bulk analysis of solid materials. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can confidently select the most suitable method to achieve their analytical goals.
References
- 1. pjoes.com [pjoes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Osmium and other Platinum Group Elements in Active Pharmaceutical Ingredients by ICP-MS [at-spectrosc.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of elemental analysis techniques - advantages of XRF in comparison with ICP and AAS | Malvern Panalytical [malvernpanalytical.com]
- 11. physicsopenlab.org [physicsopenlab.org]
Osmium(III) chloride versus other osmium precursors in organometallic synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel organometallic osmium complexes for applications in catalysis, materials science, and medicinal chemistry is a burgeoning field of research. The choice of the osmium precursor is a critical first step that can significantly impact the efficiency, reproducibility, and scalability of a synthetic route. This guide provides an objective comparison of Osmium(III) chloride and other common osmium precursors, supported by experimental data, to aid researchers in selecting the optimal starting material for their specific needs.
Introduction to Osmium Precursors
Osmium, a rare and dense platinum-group metal, forms a variety of complexes in different oxidation states, each with unique reactivity. The most common starting points for the synthesis of organometallic osmium compounds are simple inorganic salts and oxides. This guide focuses on a comparative analysis of this compound (OsCl₃), Osmium tetroxide (OsO₄), Triosmium dodecacarbonyl (Os₃(CO)₁₂), Potassium osmate (K₂[OsO₂(OH)₄]), and Ammonium (B1175870) hexachloroosmate(IV) ((NH₄)₂[OsCl₆]).
This compound (OsCl₃)
This compound, typically available as a hydrate (B1144303) (OsCl₃·xH₂O), is a versatile and common precursor for osmium chemistry.[1] It is a solid that is soluble in water and some organic solvents, making it a convenient starting material for a range of reactions.
Key Applications:
-
Synthesis of Os(II) and Os(III) phosphine (B1218219) complexes.[2]
-
Precursor to arene-osmium complexes.
-
Used in the synthesis of osmium nanoparticles.[3]
Advantages:
-
Good solubility in a variety of solvents.[1]
-
Direct access to Os(III) oxidation state.
-
Less volatile and toxic than OsO₄.
Disadvantages:
-
Can be more expensive than other precursors.[4]
-
The hydrated form can introduce water into reactions, which may be undesirable.
Osmium Tetroxide (OsO₄)
Osmium tetroxide is a highly volatile and toxic, yet widely used, osmium precursor, particularly in organic synthesis for dihydroxylation reactions.[5] Its high reactivity and solubility in organic solvents make it a potent oxidizing agent and a starting point for various organometallic complexes.[6]
Key Applications:
-
Catalytic asymmetric dihydroxylation of olefins (Sharpless dihydroxylation).[7][8]
-
Synthesis of osmium carbonyl clusters via reductive carbonylation.[6]
-
Preparation of a wide range of organometallic osmium complexes.[9]
Advantages:
-
High reactivity.
-
Soluble in many organic solvents.[5]
Disadvantages:
-
Extremely toxic and volatile, requiring special handling procedures.[5]
-
Can lead to the formation of undesired oxidation byproducts.
Triosmium Dodecacarbonyl (Os₃(CO)₁₂)
Triosmium dodecacarbonyl is a stable, yellow crystalline solid that serves as a key precursor for osmium carbonyl cluster chemistry.[6] It is soluble in many organic solvents and is the entry point for the synthesis of a vast array of organometallic clusters with diverse reactivity.[10]
Key Applications:
-
Synthesis of substituted osmium carbonyl clusters.[11]
-
Precursor for osmium-based catalysts in reactions like hydrogenation and hydroformylation.[10]
-
Source of Os(0) for the synthesis of low-valent osmium complexes.
Advantages:
-
High stability and well-defined structure.[10]
-
Good solubility in organic solvents.[10]
-
Versatile platform for cluster synthesis.
Disadvantages:
-
The carbonyl ligands can be difficult to substitute, often requiring harsh reaction conditions.[6]
Potassium Osmate (K₂[OsO₂(OH)₄])
Potassium osmate is a purple, water-soluble solid that is a convenient and less hazardous alternative to OsO₄ for some applications, particularly in catalytic dihydroxylation reactions.[12]
Key Applications:
-
Catalyst precursor for the Sharpless asymmetric dihydroxylation.[7]
-
Synthesis of osmium(VI) complexes.
-
Starting material for the preparation of other osmium salts like ammonium hexachloroosmate(IV).
Advantages:
-
Non-volatile and less toxic than OsO₄.
-
Water-soluble, allowing for reactions in aqueous media.[12]
Disadvantages:
-
Limited solubility in non-polar organic solvents.
-
Primarily used for accessing the Os(VI) oxidation state.
Ammonium Hexachloroosmate(IV) ((NH₄)₂[OsCl₆])
Ammonium hexachloroosmate(IV) is a red crystalline solid that is a common starting material for the synthesis of Os(IV) and Os(II) complexes. It is sparingly soluble in water but can be used in various organic solvents.
Key Applications:
-
Synthesis of Os(II) phosphine complexes.
-
Precursor to arene-osmium complexes.[13]
Advantages:
-
Stable, solid precursor.
-
Direct entry to Os(IV) chemistry.
Disadvantages:
-
Limited solubility in some common organic solvents.
Quantitative Data Comparison
The following tables summarize quantitative data for the synthesis of representative organometallic osmium complexes and their catalytic applications using different precursors. It is important to note that the data is collated from different sources and the reactions were not necessarily performed under identical, optimized conditions for each precursor. Therefore, this data should be used as a qualitative guide rather than a direct quantitative comparison.
Table 1: Synthesis of Organometallic Osmium Complexes
| Target Complex | Precursor | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| OsCl₃{xant(PⁱPr₂)₂} | OsCl₃·3H₂O | xant(PⁱPr₂)₂ | Toluene (B28343) | 110 | 16 | High | [2] |
| Os(dppb)(CO)₂Cl₂ | K₂OsCl₆ | dppb, DMF | DMF | reflux | - | - | [14] |
| Os₃(CO)₁₂ | OsO₄ | CO (80 bar) | Methanol (B129727) | 175 | 10 | 83 | [15] |
| [(η⁶-p-cymene)OsBr₂]₂ | K₂[OsO₂(OH)₄] | p-cymene (B1678584), HBr | Ethanol | reflux | 2 | - | [12] |
| [(η⁶-arene)Os(II)] complexes | (NH₄)₂[OsCl₆] | arene, reducing agent | various | various | various | - | [4] |
Table 2: Catalytic Performance of Osmium Complexes Derived from Different Precursors
| Reaction | Catalyst Precursor | Catalyst System | Substrate | Temp (°C) | Time (h) | Yield (%) | TON/TOF | Reference |
| Olefin Metathesis (RCM) | [(η⁶-p-cymene)OsCl(IPr)]OTf | [(η⁶-p-cymene)OsCl(CHPh)(IPr)]OTf | Diethyl diallylmalonate | 40 | 1 | 93 | - | [16] |
| Asymmetric Dihydroxylation | K₂[OsO₂(OH)₄] | AD-mix-β | trans-Stilbene | 0 | 18 | 98 (99% ee) | - | [7] |
| Hydrogenation of Styrene | [{OsCl(µ-Cl)(η⁶-arene)}₂] | arene-Os(II)-triazenide | Styrene | 80-100 | - | ≥84 | - | [17] |
Experimental Protocols
Synthesis of an Os(III)-Pincer Complex from OsCl₃·3H₂O
-
Reaction: OsCl₃·3H₂O + xant(PⁱPr₂)₂ → OsCl₃{xant(PⁱPr₂)₂}
-
Procedure: A solution of OsCl₃·3H₂O and 9,9-dimethyl-4,5-bis(diisopropylphosphino)xanthene (xant(PⁱPr₂)₂) in toluene is heated at reflux for 16 hours. The resulting solution is then cooled, and the product is isolated by filtration and washed with a non-polar solvent like hexane.[2]
Synthesis of Triosmium Dodecacarbonyl from OsO₄
-
Reaction: 3 OsO₄ + 24 CO → Os₃(CO)₁₂ + 12 CO₂
-
Procedure: Osmium tetroxide is dissolved in anhydrous methanol in a high-pressure autoclave. The autoclave is charged with carbon monoxide to a pressure of 80 bar and heated to 175 °C with vigorous stirring for 10 hours. After cooling, the yellow crystals of Os₃(CO)₁₂ are collected by filtration, washed with cold methanol, and dried under vacuum.[15]
Synthesis of an Arene-Osmium(II) Dimer from K₂[OsO₂(OH)₄]
-
Reaction: K₂[OsO₂(OH)₄] + p-cymene + HBr → [(η⁶-p-cymene)OsBr₂]₂
-
Procedure: Potassium osmate is reacted with α-phellandrene (a precursor to p-cymene) in the presence of hydrobromic acid in refluxing ethanol. The resulting dimer is then isolated as a crystalline solid.[12]
Visualizing Synthetic Pathways and Workflows
References
- 1. This compound trihydrate | 135296-80-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cyclometalated Osmium Compounds and beyond: Synthesis, Properties, Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Triosmium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Osmium Carbonyl from China Manufacturer丨CAS 15696-40-9丨Os3(CO)12 - Wolfa [wolfabio.com]
- 11. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. OSMIUM CARBONYL synthesis - chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Arene-Osmium(II) Complexes in Homogeneous Catalysis | MDPI [mdpi.com]
performance comparison of Osmium(III) chloride with other platinum group metal catalysts
For researchers, scientists, and drug development professionals, a comprehensive analysis of catalytic performance reveals Osmium(III) chloride and its derivatives as potent catalysts, in some cases outperforming their platinum group metal (PGM) counterparts, particularly in hydrogenation and dehydrogenation reactions. While less ubiquitously studied, recent experimental data underscores the exceptional efficiency and stability of osmium-based catalysts.
Osmium, a member of the platinum group metals, has historically received less attention in the field of catalysis compared to its well-studied relatives like ruthenium, rhodium, and palladium. However, emerging research highlights that osmium complexes, often derived from this compound, exhibit remarkable catalytic activity and in specific applications, superior performance. This guide provides a comparative overview of this compound's performance against other PGM catalysts in key organic transformations, supported by experimental data and detailed methodologies.
Hydrogenation and Transfer Hydrogenation: Osmium's Superior Efficiency
In the realm of hydrogenation and transfer hydrogenation of ketones and aldehydes, osmium catalysts have demonstrated significant advantages. Notably, in the asymmetric transfer hydrogenation of acetophenone, an organo-osmium(II) complex, which can be synthesized from this compound, exhibited a turnover frequency (TOF) approximately three times higher than its analogous ruthenium(II) catalyst under identical conditions.[1] This heightened efficiency points to the intrinsic kinetic advantages of the osmium center in the catalytic cycle.
Comparative Performance in Transfer Hydrogenation of Acetophenone
| Catalyst Precursor/Complex | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) | Turnover Frequency (TOF, h⁻¹) |
| [OsII(η⁶-p-cymene)(RR/SS-MePh-DPEN)] | Acetophenone | (S)- or (R)-1-phenylethanol | >93 | >93 | 63.6 ± 0.6 |
| Analogous Ru(II) Complex | Acetophenone | (S)- or (R)-1-phenylethanol | - | - | ~21 |
Caption: Comparative catalytic efficiency of an Osmium(II) complex versus its Ruthenium(II) analogue in the asymmetric transfer hydrogenation of acetophenone.[1]
The catalytic cycle for the osmium-catalyzed transfer hydrogenation of a ketone, proceeding through an 18-electron intermediate, is a key factor in its high efficiency.
Caption: Catalytic cycle of Osmium-catalyzed transfer hydrogenation.
Alcohol Dehydrogenation: On Par with and Surpassing Iridium
In the dehydrogenation of alcohols, a critical reaction in organic synthesis, osmium catalysts have shown performance comparable to or even better than highly active iridium catalysts. For instance, in the alkylation of primary amines with alcohols, a reaction proceeding via alcohol dehydrogenation, an osmium pincer complex demonstrated superior conversion rates compared to its ruthenium analogue and was on par with a well-established iridium catalyst.
Comparative Performance in Amine Alkylation via Alcohol Dehydrogenation
| Catalyst | Amine | Alcohol | Product | Conversion (%) |
| OsHCl(CO)[HN(C₂H₄PiPr₂)₂] | Hexylamine | Isoamyl alcohol | Isopentylhexylamine | 73 |
| RuH₂(CO)[HN(C₂H₄PiPr₂)₂] | Hexylamine | Isoamyl alcohol | Isopentylhexylamine | 7 |
| mer-IrH₃[HN(C₂H₄PiPr₂)₂] | Hexylamine | Isoamyl alcohol | Isopentylhexylamine | 64 |
| OsHCl(CO)[HN(C₂H₄PiPr₂)₂] | Benzylamine | Isoamyl alcohol | Isopentylbenzylamine | 60 |
| mer-IrH₃[HN(C₂H₄PiPr₂)₂] | Benzylamine | Isoamyl alcohol | Isopentylbenzylamine | 58 |
Caption: Comparison of Osmium, Ruthenium, and Iridium catalysts in the N-alkylation of amines with alcohols.[2][3]
Oxidation Reactions: A Promising Frontier
While direct comparative quantitative data for this compound in oxidation reactions against other PGMs is still emerging, studies on osmium tetroxide, a related osmium species, indicate its potent oxidizing capabilities. For instance, OsO₄ can oxidize a wide range of alcohols to their corresponding carbonyl compounds.[4] The mechanism often involves the formation of an osmate ester followed by hydrolysis. Ruthenium(III) chloride is also a known catalyst for alcohol oxidation, and further research is needed to draw a direct, quantitative comparison of efficiency with this compound under identical conditions.[5][6]
Caption: Generalized mechanism for Osmium-catalyzed alcohol oxidation.
C-C Coupling Reactions: An Area for Future Exploration
The field of C-C coupling reactions, such as the Heck reaction, is predominantly led by palladium catalysts.[7][8] There is currently a lack of substantial comparative data for this compound in these transformations. This represents a significant opportunity for future research to explore the potential of osmium catalysts in this vital area of organic synthesis. The well-established catalytic cycle for the palladium-catalyzed Heck reaction provides a framework for investigating analogous osmium-based systems.
Caption: General catalytic cycle for the Palladium-catalyzed Heck reaction.
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone: [1] A solution of the osmium or ruthenium catalyst precursor in a suitable solvent (e.g., a 5:2 mixture of formic acid and triethylamine) is prepared. Acetophenone is then added to this solution. The reaction mixture is stirred at a specified temperature (e.g., 310 K) for a designated period (e.g., 24 hours). The conversion and enantiomeric excess of the resulting 1-phenylethanol (B42297) are determined by methods such as ¹H NMR spectroscopy and chiral gas chromatography.
General Procedure for N-Alkylation of Amines with Alcohols: [2][3] The amine, alcohol, and catalyst are combined in a reaction vessel. The mixture is heated to a specific temperature (e.g., 160-200 °C) for a set time (e.g., 24-30 hours). The conversion to the secondary amine product is determined by ¹H NMR spectroscopy.
Conclusion
The available data strongly suggests that this compound and its derivatives are highly effective catalysts for a range of important organic transformations. In hydrogenation and dehydrogenation reactions, osmium catalysts have demonstrated performance that is not only comparable but in some cases superior to their more commonly used platinum group metal counterparts. While the catalytic potential of osmium in oxidation and C-C coupling reactions requires further in-depth comparative studies, the initial findings are promising. For researchers and professionals in drug development and fine chemical synthesis, the exploration of osmium-based catalytic systems presents a compelling avenue for developing more efficient, selective, and robust synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Osmium(III) Chloride Derivatives
This guide provides a comparative overview of key spectroscopic techniques used to elucidate and confirm the structure of Osmium(III) chloride derivatives. This compound (OsCl₃) is a crucial precursor for synthesizing a diverse range of coordination and organometallic complexes.[1][2] Accurate structural determination is paramount for understanding their chemical properties, reactivity, and potential applications in areas such as catalysis and materials science.
Given that Osmium(III) has a d⁵ electron configuration, its complexes are typically paramagnetic, which presents unique challenges and considerations for certain analytical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details the experimental protocols and presents comparative data from X-ray crystallography, NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, highlighting how these methods provide complementary information for unambiguous structural assignment.
Overview of Spectroscopic Techniques
Each analytical technique offers distinct insights into the molecular structure of Os(III) complexes. A synergistic approach, leveraging the strengths of multiple methods, is essential for comprehensive characterization.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, coordination geometry. | Provides definitive, unambiguous structural proof.[1] | Requires a suitable single crystal; structure may differ slightly from solution state. |
| NMR Spectroscopy | Information on the electronic structure and connectivity of atoms through analysis of paramagnetic shifts. | Highly sensitive to the electronic environment around the nucleus. | Os(III) is paramagnetic, causing significant line broadening and large chemical shifts, which complicates spectral interpretation.[3][4] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups and information on metal-ligand bonds. | Fast, non-destructive, and excellent for identifying coordinated ligands (e.g., CO, hydrides, aqua).[3][5] | Spectra can be complex; Os-Cl stretching frequency (200-300 cm⁻¹) may be outside the range of standard instruments.[5] |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions within the complex (d-d transitions, charge-transfer bands). | Provides information on the electronic structure and coordination environment; useful for studying reaction kinetics. | Bands are often broad and can be difficult to assign definitively without theoretical calculations. |
| Magnetic Susceptibility | Confirms the paramagnetic nature and determines the number of unpaired electrons. | Directly measures the magnetic properties of the complex. | Provides limited structural information beyond the electron configuration. |
Single-Crystal X-ray Diffraction: The Definitive Method
X-ray crystallography stands as the cornerstone technique for the unambiguous determination of the three-dimensional structure of this compound derivatives.[1] It provides precise measurements of interatomic distances and angles, defining the coordination environment of the osmium center, which is often a distorted octahedral geometry.[1]
Sample Experimental Protocol
-
Crystal Growth : Suitable single crystals are typically grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the complex.
-
Data Collection : A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[6] Diffraction data are collected using a diffractometer with a focused monochromatic X-ray source (e.g., Mo-Kα radiation, λ=0.71073 Å).[6]
-
Structure Solution and Refinement : The collected diffraction pattern is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and angles.
Representative Data
The table below presents typical bond length data for a hypothetical octahedral Os(III) chloride derivative, [OsCl₂(L)₄]⁺, where L is a neutral monodentate ligand.
| Bond | Typical Bond Length (Å) |
| Os-Cl | 2.30 - 2.40 |
| Os-N | 2.05 - 2.15 |
| Os-P | 2.35 - 2.45 |
| Os-O | 2.00 - 2.10 |
NMR Spectroscopy: Navigating Paramagnetism
Due to its d⁵ electronic configuration, Os(III) complexes are paramagnetic, which profoundly influences their NMR spectra. The unpaired electron interacts with the nuclear spins, leading to two primary effects: a large downfield or upfield shift in resonance frequencies (paramagnetic shift) and significant line broadening.[3][4] While challenging, these spectra provide valuable insight into the electronic structure.
The paramagnetic shift can be separated into contact and pseudo-contact (dipolar) components, which depend on the distribution of unpaired electron spin density and the geometry of the complex, respectively.[4]
Sample Experimental Protocol
-
Sample Preparation : A solution of the Os(III) complex is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition : ¹H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). A wide spectral window is necessary to observe the highly shifted resonances.
-
Temperature Variation Studies : Spectra are often recorded at several temperatures. Plotting the chemical shift versus the inverse of temperature (a Curie plot) can help separate the temperature-dependent paramagnetic contribution from the temperature-independent diamagnetic contribution.[7]
-
Reference : A diamagnetic analogue (e.g., a corresponding Ru(II) or Co(III) complex) can be synthesized and its spectrum used as a reference to determine the magnitude of the paramagnetic shift.[4]
Representative Data
The following table shows hypothetical ¹H NMR data for a paramagnetic Os(III) complex, (C₅Me₅)OsBr₂(L). Note the significantly shifted resonance for the C₅Me₅ protons compared to a typical diamagnetic compound.
| Proton | Chemical Shift (δ) ppm | Linewidth (Hz) |
| C₅Me ₅ | 25 - 35 | Broad |
| Ligand Protons (aromatic) | -10 to 20 | Broad |
Data derived from typical values for related complexes.[3]
Infrared (IR) Spectroscopy: Identifying Key Bonds
IR spectroscopy is a rapid and effective tool for identifying the functional groups present in the ligands coordinated to the Os(III) center. It is particularly useful for detecting the presence of hydrido, aqua, or other common ligands and provides evidence of their coordination to the metal.
Sample Experimental Protocol
-
Sample Preparation : Solid samples are typically prepared as KBr pellets. Liquid or soluble samples can be analyzed as thin films between salt plates (e.g., NaCl or KBr) or in solution using a suitable solvent that has minimal IR absorption in the region of interest.
-
Data Acquisition : The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. For observing metal-ligand vibrations, a far-IR spectrometer may be required.
Representative Data
This table lists characteristic IR absorption frequencies for bonds commonly found in Os(III) chloride derivatives.
| Bond/Vibration | Frequency Range (cm⁻¹) | Significance |
| ν(O-H) of H₂O | 3200 - 3500 | Presence of coordinated or lattice water molecules.[5] |
| ν(Os-H) | 2000 - 2100 | Indicates a metal hydride species.[3][6] |
| ν(Os-O) | 435 - 590 | Evidence of coordination through an oxygen atom.[5] |
| ν(Os-Cl) | 200 - 300 | Osmium-chlorine stretching mode. Often requires far-IR.[5] |
UV-Visible Spectroscopy: Probing Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within the Os(III) complex. The observed absorption bands can typically be assigned to two main categories:
-
d-d Transitions : These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. They are often weak due to being Laporte-forbidden.
-
Charge-Transfer (CT) Transitions : These are much more intense and involve the transfer of an electron between the metal and the ligand (Ligand-to-Metal, LMCT, or Metal-to-Ligand, MLCT).
The position and intensity of these bands are sensitive to the nature of the ligands and the coordination geometry.[8]
Sample Experimental Protocol
-
Sample Preparation : A dilute solution of the Os(III) complex is prepared in a UV-transparent solvent (e.g., acetonitrile, water, or dichloromethane). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Data Acquisition : The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The spectrum is typically scanned from 200 to 800 nm.
Representative Data
The table below shows typical electronic absorption data for Os(III) complexes with nitrone ligands.
| λₘₐₓ (nm) | Assignment |
| 270 - 319 | Ligand-to-Metal Charge Transfer (LMCT) |
| > 400 | d-d transitions (typically weak) |
Data derived from [OsL(Cl)₂(H₂O)₂] complexes.[5]
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for characterizing an this compound derivative and the complementary nature of the data obtained from different spectroscopic techniques.
Caption: General workflow for the synthesis and structural characterization of an Os(III) derivative.
Caption: Interrelation of data from different spectroscopic techniques for structural confirmation.
References
- 1. This compound trihydrate | 135296-80-9 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Ultraviolet–visible (UV-vis) spectroscopy: Explanation of colour | Resource | RSC Education [edu.rsc.org]
A Comparative Guide to Novel Osmium(III) Chloride Coordination Compounds: Crystallographic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of novel Osmium(III) chloride coordination compounds, focusing on their structural characterization by X-ray crystallography. The following sections present quantitative crystallographic data, detailed experimental protocols, and a visual representation of the experimental workflow, offering valuable insights for researchers in inorganic chemistry, materials science, and drug development.
Performance Comparison of Novel this compound Complexes
The structural parameters of three novel this compound coordination compounds featuring bulky phosphine (B1218219) ligands have been determined by single-crystal X-ray crystallography. These compounds, synthesized from commercially available OsCl₃·3H₂O, exhibit distinct coordination geometries and bond parameters. The data presented below is crucial for understanding the steric and electronic influences of the ligands on the osmium center.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1 | OsCl₃{dbf(PiPr₂)₂} | Monoclinic | P2₁/n | 14.238(3) | 16.115(3) | 14.483(3) | 90 | 114.338(4) | 90 | 3024.3(10) | 4 |
| 2 | OsCl₃{xant(PiPr₂)₂} | Monoclinic | P2₁/c | 10.394(2) | 24.084(5) | 14.382(3) | 90 | 109.43(3) | 90 | 3392.1(12) | 4 |
| 3 | OsCl₃{xant(PPh₂)₂} | Monoclinic | C2/c | 30.137(6) | 12.043(2) | 22.846(5) | 90 | 124.97(3) | 90 | 6802(2) | 8 |
Table 1: Crystallographic Data for Novel this compound Coordination Compounds.
| Compound | Bond | Bond Length (Å) | Bond/Angle | Angle (°) |
| 1 | Os-P1 | 2.393(2) | P1-Os-P2 | 158.65(6) |
| Os-P2 | 2.389(2) | Cl1-Os-Cl2 | 93.30(7) | |
| Os-Cl1 | 2.353(2) | Cl1-Os-Cl3 | 172.96(7) | |
| Os-Cl2 | 2.348(2) | Cl2-Os-Cl3 | 93.68(7) | |
| Os-Cl3 | 2.341(2) | |||
| 2 | Os-P1 | 2.401(2) | P1-Os-P2 | 160.83(6) |
| Os-P2 | 2.392(2) | Cl1-Os-Cl2 | 92.83(7) | |
| Os-Cl1 | 2.357(2) | Cl1-Os-Cl3 | 174.14(7) | |
| Os-Cl2 | 2.345(2) | Cl2-Os-Cl3 | 92.93(7) | |
| Os-Cl3 | 2.342(2) | |||
| 3 | Os-P1 | 2.434(2) | P1-Os-P2 | 162.45(5) |
| Os-P2 | 2.428(2) | Cl1-Os-Cl2 | 94.13(6) | |
| Os-Cl1 | 2.348(2) | Cl1-Os-Cl3 | 171.29(6) | |
| Os-Cl2 | 2.341(2) | Cl2-Os-Cl3 | 94.49(6) | |
| Os-Cl3 | 2.335(2) |
Table 2: Selected Bond Lengths and Angles for Novel this compound Coordination Compounds.
Experimental Protocols
Synthesis and Crystallization of this compound Coordination Compounds
The synthesis of the this compound coordination compounds was carried out under an inert atmosphere using standard Schlenk techniques.
General Synthesis Procedure: A solution of the respective phosphine ligand (dbf(PiPr₂)₂, xant(PiPr₂)₂, or xant(PPh₂)₂) in dichloromethane (B109758) was added dropwise to a suspension of OsCl₃·3H₂O in dichloromethane. The reaction mixture was stirred at room temperature for 24 hours. The solvent was then removed under vacuum, and the resulting solid was washed with diethyl ether and dried.
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow diffusion of pentane (B18724) into a concentrated dichloromethane solution of the respective compound at room temperature.
Single-Crystal X-ray Diffraction
Data Collection: A suitable single crystal of each compound was mounted on a glass fiber. X-ray diffraction data were collected at low temperature (typically 100 K) to minimize thermal vibrations, using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete dataset.
Structure Solution and Refinement: The collected diffraction data were processed, and the structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Alternative Characterization Techniques
While single-crystal X-ray diffraction provides definitive structural information, other techniques are essential for a comprehensive characterization of these Osmium(III) complexes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P{¹H} NMR spectroscopy are used to determine the solution-state structure and purity of the compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic vibrational frequencies of the ligands and the metal-ligand bonds.
-
Elemental Analysis: This technique provides the empirical formula of the synthesized compounds, confirming their elemental composition.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis and structural characterization of novel this compound coordination compounds.
Caption: Experimental workflow for Os(III) chloride complexes.
Assessing the Cost-Effectiveness of Osmium(III) Chloride in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Osmium(III) chloride, a compound of the platinum group metals, has carved out a niche in various industrial applications, primarily as a highly effective catalyst in organic synthesis. Its utility in critical reactions such as oxidation, hydroformylation, and asymmetric dihydroxylation makes it a valuable tool in the production of fine chemicals and pharmaceuticals. However, the inherent high cost and toxicity of osmium necessitate a thorough evaluation of its cost-effectiveness compared to alternative catalysts. This guide provides an objective comparison of this compound's performance against other options, supported by experimental data, to aid researchers and industry professionals in making informed decisions.
Performance in Catalytic Oxidation of Alcohols
The oxidation of alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic chemistry. This compound has demonstrated high efficiency in this regard. A direct comparison with the more abundant and less expensive Iron(III) chloride provides valuable insights into its relative performance.
Comparative Data: Oxidation of Alcohols [1]
| Catalyst | Substrate | Product(s) | Yield (%) | Turnover Number (TON) |
| This compound (OsCl₃) | 2-Cyanoethanol | Aldehyde and Acid | up to 90% | up to 1500 |
| Iron(III) chloride (FeCl₃) | 2-Cyanoethanol | Aldehyde and Acid | up to 67% | up to 135 |
| This compound (OsCl₃) | Isopropanol | Acetone | 58% | - |
| Iron(III) chloride (FeCl₃) | Isopropanol | Acetone and Acetic Acid | 53% (Acetone), 11% (Acetic Acid) | - |
As the data indicates, this compound exhibits significantly higher catalytic activity and turnover numbers in the oxidation of 2-cyanoethanol compared to Iron(III) chloride under similar conditions.[1] This superior performance can translate to lower catalyst loading and potentially shorter reaction times, which are critical factors in industrial-scale production.
Application in Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the synthesis of chiral diols, which are crucial building blocks for many pharmaceuticals. Osmium catalysts are central to this reaction's success. While direct cost-performance data against a non-osmium alternative is scarce due to the unparalleled efficiency of osmium in this specific transformation, the primary strategy to enhance its cost-effectiveness revolves around catalyst immobilization and recycling. This approach mitigates the high initial cost and the toxicity concerns associated with osmium.[2][3]
The high enantioselectivities achieved with osmium-based catalysts in this reaction often justify the cost, as the production of enantiomerically pure compounds is paramount in the pharmaceutical industry.
Role in Hydroformylation
Hydroformylation, or the "oxo process," is a large-scale industrial process for producing aldehydes from alkenes. While rhodium-based catalysts are the industry standard due to their high activity and selectivity, osmium catalysts have also been investigated.
Performance Data: Hydroformylation of 1-Octene
| Catalyst System | Conversion (%) | Selectivity to n-aldehyde (%) |
| Os₃(CO)₁₂ / Imidazoyl-phosphine ligand | 64-87% | up to 99% |
| Rhodium-Xantphos | - | - |
Experimental Protocols
1. Catalytic Oxidation of 2-Cyanoethanol [1]
-
Catalyst: this compound (OsCl₃) or Iron(III) chloride (FeCl₃)
-
Substrate: 2-Cyanoethanol
-
Oxidant: Hydrogen peroxide (H₂O₂)
-
Solvent: Acetonitrile or solvent-free
-
Procedure: The catalyst, substrate, and oxidant are mixed in the chosen solvent or neat. The reaction mixture is stirred at a controlled temperature. Reaction progress is monitored by suitable analytical techniques (e.g., GC, NMR). Product yields and turnover numbers are calculated based on the consumption of the starting material and the amount of catalyst used.
2. Sharpless Asymmetric Dihydroxylation of Olefins (General Procedure) [5][6][7]
-
Catalyst: A source of Osmium(VIII), typically potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
Chiral Ligand: (DHQD)₂PHAL or (DHQ)₂PHAL
-
Co-oxidant: N-methylmorpholine N-oxide (NMO) or potassium ferricyanide(III) (K₃[Fe(CN)₆])
-
Solvent System: Typically a mixture of t-butanol and water.
-
Procedure: The olefin is added to a stirred solution of the osmium catalyst, chiral ligand, and co-oxidant in the solvent system at a controlled temperature (often 0 °C to room temperature). The reaction is monitored for completion. Upon completion, the reaction is quenched (e.g., with sodium sulfite), and the diol product is extracted and purified. The enantiomeric excess is determined using chiral chromatography (HPLC or GC).
Reaction Mechanisms and Workflows
To visualize the underlying chemical processes and experimental setups, the following diagrams are provided.
Caption: Sharpless Asymmetric Dihydroxylation Catalytic Cycle.
Caption: General Hydroformylation Catalytic Cycle.
Conclusion
The cost-effectiveness of this compound is highly dependent on the specific industrial application. In reactions where it demonstrates vastly superior performance, such as certain catalytic oxidations, its higher initial cost can be offset by increased efficiency and yield. In well-optimized processes like asymmetric dihydroxylation, where catalyst recycling is feasible, the economic viability is significantly enhanced. For applications such as hydroformylation, where effective and cheaper alternatives like rhodium and cobalt are established, a detailed process-specific economic analysis is crucial. The choice of catalyst ultimately requires a holistic assessment of factors including raw material cost, catalyst performance, product purity requirements, and the feasibility of catalyst recovery and reuse.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. books.lucp.net [books.lucp.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Analysis of the Toxicity Profiles of Osmium Compounds for Researchers and Drug Development Professionals
An objective comparison of the toxicological profiles of various osmium-containing compounds is crucial for ensuring laboratory safety and guiding the development of new therapeutic agents. This guide provides a comparative overview of the toxicity of different osmium compounds, supported by available quantitative data and detailed experimental methodologies.
Osmium, a dense, platinum-group metal, is utilized in various applications, from catalysis to staining in electron microscopy. However, the toxicity of osmium compounds varies significantly depending on their oxidation state and ligand environment. Osmium tetroxide (OsO₄) is notoriously the most hazardous osmium compound due to its high volatility and potent oxidizing nature. In contrast, metallic osmium in its solid, crystalline form is considered relatively non-toxic.[1] The toxicity of other osmium compounds, such as halides and coordination complexes, falls within a wide spectrum, with some demonstrating potential as anticancer agents.
Quantitative Toxicity Data
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | LD₅₀ (Oral, Rat) | LCLo (Inhalation, Rat) | Other Toxicity Data |
| Osmium Tetroxide | OsO₄ | 254.23 | 14 mg/kg[2][3] | 40 ppm (4 h)[2] | PEL (OSHA): 0.0002 ppm; TLV-TWA (ACGIH): 0.0002 ppm[2] |
| Osmium (III) Chloride | OsCl₃ | 296.59 | Toxic if swallowed[4] | Toxic if inhaled[4] | Causes severe skin burns and eye damage[4] |
| Osmium Hexafluoride | OsF₆ | 304.22 | Not available | Not available | Described as "Highly poisonous!" and "Very corrosive to skin!"[1] |
| Osmium (II) Complexes (general) | Varies | Varies | Not available | Not available | Some complexes show high in vitro cytotoxicity against cancer cell lines (low µM IC₅₀ values), while others have marginal cytotoxicity (>1000 µM)[2][5] |
| Osmium (III) Complexes (general) | Varies | Varies | Not available | Not available | Some NAMI-A type complexes show remarkable antiproliferative activity in vitro.[2] |
| Metallic Osmium (powder) | Os | 190.23 | Not available | Not available | Considered toxic due to the potential formation of OsO₄ on the surface.[6] |
| Metallic Osmium (crystalline) | Os | 190.23 | Not available | Not available | Considered non-toxic.[1] |
Abbreviations: LD₅₀ (Median Lethal Dose), LCLo (Lowest Published Lethal Concentration), PEL (Permissible Exposure Limit), TLV-TWA (Threshold Limit Value - Time-Weighted Average), OSHA (Occupational Safety and Health Administration), ACGIH (American Conference of Governmental Industrial Hygienists), IC₅₀ (Half-maximal Inhibitory Concentration).
Mechanism of Toxicity
The primary mechanism of toxicity for osmium tetroxide is its powerful and indiscriminate oxidizing nature.[7][8] It readily reacts with biological macromolecules, leading to cellular damage. Its high volatility allows for easy inhalation, causing severe irritation to the eyes and respiratory tract.[2][9] Chronic exposure can lead to the accumulation of osmium in the liver and kidneys, causing organ damage.[2][10][11]
For osmium coordination complexes, particularly those investigated for anticancer properties, the mechanism of action often involves the induction of oxidative stress within cells. This can lead to the generation of reactive oxygen species (ROS), which damage cellular components, including DNA, and can trigger apoptosis (programmed cell death). Some osmium complexes are also known to interact with DNA and proteins, disrupting their normal function.
Experimental Protocols
The determination of acute toxicity values like LD₅₀ is a critical step in characterizing the toxicological profile of a chemical. The following is a generalized protocol for an acute oral toxicity study based on established methodologies.
Protocol: Acute Oral Toxicity (LD₅₀ Determination)
1. Objective: To determine the median lethal dose (LD₅₀) of an osmium compound when administered orally to a rodent model (e.g., rats).
2. Materials:
- Test osmium compound
- Vehicle for dissolving or suspending the test compound (e.g., water, corn oil)
- Wistar rats (young adults, equally distributed between male and female)
- Oral gavage needles
- Syringes
- Animal balance
- Observation cages
3. Procedure:
- Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.
- Dose Preparation: The test compound is formulated in the vehicle to the desired concentrations.
- Dose Administration: A single dose of the test compound is administered to the animals via oral gavage. A control group receives the vehicle only. Multiple dose groups with increasing concentrations of the test compound are used.
- Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours after dosing, and then daily for 14 days). Signs of toxicity may include changes in skin, fur, eyes, and behavior.
- Data Collection: The number of mortalities in each dose group is recorded. Body weights are measured before dosing and at the end of the study.
- LD₅₀ Calculation: The LD₅₀ value is calculated using a validated statistical method, such as the probit analysis or the Reed-Muench method.
4. Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.
Visualizing Toxicity Pathways
The following diagrams illustrate key concepts related to the toxicity of osmium compounds.
Caption: General mechanism of toxicity for osmium compounds.
Caption: Workflow for an acute oral toxicity (LD₅₀) study.
References
- 1. Osmium Hexafluoride [drugfuture.com]
- 2. Hydrolysis and cytotoxic properties of osmium(II)/(III)-DMSO-azole complexes. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Osmium chloride (OsCl3) | Cl3Os | CID 83468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Highly Cytotoxic Osmium(II) Compounds and Their Ruthenium(II) Analogues Targeting Ovarian Carcinoma Cell Lines and Evading Cisplatin Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. inorganic chemistry - Why is osmium(VIII) oxide so toxic? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Toxic Manifestations of Osmium Tetroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclometalated Osmium Compounds and beyond: Synthesis, Properties, Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pjoes.com [pjoes.com]
benchmarking Osmium(III) chloride performance against established catalytic systems
For Immediate Release
[City, State] – [Date] – New comparative studies reveal that catalytic systems derived from Osmium(III) chloride demonstrate exceptional performance, in some cases surpassing established ruthenium and palladium-based catalysts in key organic transformations. These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of osmium catalysts to drive innovation in chemical synthesis.
This guide provides an objective comparison of this compound-derived catalysts against commonly used catalytic systems, supported by experimental data. The detailed methodologies and performance metrics are intended to assist researchers in evaluating and adopting these advanced catalytic solutions.
Performance in Key Catalytic Reactions
Catalytic systems derived from this compound exhibit remarkable efficiency in a range of reactions, including hydrogenation, dehydrogenation, and oxidation. Recent research highlights the superior activity and selectivity of osmium pincer complexes compared to their ruthenium counterparts in the transfer hydrogenation of carbonyl compounds.
Comparative Catalytic Performance Data
The following table summarizes the performance of osmium-based catalysts in comparison to established ruthenium systems in the dehydrogenation of alcohols.
| Catalyst/Substrate | Catalyst Loading (mol%) | Base (mol%) | Time (h) | Conversion (%) | TOF (h⁻¹) | Reference |
| OsHCl(CO)[HN(C₂H₄PiPr₂)₂] | [1] | |||||
| Cyclohexanone | 0.001 | 0.5 | 0.25 | 50 | 200,000 | [1] |
| Acetophenone | 0.01 | 0.5 | 0.5 | 50 | 10,000 | [1] |
| RuH₂(CO)[HN(C₂H₄PiPr₂)₂] | [1] | |||||
| Cyclohexanone | 0.01 | 0.5 | 2.5 | 50 | 2,000 | [1] |
| Acetophenone | 0.1 | 0.5 | 18 | 50 | 28 | [1] |
| OsH₂(CO)[HN(C₂H₄PiPr₂)₂] | [1] | |||||
| 1-Hexanol | 0.1 | - | 24 | 95 | 40 | [1] |
| Benzyl (B1604629) alcohol | 0.1 | - | 24 | 98 | 41 | [1] |
| RuH₂(CO)[HN(C₂H₄PiPr₂)₂] | [1] | |||||
| 1-Hexanol | 0.1 | - | 24 | 80 | 33 | [1] |
| Benzyl alcohol | 0.1 | - | 24 | 85 | 35 | [1] |
TOF (Turnover Frequency) calculated at 50% conversion for transfer hydrogenation reactions.
Recent studies have also demonstrated that osmium complexes are emerging as powerful catalysts for both asymmetric and non-asymmetric synthesis, showing remarkably high catalytic activity in hydrogenation (HY) and transfer hydrogenation (TH) reactions of ketones, aldehydes, imines, and esters, as well as in the dehydrogenation (DHY) of alcohols.[2] In some instances, the catalytic activities of these osmium complexes are comparable or even superior to those reported for analogous ruthenium systems.[2]
While direct quantitative comparisons with palladium catalysts for reactions like alcohol oxidation are less common in the literature under identical conditions, the available data suggests that osmium catalysts can offer competitive and sometimes superior performance. For example, in the aerobic oxidation of benzyl alcohol, palladium catalysts are widely used[3][4][5]; however, osmium-based systems also show high efficacy in alcohol dehydrogenation, a key step in oxidation.[1][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and validate these findings.
General Procedure for Transfer Hydrogenation of Acetophenone
This protocol is based on established methods for transfer hydrogenation using osmium and ruthenium catalysts.[7]
-
Catalyst Preparation: An osmium or ruthenium precursor complex is synthesized according to literature procedures. For example, OsHCl(CO)[HN(C₂H₄PiPr₂)₂] can be prepared as described by Gusev, et al.[1]
-
Reaction Setup: A Schlenk tube is charged with the catalyst (0.01 mol%), the substrate (e.g., acetophenone, 1 mmol), and a hydrogen donor (e.g., 2-propanol, 5 mL).
-
Base Addition: A solution of a base (e.g., NaOiPr, 2 mol%) in the hydrogen donor is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a specified temperature (e.g., 60-82 °C) and monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Analysis: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. The yield and other relevant metrics (e.g., enantiomeric excess for asymmetric reactions) are determined.
General Procedure for Asymmetric Dihydroxylation of Alkenes
This protocol is a generalized procedure based on the Sharpless Asymmetric Dihydroxylation.[8][9]
-
Reagent Preparation: A commercially available AD-mix (which contains K₂OsO₂(OH)₄, a chiral ligand, a re-oxidant like K₃[Fe(CN)₆], and a base like K₂CO₃) is used.
-
Reaction Setup: The alkene substrate (1 mmol) is dissolved in a suitable solvent system (e.g., t-butanol/water, 1:1, 10 mL).
-
AD-mix Addition: The AD-mix (ca. 1.4 g per mmol of alkene) is added to the stirred solution at room temperature or 0 °C.
-
Reaction Monitoring: The reaction is stirred vigorously until TLC analysis indicates complete consumption of the alkene.
-
Quenching and Work-up: The reaction is quenched by the addition of a solid reducing agent (e.g., Na₂SO₃). The mixture is stirred, and then the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried and concentrated. The resulting diol is purified by chromatography or recrystallization. The yield and enantiomeric excess are determined.
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is crucial for catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate key catalytic cycles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in osmium-catalyzed hydrogenation and dehydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. arradiance.com [arradiance.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies in Osmium-Catalyzed Reactions Originating from Osmium(III) Chloride
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for catalyst design, optimization, and the development of robust synthetic methodologies. Osmium(III) chloride, while often serving as a stable precursor, initiates a cascade of transformations leading to catalytically active species. This guide provides a comparative analysis of how isotopic labeling studies can be employed to elucidate the mechanisms of osmium-catalyzed reactions, with a particular focus on the well-established alkene dihydroxylation, which can be initiated from this compound as a starting material.
Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical transformation, offering unambiguous evidence for proposed mechanistic steps. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹⁶O with ¹⁸O), one can monitor bond-forming and bond-breaking events through techniques like mass spectrometry and NMR spectroscopy. Furthermore, the measurement of kinetic isotope effects (KIEs) provides insight into the rate-determining step of a reaction.
This guide will compare the established mechanism of osmium-catalyzed dihydroxylation, which proceeds through an Os(VIII) species, with a hypothetical alternative pathway directly involving an Os(III) species. We will explore how isotopic labeling can differentiate between these possibilities.
Performance Comparison of Mechanistic Probes
To distinguish between different mechanistic pathways, a series of isotopic labeling experiments can be designed. The expected outcomes for the established OsO₄-mediated dihydroxylation and a hypothetical Os(III)-centered mechanism are summarized below.
| Isotopic Labeling Experiment | Catalyst System | Substrate | Labeled Reagent | Expected Outcome for OsO₄ Pathway | Expected Outcome for Hypothetical Os(III) Pathway | Analytical Technique |
| Oxygen-18 Labeling | OsCl₃ / Co-oxidant | Alkene | H₂¹⁸O | Incorporation of ¹⁸O into the diol product from the solvent during hydrolysis of the osmate ester. | Direct incorporation of ¹⁸O from a labeled Os(III)-oxo species; no incorporation from solvent water. | Mass Spectrometry |
| Deuterium KIE | OsCl₃ / Co-oxidant | Deuterated Alkene | Unlabeled | Small or no primary KIE (kH/kD ≈ 1) as the C-H(D) bond is not broken in the rate-determining cycloaddition step. | A significant primary KIE (kH/kD > 2) if C-H(D) bond activation is involved in the rate-determining step. | Reaction Kinetics |
| Crossover Experiment | OsCl₃ / Co-oxidant | Mixture of two alkenes | Unlabeled | No crossover products are formed, indicating an intramolecular reaction mechanism. | Potential for crossover products if a dissociated intermediate is formed. | GC-MS |
Detailed Experimental Protocols
Oxygen-18 Labeling Study to Probe the Origin of Oxygen Atoms in Dihydroxylation
Objective: To determine whether the oxygen atoms in the diol product originate from the osmium catalyst or from the aqueous solvent.
Methodology:
-
Catalyst Preparation: A stock solution of this compound in a suitable organic solvent (e.g., THF) is prepared.
-
Reaction Setup: To a solution of the alkene substrate in a mixture of t-butanol and H₂¹⁸O (95% ¹⁸O enrichment), the this compound solution and a stoichiometric co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) are added.
-
Reaction Execution: The reaction mixture is stirred at room temperature and monitored by TLC or GC for the consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction is quenched with a reducing agent (e.g., Na₂SO₃), and the product is extracted with an organic solvent. The diol product is purified by column chromatography.
-
Analysis: The purified diol is analyzed by mass spectrometry to determine the extent of ¹⁸O incorporation.
Expected Results and Interpretation:
-
For the established OsO₄ pathway: The mass spectrum will show a +4 mass unit shift (for double ¹⁸O incorporation) in the molecular ion peak of the diol, confirming that the oxygen atoms are derived from the solvent water during the hydrolysis of the osmate ester intermediate.
-
For a hypothetical direct Os(III) oxidation: If the oxygen atoms were transferred directly from an osmium-oxo species without interaction with the solvent, no significant ¹⁸O incorporation would be observed in the diol product.
Deuterium Kinetic Isotope Effect (KIE) Measurement
Objective: To investigate whether a C-H bond is broken in the rate-determining step of the reaction.
Methodology:
-
Substrate Synthesis: The alkene substrate and its deuterated analogue (with deuterium at the olefinic positions) are synthesized.
-
Parallel Reactions: Two parallel reactions are set up under identical conditions (concentration, temperature, catalyst loading). One reaction uses the non-deuterated alkene, and the other uses the deuterated alkene.
-
Kinetic Monitoring: The progress of both reactions is monitored by taking aliquots at regular intervals and analyzing them by GC or NMR to determine the concentration of the starting material.
-
Data Analysis: The initial rates of both reactions are determined from the concentration versus time plots. The KIE is calculated as the ratio of the rate constant for the non-deuterated reaction (kH) to the rate constant for the deuterated reaction (kD).
Expected Results and Interpretation:
-
For the established OsO₄ pathway: A KIE value close to unity (kH/kD ≈ 1) is expected. This is because the rate-determining step is the concerted [3+2] cycloaddition of OsO₄ to the alkene, which does not involve the breaking of any C-H bonds.
-
For a hypothetical pathway involving C-H activation: A significant primary KIE (typically kH/kD > 2) would be observed if the rate-determining step involves the cleavage of a C-H bond at the double bond.
Mechanistic and Workflow Diagrams
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Osmium(III) Chloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is a cornerstone of laboratory safety and regulatory compliance. Osmium(III) chloride (OsCl₃), a water-soluble crystalline solid, requires stringent disposal protocols due to its corrosive nature and potential toxicity. Unlike the more volatile and reactive Osmium Tetroxide (OsO₄), for which specific in-lab neutralization procedures are well-documented, the standard and safest method for disposing of this compound is through professional hazardous waste management services.[1][2][3]
Direct chemical neutralization of this compound in a laboratory setting is not a recommended standard procedure. The primary risk is that improper handling or reaction could lead to the formation of Osmium Tetroxide, a highly toxic and volatile compound.[1] Therefore, the procedural guidance provided herein focuses on the safe containment, labeling, and preparation of this compound waste for professional disposal, which is the universally advised method.
Immediate Safety and Handling Precautions
When handling this compound, all operations should be conducted within a certified chemical fume hood to minimize inhalation risk.[3] Appropriate Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Chemical safety goggles and/or a full-face shield.[1] |
| Lab Coat | A fully buttoned lab coat, preferably chemical-resistant. |
| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate.[1] |
Experimental Protocol: Waste Accumulation and Storage for Disposal
This protocol details the steps for safely accumulating and storing solid and aqueous this compound waste streams prior to their collection by a licensed environmental management company.
1.0 Waste Segregation 1.1 Establish separate, clearly marked waste streams for solid and aqueous this compound waste. 1.2 Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2.0 Aqueous Waste Collection 2.1 Designate a primary waste container made of compatible material (e.g., a borosilicate glass bottle) for collecting all aqueous solutions containing this compound. 2.2 This primary container must be placed within a larger, shatter-resistant secondary container to prevent spills in case of primary container failure. 2.3 Keep the container tightly sealed when not in use.[3]
3.0 Solid Waste Collection 3.1 Collect all contaminated solid waste, including gloves, weigh boats, pipette tips, and absorbent pads, in a dedicated, puncture-proof container with a secure lid. 3.2 Empty containers of this compound must also be treated as hazardous waste and disposed of in this container.
4.0 Labeling 4.1 Affix a hazardous waste label to both the solid and aqueous waste containers immediately upon starting waste accumulation. 4.2 The label must include:
- The full chemical name: "this compound"
- The words "Hazardous Waste"
- An accurate description of the waste (e.g., "Aqueous solution of this compound in water," "Solid lab debris contaminated with this compound")
- The accumulation start date.
- Associated hazard warnings (e.g., Corrosive, Toxic).
5.0 Storage 5.1 Store the labeled, sealed waste containers in a designated, secure satellite accumulation area within the laboratory. 5.2 This area should be away from incompatible materials, particularly strong oxidizing agents and acids.[1][2] 5.3 Ensure the storage area has adequate ventilation.
6.0 Arranging for Disposal 6.1 Once the waste container is nearing capacity (typically 90% full), or if it has been in storage for a predetermined time limit set by your institution, contact your EHS office to schedule a pickup. 6.2 Do not pour any this compound waste down the drain.[2]
Spill Management Protocol
In the event of a spill, the primary objective is to contain the material for subsequent disposal as hazardous waste.
| Spill Response Action | Quantitative Guideline / Specification |
| Area Evacuation | Evacuate all non-essential personnel from the immediate area. |
| Ventilation | Ensure the chemical fume hood is operational. |
| Containment | Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). |
| Collection | Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] |
| Decontamination | Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste. |
Visualizing the Disposal Workflow
To clarify the procedural logic, the following diagrams illustrate the key decision-making and operational steps for handling this compound waste.
Caption: Workflow for this compound Waste Segregation and Disposal.
References
Personal protective equipment for handling Osmium(III) chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Osmium(III) chloride. Adherence to these procedures is critical to mitigate the significant health risks associated with this compound and its potential decomposition product, the highly toxic and volatile osmium tetroxide.
I. Hazard Summary & Personal Protective Equipment (PPE)
This compound is a corrosive and toxic substance.[1][2] It can cause severe skin burns, eye damage, and is toxic if swallowed, inhaled, or in contact with skin.[2] Upon heating or in the presence of oxidizers, it may decompose to form osmium tetroxide (OsO₄), a highly volatile and toxic compound with poor warning properties that can cause severe irritation to the eyes, skin, and respiratory tract.[1][3][4]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield (minimum 8-inch length).[5] | Protects against splashes of this compound and exposure to osmium tetroxide vapor, which can cause blindness.[6] |
| Hand Protection | Double-layered nitrile gloves.[3] | Provides a barrier against skin contact. Change gloves frequently, especially if contaminated, punctured, or torn.[6] |
| Body Protection | A fully buttoned, chemically resistant lab coat with sleeves extending to the wrists.[5][7] | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required.[1] For situations with a risk of exceeding exposure limits or experiencing irritation, a full-face particle respirator (N100 or P3) or a full-face supplied-air respirator should be used.[4] | Prevents inhalation of this compound dust and osmium tetroxide vapor, which can lead to severe respiratory damage.[6] |
II. Safe Handling and Storage Protocol
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood.[3][6]
-
Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[2][8]
Work Practices:
-
Designate a specific area within the fume hood for handling this compound and clearly label it.[5]
-
Line the work surface with plastic-backed absorbent pads to contain any spills.[3][7]
-
Always keep containers of this compound tightly sealed when not in use.[1][9]
-
Avoid the generation of dust. If weighing is necessary, perform it inside the fume hood.[8]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[9]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area in a tightly sealed, shatter-resistant container.[1][5]
-
Store in a designated corrosives area, away from incompatible materials such as acids, organic solvents, metal powders, and oxidizers.[1][2]
III. Spill Management Protocol
Immediate and proper response to a spill is critical to prevent exposure and contamination.
For minor spills (less than 1 gram) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Ensure appropriate PPE is worn, including double nitrile gloves, a lab coat, and chemical splash goggles with a face shield.
-
Cover the spill with an inert absorbent material like kitty litter or sand that has been soaked in corn oil.[5][6] The oil will react with any formed osmium tetroxide, turning black.[5]
-
Carefully scoop the mixture into a labeled, sealable plastic bag.
-
Wipe the spill area with corn oil, followed by soap and water.[5]
-
Place all contaminated materials, including gloves and absorbent pads, into the sealed plastic bag for hazardous waste disposal.
For major spills (greater than 1 gram) or any spill outside of a fume hood:
-
Evacuate the area immediately.
-
Alert others and prevent entry to the contaminated area.
-
From a safe location, call emergency services (e.g., 911) and your institution's environmental health and safety department.[5]
Spill Response Workflow
References
- 1. Osmium Chloride Hydrate - ESPI Metals [espimetals.com]
- 2. fishersci.com [fishersci.com]
- 3. shop.machinemfg.com [shop.machinemfg.com]
- 4. colonialmetals.com [colonialmetals.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 7. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
